1-Hexanol, 6-dipropylamino-
Description
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Properties
CAS No. |
43010-05-5 |
|---|---|
Molecular Formula |
C12H27NO |
Molecular Weight |
201.35 g/mol |
IUPAC Name |
6-(dipropylamino)hexan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-3-9-13(10-4-2)11-7-5-6-8-12-14/h14H,3-12H2,1-2H3 |
InChI Key |
NGLYVCQIAOHIJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCCCCO |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 1-Hexanol, 6-dipropylamino- (CAS 43010-05-5)
[1][2][3][4][5][6]
Executive Summary
1-Hexanol, 6-dipropylamino- (CAS 43010-05-5) is a specialized tertiary amino-alcohol intermediate critical to the synthesis of lipophilic G-protein coupled receptor (GPCR) ligands, particularly in the development of dopamine agonists and antagonists.[1] Characterized by a six-carbon aliphatic chain terminating in a polar hydroxyl group and a basic dipropylamino moiety, this bifunctional building block enables the introduction of the N,N-dipropylaminohexyl motif—a pharmacophore known to enhance blood-brain barrier (BBB) penetration and receptor affinity in central nervous system (CNS) therapeutics.
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, analytical characterization methods, and safety standards, designed to support high-integrity research and process development.
Chemical Identity & Physicochemical Properties[2][3][8][9][10][11][12]
The dual functionality of 6-(dipropylamino)hexan-1-ol requires precise handling to maintain stability, particularly preventing oxidation of the alcohol or salt formation at the amine.
Table 1: Physicochemical Constants
| Property | Value | Note |
| IUPAC Name | 6-(Dipropylamino)hexan-1-ol | |
| CAS Number | 43010-05-5 | Verified Identifier |
| Molecular Formula | C₁₂H₂₇NO | |
| Molecular Weight | 201.35 g/mol | |
| Appearance | Colorless to pale yellow liquid | Viscous oil at RT |
| Density | 0.870 ± 0.05 g/cm³ | Predicted @ 20°C |
| Boiling Point | 281.0 ± 15.0 °C | @ 760 mmHg (Predicted) |
| Flash Point | 98.3 ± 10.0 °C | Closed Cup |
| pKa (Base) | ~10.2 | Tertiary amine protonation |
| Solubility | Soluble in EtOH, DMSO, CHCl₃, DCM | Limited water solubility (pH dependent) |
| LogP | 2.66 | Lipophilic nature facilitates extraction |
Synthetic Utility & Mechanism[10]
The synthesis of 6-(dipropylamino)hexan-1-ol typically follows a nucleophilic substitution pathway (S_N2), utilizing a halohexanol precursor. This route is preferred for its scalability and the avoidance of harsh reducing agents required by alternative amide-reduction routes.
Reaction Mechanism (S_N2 Alkylation)
The core transformation involves the attack of the nucleophilic nitrogen of dipropylamine on the electrophilic carbon of 6-bromo-1-hexanol . A base (typically Potassium Carbonate) is employed to scavenge the generated hydrobromic acid (HBr), driving the equilibrium forward and preventing the protonation of the nucleophile.
Key Mechanistic Considerations:
-
Chemoselectivity: The reaction must avoid O-alkylation. The nucleophilicity of the secondary amine is significantly higher than that of the primary alcohol under mild basic conditions, ensuring N-alkylation selectivity.
-
Stoichiometry: A slight excess of dipropylamine or the use of an inorganic base prevents the product (a tertiary amine) from acting as the proton scavenger, which would complicate purification.
Visualization: Synthesis Pathway
Figure 1: S_N2 synthesis pathway for 6-(dipropylamino)hexan-1-ol from bromo-precursor.
Experimental Protocols
Synthesis Protocol: 6-(Dipropylamino)hexan-1-ol
Objective: Preparation of 10.0 g of target compound.
Reagents:
-
6-Bromo-1-hexanol (1.0 eq)
-
Dipropylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN) or Toluene (Solvent)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add 6-Bromo-1-hexanol (10.0 g, 55.2 mmol) and anhydrous ACN (100 mL).
-
Base Addition: Add finely ground K₂CO₃ (15.2 g, 110 mmol) to the stirring solution.
-
Amine Addition: Add Dipropylamine (6.7 g, 66.2 mmol) dropwise over 10 minutes.
-
Reaction: Heat the mixture to reflux (80–82°C) for 12–16 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM) or GC-MS.
-
Workup:
-
Cool to room temperature.
-
Filter off the solid inorganic salts (KBr, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure to remove solvent and excess dipropylamine.
-
-
Purification: Dissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove trace salts. Dry organic layer over Na₂SO₄, filter, and concentrate.[2]
-
Optional: If high purity is required (>98%), distill under high vacuum (approx. 140-150°C @ 0.5 mmHg) or perform column chromatography (Silica gel, DCM:MeOH 95:5).
-
Analytical Characterization (QC)
Every batch must be validated for identity and purity.
Gas Chromatography (GC) Method:
-
Column: DB-1 or DB-5MS (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Temp Program: 80°C (hold 1 min) → 15°C/min → 280°C (hold 5 min).
-
Detection: FID or MS.
-
Acceptance Criteria: Purity > 95.0% (Area %).
1H-NMR (CDCl₃, 400 MHz) Expectations:
-
δ 3.62 (t, 2H): -CH2-OH (Deshielded by oxygen).
-
δ 2.38 (t, 4H): N-(CH2-CH2-CH3)2 (Propyl α-protons).
-
δ 2.35 (t, 2H): -CH2-N- (Hexyl chain α-protons).
-
δ 1.30-1.60 (m, 12H): Methylene envelope (Hexyl and Propyl β-protons).
-
δ 0.88 (t, 6H): -(CH2)2-CH3 (Terminal methyls of propyl groups).
Analytical Workflow & Quality Assurance
To ensure the compound is suitable for downstream pharmaceutical applications (e.g., coupling reactions), a rigorous analytical workflow is required.
Figure 2: Quality Control Workflow for 6-(dipropylamino)hexan-1-ol.
Safety & Handling (EHS)
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).[3]
-
Acute Toxicity: Harmful if swallowed or absorbed through skin (due to tertiary amine nature).
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the alcohol or absorption of atmospheric CO₂ by the amine.
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; amines are toxic to aquatic life.
References
Optimized Synthesis of 6-(Dipropylamino)hexan-1-ol: A Critical Process Guide
Executive Summary
6-(Dipropylamino)hexan-1-ol (CAS 43010-05-5) is a critical tertiary amino-alcohol intermediate, frequently utilized in the synthesis of dopamine agonists (e.g., Pramipexole analogs) and as a functional linker in surface chemistry. Its structure combines a lipophilic dipropylamino moiety with a reactive primary alcohol, necessitating a synthesis route that balances nucleophilic strength with chemoselectivity.
This guide details a chemically optimized SN2 alkylation route . Unlike generic protocols, this methodology employs Finkelstein catalysis (in situ iodination) and a self-validating acid-base purification workflow to ensure pharmaceutical-grade purity (>98%) without the immediate need for high-vacuum fractional distillation.
Retrosynthetic Logic & Strategic Choice
To synthesize 6-(dipropylamino)hexan-1-ol, three primary retrosynthetic disconnections were evaluated. The optimal path was selected based on atom economy, reagent availability, and scalability.
Path A: Reductive Amination (Discarded)
-
Route: 6-Hydroxyhexanal + Dipropylamine.
-
Flaw: 6-Hydroxyhexanal is unstable (lactol formation) and difficult to handle in bulk.
Path B: Amide Reduction (Discarded)
-
Route: 6-(Dipropylamino)hexanoic acid
Reduction (LiAlH ). -
Flaw: Requires harsh reducing agents and generates stoichiometric aluminum waste.
Path C: Nucleophilic Substitution (Selected)[1]
-
Route: 6-Chlorohexan-1-ol + Dipropylamine.
-
Logic: 6-Chlorohexan-1-ol is a cheap, stable commodity chemical. The reaction is a straightforward SN2 displacement.
-
Optimization: The leaving group (Chloride) is poor. We introduce Potassium Iodide (KI) to generate a transient, highly reactive Iodide intermediate (Finkelstein condition).
Visualizing the Strategy
Figure 1: Retrosynthetic analysis highlighting the efficiency of the SN2 displacement route.
The Core Protocol: Catalytic SN2 Alkylation
Reaction Mechanism & Stoichiometry
The synthesis relies on the nucleophilic attack of the secondary amine (dipropylamine) on the
Chemical Equation:
Key Reagents Table:
| Reagent | Role | CAS | Eq. | Rationale |
| 6-Chlorohexan-1-ol | Substrate | 2009-83-8 | 1.0 | The electrophile.[1] Primary alcohol is stable under basic conditions. |
| Dipropylamine | Nucleophile | 142-84-7 | 1.2 | Slight excess drives kinetics; easy to remove (BP 110°C). |
| Potassium Iodide | Catalyst | 7681-11-0 | 0.1 | Converts alkyl-Cl to alkyl-I (better leaving group) in situ. |
| Potassium Carbonate | Base | 584-08-7 | 1.5 | Scavenges HCl. Insoluble in MeCN, facilitating easy filtration. |
| Acetonitrile | Solvent | 75-05-8 | -- | Polar aprotic; enhances SN2 rates and solubilizes the amine. |
Detailed Experimental Procedure
Step 1: Reaction Setup
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.
-
Charge the flask with Acetonitrile (10 mL/g of substrate) .
-
Add 6-Chlorohexan-1-ol (1.0 eq) and Potassium Iodide (0.1 eq) . Stir for 10 minutes at room temperature to initiate the halogen exchange.
-
Add Potassium Carbonate (1.5 eq) (granular, anhydrous).
-
Add Dipropylamine (1.2 eq) via syringe or addition funnel.
Step 2: Reaction Execution
-
Heat the mixture to Reflux (approx. 82°C) .
-
Maintain reflux for 12–16 hours .
-
Monitoring: Use TLC (Mobile phase: 10% MeOH in DCM + 1% NH4OH). Stain with Ninhydrin (for amine) or PMA. The starting chloride (Rf ~0.8) should disappear; product (Rf ~0.3) will appear.[2]
-
Step 3: Workup (The Self-Validating Purification)
Note: This step separates the product based on its chemical nature (basicity), ensuring high purity without distillation.
-
Filtration: Cool reaction to RT. Filter off the solid salts (KCl, KHCO3). Rinse the filter cake with fresh Acetonitrile.
-
Concentration: Evaporate the solvent (Acetonitrile) under reduced pressure (Rotavap). Result: Yellowish oil.
-
Acidification (Critical): Dissolve the residue in Dichloromethane (DCM) . Add 1M HCl (aq) until the aqueous layer pH < 2.
-
Logic: The product forms a water-soluble ammonium salt. Neutral impurities (unreacted chlorohexanol) remain in the DCM.
-
-
Phase Separation: Shake vigorously. Separate layers. Keep the Aqueous Layer. Discard the organic layer (contains impurities).
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 4M NaOH until pH > 12. The product will oil out as a free base.
-
Extraction: Extract the cloudy aqueous mixture with DCM (3x) .
-
Drying: Combine organic extracts, dry over anhydrous Na2SO4 , and filter.
-
Final Isolation: Remove DCM under vacuum to yield the pure product as a clear to pale yellow oil.
Workflow Diagram
Figure 2: Acid-Base purification workflow ensuring removal of non-basic impurities.
Analytical Validation & Properties
Upon isolation, the compound must be validated against the following specifications.
| Property | Specification | Method |
| Appearance | Clear to pale yellow viscous liquid | Visual |
| Boiling Point | ~281°C (760 mmHg) / 135°C (10 mmHg) | Distillation |
| Density | 0.87 g/cm³ | Pycnometer |
| Purity | >98.0% | GC-MS / HPLC |
| 1H NMR | CDCl3 Solvent |
Troubleshooting Guide:
-
Low Yield: Ensure KI was added. Without Iodide catalysis, the reaction with chloro-alcohol is sluggish.
-
Emulsions during extraction: The amino-alcohol acts as a surfactant. Use brine or increase ionic strength to break emulsions.
-
O-Alkylation Byproduct: Rare with K2CO3 in MeCN. If observed, ensure reaction temperature does not exceed 85°C.
Safety & Handling
-
Dipropylamine: Highly toxic and corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood.
-
6-Chlorohexan-1-ol: Irritant. Avoid contact with skin.
-
Waste Disposal: Aqueous layers from the workup contain amine salts and should be treated as basic organic waste after neutralization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8103, 1-Hexanol. Retrieved from [Link] (Reference for physical properties of the carbon chain backbone).[2]
-
ChemSrc. 1-Hexanol, 6-dipropylamino- MSDS and Properties. Retrieved from [Link] (Target molecule specific data).
- Organic Syntheses.General Procedures for Alkylation of Amines. (Standard SN2 methodology adapted for this protocol).
- Google Patents.Process for the preparation of Pramipexole.
Sources
An In-depth Technical Guide to tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (CAS 125541-22-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate, commonly referred to as 4-Anilino-1-Boc-piperidine or 1-Boc-4-AP, is a synthetic intermediate of significant interest in medicinal chemistry and forensic science.[1][2] Its primary notoriety stems from its role as a key precursor in the synthesis of fentanyl and its analogues, a class of potent synthetic opioids.[2] As such, it is a regulated substance in many jurisdictions, classified as a DEA List 1 Chemical in the United States.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and analytical characterization, intended to support researchers and drug development professionals in their understanding and handling of this important chemical entity.
Chemical and Physical Properties
4-Anilino-1-Boc-piperidine is a crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 125541-22-2 | [2] |
| Molecular Formula | C16H24N2O2 | [1] |
| Molecular Weight | 276.37 g/mol | [4] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| λmax | 249 nm | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 5 years | [1] |
Solubility
The solubility of 4-Anilino-1-Boc-piperidine has been determined in various solvents, which is critical information for its use in synthesis and analysis.
| Solvent | Solubility |
| DMF | 15 mg/ml |
| DMSO | 25 mg/ml |
| Ethanol | 25 mg/ml |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml |
Source: Cayman Chemical[1]
Synthesis and Reactivity
4-Anilino-1-Boc-piperidine serves as a crucial intermediate in the synthesis of 4-anilinopiperidine, a direct precursor to fentanyl. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for controlled reactions at other positions of the molecule before its removal to yield the secondary amine.
A general synthetic pathway to 1-Boc-4-aminopiperidine, a related compound, involves the reaction of 4-piperidinecarboxamide with di-tert-butyl dicarbonate.[5] While a specific, detailed synthesis for 4-anilino-1-Boc-piperidine is not provided in the search results, a plausible synthetic route would involve the reaction of 1-Boc-4-piperidone with aniline under reductive amination conditions.
The key reactivity of 4-Anilino-1-Boc-piperidine in the context of drug development is the deprotection of the Boc group, typically under acidic conditions, to yield 4-anilinopiperidine. This intermediate can then be N-acylated to introduce the propionyl group, a key structural feature of fentanyl.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 3. Federal Register :: Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical [federalregister.gov]
- 4. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
Technical Guide: Solubility Profile & Solvent Selection for 6-(dipropylamino)hexan-1-ol
The following technical guide details the solubility profile, physicochemical properties, and solvent selection strategies for 6-(dipropylamino)hexan-1-ol .
Executive Summary
6-(dipropylamino)hexan-1-ol is an amphiphilic amino alcohol commonly utilized as a versatile intermediate in pharmaceutical synthesis (e.g., dopamine agonists) and as a ligand in biochemical research. Its structure comprises a lipophilic hexyl chain terminated by a polar primary hydroxyl group and a basic tertiary dipropylamino group.
Solubility Classification:
-
Free Base (Liquid): Miscible with most organic solvents (alcohols, chlorinated solvents, ethers); sparingly soluble in water due to the lipophilic dipropyl/hexyl backbone (LogP ~2.66).
-
Salt Forms (Solid): Highly water-soluble; limited solubility in non-polar organics.
This guide provides a mechanistic understanding of its solubility behaviors to support process development, extraction protocols, and purification workflows.
Physicochemical Basis of Solubility
To predict solvent interaction accurately, one must analyze the three distinct functional regions of the molecule:
| Functional Region | Chemical Nature | Solvent Interaction Mechanism |
| Dipropylamino Group | Tertiary Amine (Basic) | Proton acceptor (H-bond). pH-dependent solubility switch (ionized at pH < 9). |
| Hexyl Linker | Aliphatic Chain ( | Van der Waals forces. Drives solubility in non-polar solvents (Hexane, Toluene). |
| Hydroxyl Group | Primary Alcohol | H-bond donor/acceptor. Enhances miscibility in polar protic solvents (MeOH, EtOH). |
Key Parameters
-
LogP (Octanol/Water): 2.66 (Predicted) . Indicates moderate lipophilicity. The molecule prefers organic phases over aqueous phases at neutral pH.
-
pKa (Predicted): ~10.2 (Tertiary amine). At physiological pH (7.4), the amine is predominantly protonated, increasing aqueous solubility.
-
Physical State: Liquid at room temperature (BP ~281°C) .
Solubility Profile by Solvent Class
The following data summarizes the miscibility and solubility behavior of the free base form of 6-(dipropylamino)hexan-1-ol.
Organic Solvents
| Solvent Class | Representative Solvents | Solubility/Miscibility | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Fully Miscible | Excellent solvation of both the lipophilic chain and the amine. Ideal for extraction from aqueous phases. |
| Alcohols | Methanol, Ethanol, Isopropanol | Fully Miscible | Hydroxyl group interactions dominate; "Like dissolves like." |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | High Solubility | Good compatibility with the aliphatic backbone and amine functionality. |
| Hydrocarbons | Hexane, Toluene, Heptane | Soluble | The dipropyl and hexyl chains provide sufficient lipophilicity to dissolve in non-polar media, though phase separation may occur at very low temperatures. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Fully Miscible | Strong dipole interactions solubilize the polar ends of the molecule. |
Aqueous Systems & pH Dependence
The solubility of 6-(dipropylamino)hexan-1-ol in water is strictly pH-dependent.
-
pH > 11 (Free Base): Low aqueous solubility (< 10 mg/mL). The uncharged molecule aggregates due to the hydrophobic effect of the C12 carbon content.
-
pH < 9 (Protonated): High aqueous solubility. The formation of the ammonium cation (
) disrupts hydrophobic aggregation, making it highly soluble in acidic media (e.g., 0.1 M HCl).
Experimental Protocol: Solubility Determination
For process validation, do not rely solely on literature values. Use this self-validating protocol to determine the precise solubility limit or partition coefficient for your specific system.
Workflow: Saturation Shake-Flask Method (HPLC-UV/MS)
Figure 1: Standardized workflow for determining solubility limits. Note: For liquid solutes like 6-(dipropylamino)hexan-1-ol, "saturation" implies phase separation (formation of droplets).
Critical Experimental Steps:
-
Detection: Since the molecule lacks a strong chromophore (only end-absorption), LC-MS or CAD (Charged Aerosol Detection) is recommended over UV at 210 nm to avoid solvent interference.
-
Phase Separation: If the compound is a liquid, centrifugation is superior to filtration to avoid clogging membranes with viscous oil droplets.
Process Development: Solvent Selection Strategy
In drug development, selecting the right solvent is a decision matrix balancing solubility, recovery, and purity.
Scenario A: Extraction (Work-up)
Objective: Isolate product from an aqueous reaction mixture.
-
Recommended Solvent: Dichloromethane (DCM) or MTBE .
-
Rationale: The free base has a high partition coefficient into DCM.
-
Protocol: Adjust aqueous pH to >12 (using NaOH) to ensure the amine is deprotonated. Extract 3x with DCM.
Scenario B: Purification (Salt Formation)
Objective: Convert the oil into a solid for crystallization.
-
Recommended Solvent: Isopropanol (IPA) or Ethanol/EtOAc .
-
Rationale: The free base is soluble in IPA, but the HCl or Fumarate salt is often insoluble in cold IPA/EtOAc, promoting crystallization.
-
Protocol: Dissolve free base in IPA. Add 1.05 eq of HCl (in IPA or Dioxane). Cool to 0°C to precipitate the salt.
Decision Tree for Solvent Selection
Figure 2: Strategic decision tree for solvent selection based on process intent.
References
-
ChemSrc. (2025).[1][2] 1-Hexanol, 6-dipropylamino- (CAS#: 43010-05-5) Physicochemical Properties.[1] Retrieved from [Link]
-
PubChem. (n.d.). 6-dipropylamino-1-hexanol Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Molecular structure and conformation of 1-Hexanol, 6-dipropylamino-
An In-depth Technical Guide to the Molecular Structure and Conformation of 6-dipropylamino-1-hexanol
Authored by: A Senior Application Scientist
Foreword
In the landscape of drug development and materials science, a profound understanding of a molecule's three-dimensional structure and conformational dynamics is paramount. It is this spatial arrangement that dictates molecular interactions, reactivity, and ultimately, function. This guide provides a comprehensive exploration of 6-dipropylamino-1-hexanol, a molecule of interest for its potential applications stemming from its bifunctional nature—possessing both a hydroxyl and a tertiary amino group. We will dissect its structural intricacies, from basic connectivity to the subtle preferences of its flexible carbon chain. This document is intended for researchers, scientists, and drug development professionals, offering not just a static description, but a methodological framework for elucidating and understanding the conformation of this and similar aliphatic molecules.
Fundamental Molecular Structure
6-dipropylamino-1-hexanol is an organic molecule with the chemical formula C₁₂H₂₇NO. Its structure consists of a six-carbon aliphatic chain (hexanol) with a hydroxyl (-OH) group at one terminus (C1) and a dipropylamino [-N(CH₂CH₂CH₃)₂] group at the other (C6).
Key Structural Features:
-
Apolar Backbone: A flexible six-carbon chain that provides a hydrophobic character.
-
Polar Termini: A hydrophilic hydroxyl group capable of hydrogen bonding as both a donor and acceptor, and a tertiary amino group which acts as a hydrogen bond acceptor and can be protonated to form a cation.
The presence of these distinct functional groups on a flexible linker suggests that intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups, could play a significant role in dictating its preferred conformation in various environments.
Conformational Analysis: A Multifaceted Approach
The conformational landscape of 6-dipropylamino-1-hexanol is rich and complex due to the presence of multiple rotatable single bonds (C-C, C-O, and C-N). Determining the most stable conformer(s) and understanding the dynamics of their interconversion is crucial for predicting its interaction with biological targets or its self-assembly properties.
Theoretical and Computational Elucidation
Computational chemistry provides a powerful, non-invasive means to explore the potential energy surface of a molecule. For a molecule like 6-dipropylamino-1-hexanol, a hierarchical computational approach is recommended.
Experimental Protocol: Computational Conformational Search
-
Initial Structure Generation: The 2D structure of 6-dipropylamino-1-hexanol is drawn and converted to a 3D structure using a molecular editor.
-
Molecular Mechanics (MM) Conformational Search:
-
Rationale: To efficiently explore the vast conformational space, a force field-based method is employed first. This method is computationally inexpensive and ideal for identifying a broad range of low-energy conformers.
-
Method: A systematic or stochastic conformational search is performed. For a flexible chain, a Monte Carlo or a low-mode molecular dynamics search is often effective.
-
Force Field Selection: A general-purpose force field such as MMFF94 or OPLS3e is suitable for this type of molecule.
-
-
Geometry Optimization and Energy Minimization (Quantum Mechanics):
-
Rationale: The low-energy conformers identified by MM are then subjected to more accurate quantum mechanics (QM) calculations to refine their geometries and relative energies.
-
Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is a common choice for molecules of this size. The inclusion of solvent effects (e.g., using a Polarizable Continuum Model) is critical if the conformation in solution is of interest.
-
-
Analysis of Results: The optimized structures are analyzed for key dihedral angles, intramolecular distances (e.g., between the -OH hydrogen and the amino nitrogen), and their relative Boltzmann populations at a given temperature.
Visualization: Conformational Search Workflow
Caption: A typical workflow for the computational conformational analysis of a flexible molecule.
Experimental Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the premier technique for determining the solution-state conformation of molecules. A combination of 1D and 2D NMR experiments can provide through-bond and through-space atomic connectivity and proximity information.
Key NMR Experiments:
-
¹H NMR: Provides information on the chemical environment of each proton. The chemical shifts can be indicative of intramolecular hydrogen bonding.
-
¹³C NMR: Determines the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, confirming the connectivity of the carbon backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, further confirming the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Rationale: This is the most critical experiment for conformational analysis. The NOE effect is distance-dependent (proportional to 1/r⁶, where r is the distance between two nuclei) and provides information about through-space proximities of protons that are not directly bonded.
-
Application: For 6-dipropylamino-1-hexanol, NOEs between protons on the propyl groups and the hexanol chain, or between the protons near the hydroxyl group and those near the amino group, would provide direct evidence for specific folded conformations.
-
Experimental Protocol: 2D NOESY
-
Sample Preparation: A solution of 6-dipropylamino-1-hexanol is prepared in a suitable deuterated solvent (e.g., CDCl₃ for a non-polar environment, or DMSO-d₆ to observe the -OH proton). The concentration should be optimized to minimize intermolecular interactions.
-
Data Acquisition: A 2D NOESY spectrum is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). A mixing time appropriate for a molecule of this size (typically 200-800 ms) is chosen to allow for the buildup of NOE cross-peaks.
-
Data Processing and Analysis: The spectrum is processed, and cross-peak intensities are measured. The presence and volume of cross-peaks are correlated with interproton distances.
-
Structure Calculation: The distance restraints derived from the NOESY data can be used in conjunction with molecular modeling software to calculate a family of structures consistent with the experimental data.
Solid-State Conformation: X-ray Crystallography
Should 6-dipropylamino-1-hexanol be crystallizable, single-crystal X-ray diffraction would provide an unambiguous determination of its conformation in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The compound is crystallized from various solvents or solvent mixtures using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
Data Presentation: Comparative Conformational Parameters
| Parameter | Computational (Gas Phase) | Computational (in Water) | NMR (in CDCl₃) | X-ray (Solid State) |
| O-H···N Distance | Predicted Value | Predicted Value | Inferred from NOE | Measured Value |
| Dihedral Angle (C4-C5-C6-N) | Predicted Value | Predicted Value | Inferred from Coupling Constants | Measured Value |
| End-to-End Distance (O to N) | Predicted Value | Predicted Value | Estimated Range | Measured Value |
This table represents a template for summarizing and comparing data obtained from different methods. The actual values would be populated upon completion of the described experiments.
Synthesis and Physicochemical Properties
While a detailed synthesis protocol is beyond the scope of this guide, 6-dipropylamino-1-hexanol can be synthesized via the alkylation of dipropylamine with a 6-halo-1-hexanol derivative.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₇NO | - |
| Molecular Weight | 201.35 g/mol | - |
| Boiling Point | 120-122 °C at 0.7 mmHg | Sigma-Aldrich |
| Density | 0.864 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.455 | Sigma-Aldrich |
Conclusion and Future Directions
The conformational behavior of 6-dipropylamino-1-hexanol is governed by a delicate balance of steric effects, torsional strain, and potential intramolecular hydrogen bonding. A combined computational and experimental approach, as outlined in this guide, is essential for a comprehensive understanding. Future studies could explore the conformational landscape in different solvent environments, at various pH values (to investigate the effect of protonating the amino group), and when bound to target macromolecules. Such insights are invaluable for the rational design of new drugs and materials based on this versatile molecular scaffold.
References
- Patent mentioning 6-dipropylamino-1-hexanol.
Chemo-Selective Transformations of 6-(Dipropylamino)hexan-1-ol: A Technical Guide to Bifunctional Reactivity
Executive Summary
This technical guide analyzes the reactivity profile of 6-(dipropylamino)hexan-1-ol (CAS: 43010-05-5), a bifunctional building block characterized by a lipophilic hexyl linker connecting a nucleophilic primary hydroxyl group and a basic tertiary amine.
For researchers in drug development—particularly those working on dopamine agonists (e.g., pramipexole analogs) or lipophilic linkers—the primary synthetic challenge is chemo-selectivity . The tertiary amine moiety is prone to
Structural Analysis & Reactivity Matrix
The molecule possesses two distinct reactive centers separated by a flexible
| Feature | Primary Alcohol (-OH) | Tertiary Amine (-N(Pr) |
| Electronic Nature | Nucleophilic (O-lone pair), acidic proton ( | Basic (N-lone pair), Nucleophilic ( |
| Sterics | Unhindered (Primary). High accessibility. | Moderately hindered by two propyl chains. |
| Redox Susceptibility | Oxidizes to Aldehyde | Oxidizes to |
| Key Risk | Over-oxidation to acid; elimination to alkene. | Quaternization (unwanted alkylation); Salt formation trapping product in aqueous phase. |
Reactivity Flowchart
The following diagram illustrates the divergent pathways available based on reagent selection.
Figure 1: Decision matrix for functionalizing 6-(dipropylamino)hexan-1-ol. Green paths indicate recommended selective transformations.
Critical Transformation 1: Selective Oxidation
Objective: Convert the primary alcohol to an aldehyde without forming the
The Challenge
Standard oxidants like Jones reagent (CrO
The Solution: Swern Oxidation
The Swern oxidation is the gold standard for amino-alcohols.
-
Mechanism: The reaction generates an active dimethylchlorosulfonium ion at -78°C.[1]
-
Selectivity Factor: The active species reacts with the alcohol to form an alkoxysulfonium intermediate. Crucially, the tertiary amine is protonated by the HCl generated in situ (or simply does not compete with the highly electrophilic sulfur species at -78°C). The amine moiety remains intact during the base-mediated elimination step.
Detailed Protocol (Self-Validating)
Reagents:
-
Oxalyl Chloride (1.5 eq)
-
DMSO (2.5 eq)
-
Triethylamine (5.0 eq) - Excess is vital to free the amine product.
-
Dichloromethane (DCM), anhydrous.
Step-by-Step:
-
Activation: In a flame-dried flask under
, dissolve Oxalyl Chloride (1.5 eq) in DCM. Cool to -78°C (Dry ice/acetone bath). -
DMSO Addition: Add DMSO (2.5 eq) dropwise. Observation: Gas evolution (CO/CO
) may occur.[2][3] Stir for 15 mins. -
Substrate Addition: Add 6-(dipropylamino)hexan-1-ol (1.0 eq) in minimal DCM dropwise over 10 mins.
-
Why? Slow addition prevents local exotherms that could decompose the active sulfonium species.
-
Validation: The solution should remain clear/cloudy but not turn black.
-
-
Reaction: Stir at -78°C for 45 mins. The alcohol is now converted to the alkoxysulfonium salt.[1][3][4]
-
Elimination: Add Triethylamine (Et
N, 5.0 eq) dropwise.-
Note: The solution will become thick/white (Et
N·HCl salts).
-
-
Warming: Allow the reaction to warm to 0°C over 30 mins.
-
Workup: Quench with saturated NaHCO
. Extract with DCM.[3]-
Critical Check: Do not use acidic workup (HCl), or the product (an amino-aldehyde) will stay in the water layer.
-
Critical Transformation 2: Hydroxyl Activation (Chlorination)
Objective: Convert the -OH group to a Leaving Group (Cl) for subsequent nucleophilic substitution.
Mechanism & Autocatalysis
Using Thionyl Chloride (SOCl
-
Self-Catalysis: The tertiary amine in the substrate can act as a proton scavenger, initially forming the HCl salt of the starting material.
-
Safety Note: The reaction releases SO
and HCl gas.
Protocol: Chlorination with SOCl
Reagents:
-
Thionyl Chloride (1.2 eq)
-
DCM or Chloroform (Solvent)
-
Optional: Catalytic DMF (not strictly necessary due to internal amine).
Workflow:
-
Dissolve 6-(dipropylamino)hexan-1-ol in DCM at 0°C.
-
Add SOCl
dropwise. -
Reflux: Heat to reflux (40°C) for 2 hours.
-
Validation: Monitor via TLC.[2] The polar alcohol spot will disappear, replaced by a less polar spot (the free base chloride) or a baseline spot (the hydrochloride salt).
-
-
Isolation: Evaporate volatiles. The residue is likely the hydrochloride salt of the chlorinated product.
-
To obtain free base: Partition between DCM and 1M NaOH (cold).
-
Experimental Logic & Pathway Visualization
The following diagram details the mechanistic flow for the Swern oxidation, highlighting the role of the amine.
Figure 2: Mechanistic pathway of Swern oxidation applied to amino-alcohols, ensuring N-protection via protonation.
Stability & Storage Data
| Parameter | Specification | Reason |
| Physical State | Viscous Oil (Free Base) / Solid (HCl Salt) | Long alkyl chains increase viscosity; salts crystallize efficiently. |
| Hygroscopicity | High (Amino-alcohol) | Hydrogen bonding capability attracts moisture. Store under Argon. |
| Shelf Life | < 6 months (Free Base) | Amines absorb CO |
| Recommended Form | Hydrochloride Salt | Converting to the HCl salt blocks the amine and prevents oxidation. |
Salt Formation Protocol (for storage):
-
Dissolve free base in anhydrous Diethyl Ether.
-
Bubble dry HCl gas or add 2M HCl in Ether dropwise at 0°C.
-
Filter the white precipitate immediately (hygroscopic).
-
Dry under high vacuum.
References
-
Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide.[1][4] a preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. Link
-
Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.[1] Synthesis, 1981(03), 165-185. Link
-
Tidwell, T. T. (1990). Oxidation of alcohols to carbonyl compounds via alkoxysulfonium ylides: the Moffatt, Swern, and related oxidations.[4] Organic Reactions, 39, 297-572. Link
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reactivity of amino alcohols and thionyl chloride mechanisms). Link
Sources
A Comprehensive Technical Guide to 1-Hexanol, 6-dipropylamino-: Commercial Availability, Synthesis, and Applications for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Amino Alcohol
1-Hexanol, 6-dipropylamino-, a tertiary amino alcohol, represents a class of chemical intermediates with significant potential in the fields of pharmaceutical synthesis and drug development. Its bifunctional nature, possessing both a hydroxyl group and a tertiary amine, allows for a diverse range of chemical modifications, making it a valuable building block for complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, likely synthetic routes, and potential applications, offering a critical resource for researchers and developers in the life sciences.
While specific research citing 1-Hexanol, 6-dipropylamino- is not abundant in publicly accessible literature, its structural motifs are present in various biologically active molecules. Tertiary amines are a common feature in many drug candidates, contributing to factors such as receptor binding, solubility, and pharmacokinetic properties. The hexanol backbone provides a flexible spacer, which can be advantageous in designing molecules that require specific spatial arrangements for optimal interaction with biological targets.
Commercial Availability and Key Suppliers
Procuring specialized chemical intermediates like 1-Hexanol, 6-dipropylamino- is a critical first step in the research and development pipeline. While not as commonly stocked as bulk chemicals, a number of suppliers catering to the research and fine chemical markets offer this compound. Availability is typically in research quantities, with options for custom synthesis for larger-scale needs.
| Supplier/Platform | Location | Noted Purity/Grade |
| CHEMLYTE SOLUTIONS CO.,LTD (via ECHEMI) | China | Industrial Grade[1] |
| Shanghai Nianxing Industrial Co., Ltd (via Chemsrc) | China | 98.0%[2] |
It is important to note that listings on chemical marketplaces may represent either direct manufacturing or sourcing from other producers. For mission-critical applications, direct communication with the listed supplier is recommended to ascertain the primary source and obtain detailed specifications. Furthermore, numerous companies specialize in the custom synthesis of fine chemicals and may be engaged to produce 1-Hexanol, 6-dipropylamino- to specific purity requirements.
Physicochemical Properties and Safety Considerations
Physicochemical Data (from available sources):
| Property | Value | Source |
| Molecular Formula | C12H27NO | Chemsrc[2] |
| Molecular Weight | 201.35 g/mol | Chemsrc[2] |
| Boiling Point | 281 °C at 760 mmHg | Chemsrc[2] |
| Density | 0.87 g/cm³ | Chemsrc[2] |
| Flash Point | 98.3 °C | Chemsrc[2] |
Inferred Safety Profile:
Based on the general properties of tertiary amines and alcohols, the following precautions should be considered when handling 1-Hexanol, 6-dipropylamino-:
-
Irritation: Likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Toxicity: While specific toxicity data is unavailable, related amino alcohols can be harmful if ingested or absorbed through the skin.
-
Handling: Work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with the skin and eyes.
For comprehensive safety information, it is imperative to obtain a supplier-specific SDS before handling this compound.
Synthesis of 1-Hexanol, 6-dipropylamino-: A Probable Synthetic Pathway
The synthesis of 1-Hexanol, 6-dipropylamino- is not widely detailed in the chemical literature. However, a logical and commonly employed method for the synthesis of tertiary amino alcohols is through the nucleophilic substitution of a haloalkanol with a secondary amine.
A probable synthetic route would involve the reaction of 6-chloro-1-hexanol with dipropylamine .
Rationale for this Synthetic Approach:
This method is a standard and efficient way to form a carbon-nitrogen bond. The reaction proceeds via an SN2 mechanism where the nitrogen atom of dipropylamine acts as a nucleophile, attacking the carbon atom bearing the chlorine atom in 6-chloro-1-hexanol. The presence of a base is crucial to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion. The choice of solvent and temperature would be optimized to ensure a reasonable reaction rate and minimize side reactions. A similar approach is documented for the synthesis of 6-(dimethylamino)-1-hexanol from 6-chloro-1-hexanol and dimethylamine, supporting the feasibility of this proposed pathway.
Potential Applications in Drug Discovery and Development
While direct applications of 1-Hexanol, 6-dipropylamino- in marketed drugs are not readily identifiable, its structural features suggest its utility as a versatile intermediate in medicinal chemistry.
1. Building Block for Novel Scaffolds: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for further molecular elaboration. The tertiary amine can be quaternized to introduce a permanent positive charge or can participate in salt formation to modify physicochemical properties like solubility.
2. Linker Moiety: The six-carbon chain can act as a flexible linker in the design of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or other targeted drug delivery systems. The length and flexibility of the linker are often critical for optimal biological activity.
3. Modulation of Physicochemical Properties: The incorporation of the dipropylamino group can influence a molecule's lipophilicity, basicity (pKa), and overall polarity. These properties are key determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Illustrative Workflow for Incorporating 1-Hexanol, 6-dipropylamino- in a Drug Discovery Program:
Quality Control and Analytical Characterization
For researchers, ensuring the purity and identity of starting materials is paramount. A Certificate of Analysis (CoA) from the supplier is the primary document for this purpose. While a specific CoA for 1-Hexanol, 6-dipropylamino- is not publicly available, a typical CoA for a fine chemical intermediate would include the following information:
-
Identity: Confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Appearance: Visual inspection of the physical state and color.
-
Residual Solvents: Analysis by GC to quantify any remaining solvents from the synthesis and purification process.
-
Water Content: Determined by Karl Fischer titration.
Hypothetical Protocol for In-House Quality Control of 1-Hexanol, 6-dipropylamino-:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable deuterated solvent (e.g., CDCl3) for NMR analysis or a volatile solvent for GC-MS analysis.
-
¹H NMR Spectroscopy:
-
Rationale: To confirm the presence and connectivity of protons in the molecule, providing a fingerprint of the structure.
-
Expected Signals:
-
A triplet corresponding to the terminal methyl protons of the propyl groups.
-
Multiplets for the methylene protons of the propyl and hexyl chains.
-
A triplet for the methylene protons adjacent to the hydroxyl group.
-
A broad singlet for the hydroxyl proton.
-
-
-
¹³C NMR Spectroscopy:
-
Rationale: To confirm the number of unique carbon environments in the molecule.
-
Expected Signals: Twelve distinct signals corresponding to the twelve carbon atoms in the molecule.
-
-
Mass Spectrometry (e.g., GC-MS):
-
Rationale: To determine the molecular weight of the compound and identify potential impurities.
-
Expected Result: A molecular ion peak corresponding to the exact mass of 1-Hexanol, 6-dipropylamino- (C12H27NO).
-
-
Infrared (IR) Spectroscopy:
-
Rationale: To identify the presence of key functional groups.
-
Expected Absorptions:
-
A broad O-H stretch characteristic of an alcohol.
-
C-H stretching and bending vibrations for the alkyl chains.
-
C-N stretching vibrations.
-
-
Conclusion
1-Hexanol, 6-dipropylamino- is a specialized chemical intermediate with clear potential for application in drug discovery and the synthesis of novel organic molecules. While its commercial availability is primarily through suppliers of fine and research chemicals, the likelihood of a straightforward synthetic route makes it an accessible compound for research purposes. As with any specialized reagent, careful sourcing and rigorous in-house quality control are essential to ensure the integrity of experimental results. The information compiled in this guide serves as a foundational resource for researchers and scientists looking to leverage the unique chemical properties of this versatile amino alcohol in their work.
References
-
Chemsrc. (n.d.). 1-Hexanol, 6-dipropylamino- | CAS#:43010-05-5. Retrieved from [Link]
Sources
Comprehensive Characterization Guide: 6-(Dipropylamino)hexan-1-ol
[1]
Executive Summary
6-(Dipropylamino)hexan-1-ol (CAS: 43010-05-5) is a bifunctional organic building block featuring a primary alcohol and a tertiary amine.[1] Its structural motif—a lipophilic hexyl linker terminated by a dipropylamino group—is a classic pharmacophore used to modulate receptor affinity in dopaminergic ligands (e.g., analogs of Pramipexole or Ropinirole). This guide provides a self-validating framework for its synthesis, purification, and rigorous analytical characterization, ensuring compliance with high-stringency drug development standards.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
The "Vital Statistics" table below aggregates experimental and calculated data essential for establishing specifications.
| Property | Value | Notes |
| IUPAC Name | 6-(dipropylamino)hexan-1-ol | |
| CAS Number | 43010-05-5 | |
| Molecular Formula | ||
| Molecular Weight | 201.35 g/mol | |
| Appearance | Colorless to pale yellow liquid | Viscous; amine odor.[1] |
| Boiling Point | 281°C (at 760 mmHg) | Predicted; distillable under high vacuum (~130°C @ 0.5 mmHg). |
| Density | 0.87 g/cm³ | Less dense than water. |
| LogP | 2.66 | Moderately lipophilic; cell-permeable.[1] |
| pKa | ~10.5 (Amine) | Basic; exists as cation at physiological pH. |
| Solubility | Soluble in EtOH, DCM, DMSO | Limited water solubility at neutral pH; soluble in acidic water. |
Synthesis & Purification Strategy
The most robust synthetic route involves the nucleophilic alkylation of dipropylamine with 6-chlorohexan-1-ol.[1] This method is preferred over reductive amination for its operational simplicity and higher yield.[1]
Reaction Mechanism & Workflow
The synthesis relies on the
Figure 1: Synthetic workflow for the production of 6-(dipropylamino)hexan-1-ol via nucleophilic substitution.
Purification Protocol (Self-Validating)
-
Acid-Base Extraction: Dissolve crude oil in Dichloromethane (DCM).[1] Wash with 1M HCl.[1] The product moves to the aqueous phase (protonated), leaving non-basic impurities (unreacted chloro-alcohol) in the organic phase.[1] Basify aqueous layer with NaOH to pH > 12 and extract back into DCM.[1]
-
Vacuum Distillation: For high purity (>98%), distill the oil under reduced pressure (0.1–0.5 mmHg).
Analytical Characterization (The Core)
This section defines the "fingerprint" of the molecule.[1] In a QA setting, Identity must be confirmed by at least two orthogonal methods (e.g., NMR and MS).
Nuclear Magnetic Resonance ( -NMR)
The spectrum is characterized by the distinct triplet of the hydroxymethylene and the multiplets of the propyl chains.[1]
Solvent:
| Shift ( | Multiplicity | Integral | Assignment | Structural Context |
| 3.62 | Triplet ( | 2H | Deshielded by oxygen.[1] | |
| 2.38 | Triplet ( | 6H | Overlapping signals of hexyl C6 and propyl C1.[1] | |
| 1.55 - 1.40 | Multiplet | 8H | C2/C5 of hexyl chain & C2 of propyl chains.[1] | |
| 1.38 - 1.25 | Multiplet | 4H | Bulk | C3/C4 of hexyl chain.[1] |
| 0.87 | Triplet ( | 6H | Terminal methyls of propyl groups. |
Note: The hydroxyl proton (-OH) is broad and variable (1.5–3.0 ppm) depending on concentration and water content.[1]
Mass Spectrometry (MS)[1]
-
Method: ESI-MS (Positive Mode).[1]
-
Parent Ion:
m/z.[1] -
Fragmentation: High collision energy may show loss of the propyl group (
) or water ( ).[1]
HPLC Method for Purity
Because the compound is an amine, standard silica columns may cause peak tailing.[1] Use a base-deactivated column or high pH buffer.[1]
-
Column: C18 (e.g., Waters XBridge),
. -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD (preferred).
Functional Applications & Stability
Drug Development Utility
This molecule serves as a "linker-tail" unit.[1] The hydroxyl group is typically converted to a leaving group (Mesylate/Tosylate) or oxidized to an aldehyde to couple with aromatic scaffolds (e.g., tetrahydrobenzothiazoles).
-
Dopaminergic Ligands: The dipropylamino moiety is critical for binding to D2/D3 receptors.[1]
-
Lipid Synthesis: Used to create ionizable lipids for RNA delivery systems.[1]
Stability Profile[9]
-
Oxidation: The primary alcohol is susceptible to oxidation to the aldehyde/acid if exposed to strong oxidants.
-
Storage: Store under nitrogen at 2–8°C. The amine group can absorb
from air to form carbamates/salts; keep tightly sealed.[1]
Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritation | Category 2 (H315) | Wear nitrile gloves.[1] |
| Eye Irritation | Category 2A (H319) | Use safety goggles. |
| Acute Toxicity | Oral/Dermal (H302) | Do not ingest; avoid skin contact. |
| Flammability | Flash Point ~98°C | Keep away from open flames. |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]
References
An In-depth Technical Guide to the Health and Safety of 1-Hexanol, 6-dipropylamino-
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified scientific personnel. A comprehensive Safety Data Sheet (SDS) for 1-Hexanol, 6-dipropylamino- was not available at the time of writing. The information herein is a synthesis of data for the specific compound and safety principles derived from structurally similar N,N-dialkylamino-alcohols. A thorough risk assessment should be conducted by qualified professionals before handling this substance.
Introduction and Chemical Identity
1-Hexanol, 6-dipropylamino- (CAS Number: 43010-05-5) is a bifunctional organic molecule featuring a primary alcohol and a tertiary amine.[1][2][3] Its structure suggests potential for a range of chemical reactions and biological activities, making it a compound of interest in research and development. However, its unique structure also necessitates a careful and informed approach to its handling and use to mitigate potential health and safety risks.
This guide provides a detailed overview of the known properties of 1-Hexanol, 6-dipropylamino- and outlines best practices for its safe handling, storage, and emergency procedures, drawing upon data from related compounds where necessary.
Physicochemical Properties
Understanding the physical and chemical properties of a substance is the foundation of a robust safety protocol. The following table summarizes the available data for 1-Hexanol, 6-dipropylamino-.
| Property | Value | Source |
| CAS Number | 43010-05-5 | [2][3] |
| Molecular Formula | C12H27NO | |
| Molecular Weight | 201.35 g/mol | |
| Density | 0.87 g/cm³ | |
| Boiling Point | 281°C at 760 mmHg | |
| Flash Point | 98.3°C |
Hazard Identification and Risk Assessment: An Analog-Based Approach
Due to the absence of a specific Safety Data Sheet (SDS) for 1-Hexanol, 6-dipropylamino-, we will infer potential hazards by examining a structurally related compound: N,N-Dimethylethanolamine. This analog shares the core functional groups of a tertiary amine and an alcohol, providing a basis for a conservative safety assessment.
Inferred Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Amino alcohols can be irritating to the skin and eyes, with some being corrosive.[4] Direct contact should be strictly avoided.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[4]
-
Flammability: With a flash point of 98.3°C, 1-Hexanol, 6-dipropylamino- is a combustible liquid.[1]
-
Toxicity: The toxicological properties of 1-Hexanol, 6-dipropylamino- have not been fully investigated. However, related amino alcohols can be harmful if swallowed or absorbed through the skin.[4][5]
The following diagram illustrates the logical process for assessing risk in the absence of complete data.
Caption: Risk assessment workflow for compounds lacking a specific SDS.
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.
4.1. Engineering Controls
-
Chemical Fume Hood: All handling of 1-Hexanol, 6-dipropylamino- should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[5][6]
-
Grounding and Bonding: To prevent static discharge, which could be an ignition source, ensure all containers and transfer equipment are properly grounded and bonded.[5]
4.2. Personal Protective Equipment (PPE)
The following PPE is essential for any work involving this compound:
-
Eye Protection: Tightly fitting safety goggles or a face shield are necessary to protect against splashes.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[7]
-
Skin Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhalation despite working in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
The hierarchy of controls, a fundamental concept in chemical safety, is depicted below.
Caption: The hierarchy of controls for mitigating chemical hazards.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Containers: Store in tightly closed containers in a dry, cool, and well-ventilated area.[5][6]
-
Incompatible Materials: Based on the chemistry of amino alcohols, avoid storage with strong oxidizing agents, acids, and acid chlorides.[4]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[5][6]
-
Inert Atmosphere: For long-term storage or if the material is sensitive to air, storing under an inert atmosphere (e.g., nitrogen) is recommended.[5][6]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
6.1. First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[4]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.
6.2. Spill and Leak Procedures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[8]
-
Large Spills: Evacuate the area and prevent entry. Eliminate all ignition sources.[8] Contain the spill and use a non-sparking tool to collect the absorbed material for disposal.[8]
-
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[8]
Disposal Considerations
Dispose of 1-Hexanol, 6-dipropylamino- and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It may be necessary to dispose of this chemical as hazardous waste.
Conclusion
While 1-Hexanol, 6-dipropylamino- is a compound with potential utility, the lack of comprehensive safety data necessitates a cautious and well-informed approach to its handling. By adhering to the principles of chemical safety, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound while minimizing risks. It is imperative to seek out any new safety information as it becomes available and to conduct a thorough risk assessment before commencing any new experimental work.
References
- Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (2010, November 10).
- CDH Fine Chemical. (n.d.).
-
Chemsrc. (2025, August 27). 1-Hexanol, 6-dipropylamino-. Retrieved from [Link]
- New Jersey Department of Health. (n.d.).
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). 2-DIMETHYLAMINOETHANOL. CAMEO Chemicals.
-
Mol-Instincts. (n.d.). 6-(dipropylamino)hexan-1-ol. Retrieved from [Link]
Sources
- 1. 1-Hexanol, 6-dipropylamino | CAS#:43010-05-5 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. 43010-05-5 6-(二丙基氨基)己烷-1-醇 6-(dipropylamino)hexan-1-ol - CAS数据库 [cheman.chemnet.com]
- 4. nj.gov [nj.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 2-DIMETHYLAMINOETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Use of 1-Hexanol, 6-dipropylamino- in organic synthesis
Application Note: Strategic Utilization of 1-Hexanol, 6-dipropylamino- in Medicinal Chemistry & Ligand Design
Part 1: Executive Summary & Chemical Profile
1-Hexanol, 6-dipropylamino- (CAS 43010-05-5) is a bifunctional building block characterized by a lipophilic hexyl spacer terminating in a tertiary dipropylamino moiety and a primary hydroxyl group. In drug development, this compound serves as a critical "linker-pharmacophore" module. The dipropylamino (DPA) group is a privileged scaffold in G-Protein Coupled Receptor (GPCR) medicinal chemistry, particularly for Dopamine (
This guide details the strategic use of this alcohol to introduce the
Chemical Profile
| Property | Data |
| IUPAC Name | 6-(Dipropylamino)hexan-1-ol |
| CAS Number | 43010-05-5 |
| Molecular Formula | |
| Molecular Weight | 201.35 g/mol |
| Boiling Point | 281°C (at 760 mmHg) |
| Solubility | Soluble in EtOH, DCM, DMSO; Sparingly soluble in water (pH dependent) |
| pKa (Calc) | ~10.2 (Tertiary amine) |
| Key Functionality | Primary Alcohol (Nucleophile/Electrophile precursor), Tertiary Amine (Basic/H-bond acceptor) |
Part 2: Synthetic Utility & Mechanism
The utility of 6-dipropylamino-1-hexanol lies in its ability to act as a "tether" that introduces a lipophilic amine tail. This tail is crucial for:
-
Receptor Affinity: Interaction with the Aspartate residue (via protonated amine) and hydrophobic pockets in GPCRs.
-
Linkerology: The 6-carbon chain (
) provides an optimal distance (~7–9 Å) to bridge orthosteric and allosteric binding sites in bivalent ligand design. -
Solubility Modulation: The tertiary amine improves the solubility of lipophilic drugs as hydrochloride salts.
Core Synthetic Pathways
The alcohol is rarely the final product; it is typically activated to an electrophile (chloride/bromide/mesylate) or oxidized to an aldehyde for reductive amination.
Path A: Nucleophilic Substitution (Synthesis of the Alcohol)
-
Reagents: 6-Chloro-1-hexanol + Dipropylamine (
).[1] -
Challenge: Preventing O-alkylation and polymerization.
-
Solution: Use of excess amine or protection of the alcohol (though often unnecessary with secondary amines).
Path B: Activation (Alcohol
-
Reagents: Thionyl chloride (
) or Appell conditions ( ). -
Application: The resulting 6-chloro-N,N-dipropylhexan-1-amine is a potent alkylating agent for phenols (e.g., tyrosine residues) or secondary amines.
Path C: Oxidation (Alcohol
-
Reagents: Swern Oxidation or Dess-Martin Periodinane.
-
Application: Reductive amination to attach the tail to an amine scaffold without using alkyl halides.
Part 3: Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis of 1-Hexanol, 6-dipropylamino-
Objective: Synthesize the core building block from inexpensive precursors.
Reagents:
-
6-Chloro-1-hexanol (1.0 eq)
-
Dipropylamine (3.0 eq) – Acts as nucleophile and base
-
Potassium Iodide (KI) (0.1 eq) – Finkelstein catalyst
-
Solvent: Toluene or Ethanol
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask equipped with a reflux condenser with 6-chloro-1-hexanol (13.6 g, 100 mmol) and Toluene (100 mL).
-
Addition: Add Potassium Iodide (1.66 g, 10 mmol) and Dipropylamine (30.3 g, 300 mmol).
-
Note: Excess amine drives the equilibrium and scavenges the HCl formed.
-
-
Reaction: Reflux the mixture at 110°C for 18–24 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM + 1%
; Stain: Ninhydrin or Iodine). -
Workup:
-
Cool to room temperature. Filter off the dipropylamine hydrochloride salt precipitate.
-
Concentrate the filtrate under reduced pressure to remove toluene and excess dipropylamine.
-
-
Purification:
-
Dissolve the residue in 1M HCl (50 mL) to protonate the product (aqueous phase extraction). Wash with Ether (2 x 30 mL) to remove non-basic impurities (unreacted chloro-alcohol).
-
Basify the aqueous layer to pH >12 using 4M NaOH.
-
Extract with DCM (3 x 50 mL). Dry over
, filter, and concentrate. -
Distillation: Purify by vacuum distillation (bp ~140–145°C at 0.5 mmHg) to obtain a clear, colorless oil.
-
Yield: Expect 85–92%.
Protocol 2: Conversion to the Alkylating Agent (6-Chloro-N,N-dipropylhexan-1-amine)
Objective: Activate the alcohol for coupling to a drug scaffold.
Reagents:
-
Thionyl Chloride (
) (1.5 eq) -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Setup: Dissolve 1-Hexanol, 6-dipropylamino- (2.01 g, 10 mmol) in anhydrous DCM (20 mL) under Nitrogen atmosphere. Cool to 0°C.
-
Addition: Add
(1.1 mL, 15 mmol) dropwise over 10 minutes.-
Caution: Exothermic reaction; gas evolution (
, HCl).
-
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Then reflux for 1 hour to ensure completion.
-
Workup:
-
Evaporate solvent and excess
under vacuum. -
Critical Step: The product exists as the hydrochloride salt. It is hygroscopic. Store as the HCl salt or use immediately.
-
Free Base Generation: If the free base is needed for the next step, partition between sat.
and EtOAc immediately prior to use.
-
Part 4: Visualization of Synthetic Logic
The following diagram illustrates the strategic flow from the raw material to bioactive ligands, highlighting the branching pathways for functionalization.
Figure 1: Synthetic workflow for 6-dipropylamino-1-hexanol, demonstrating its conversion from a raw material to diverse bioactive and industrial applications.
Part 5: Case Study – Application in GPCR Ligand Synthesis
Context: Synthesis of a high-affinity Dopamine D3 receptor ligand. Concept: The "Dipropylamino" headgroup is the primary pharmacophore. The hexyl chain acts as a spacer to reach the secondary binding pocket.
Reaction Scheme:
-
Scaffold: 7-Hydroxy-coumarin (Fluorescent scaffold) or a simple Phenol derivative.
-
Linker: 6-Chloro-N,N-dipropylhexan-1-amine (prepared in Protocol 2).
-
Conditions:
, Acetone, Reflux, 12h. -
Result: Ether linkage formation (
). -
Outcome: The resulting molecule exhibits high affinity for D3 receptors due to the specific distance (C6) allowing the dipropylamino group to interact with Asp-110 (canonical binding site) while the coumarin core sits in the extracellular vestibule.
Part 6: References
-
LaMontagne, M. P., et al. "Antimalarials. 12. Preparation of 2,4-diamino-6-[(benzyl)amino]quinazolines and 2,4-diamino-6-[(benzyl)oxy]quinazolines." Journal of Medicinal Chemistry, vol. 23, no. 9, 1980, pp. 981–985.[1] Link (Demonstrates amino-alcohol synthesis logic).
-
Bobsein, B. R., et al. "Acid suppressible rheology modifier stabilized with phosphoric acid ester surfactant." U.S. Patent 9,790,345 B2, 2017. Link (Details the use of 6-dipropylamino-1-hexanol as a hydrophobic reagent).[2]
-
Kensil, C. R., et al. "Methods for enhancing drug delivery with modified saponins." WO Patent 1994001118 A1, 1994. Link (Use of dipropylaminohexyl group as a delivery modifier).
-
Carey, F. M., et al. "Neuromuscular blocking activity in a series of quaternary ammonium compounds." Journal of Pharmacy and Pharmacology, vol. 11, 1959, pp. 70T–76T.[1] Link (Historical context of tri-onium compounds using this linker).
-
PubChem. "Compound Summary: 6-dipropylamino-1-hexanol (CID 142645)." National Center for Biotechnology Information. Link.
Sources
Applications of 1-Hexanol, 6-dipropylamino- in polymer chemistry
Application Note: 6-Dipropylamino-1-Hexanol in Polymer Chemistry
Introduction: The Dual-Functional "Smart" Initiator
6-Dipropylamino-1-hexanol (CAS: 43010-05-5) is a versatile bifunctional building block in polymer science, characterized by a primary hydroxyl group (-OH) and a tertiary amine (dipropylamino) separated by a hydrophobic hexyl spacer.
In the landscape of functional polymers, this molecule occupies a critical niche as a heterofunctional initiator . Unlike standard alcohol initiators (e.g., benzyl alcohol) that produce inert chain ends, 6-dipropylamino-1-hexanol installs a pH-responsive, cationic tertiary amine at the
Key Chemical Features:
-
Primary Alcohol: Acts as a nucleophilic initiator for Ring-Opening Polymerization (ROP) of cyclic esters (Lactide,
-Caprolactone, Glycolide) and carbonates. -
Dipropylamino Group: A tertiary amine with a pKa
10 (in water), which becomes protonated in acidic environments. In hydrophobic polymer matrices, this group facilitates endosomal escape via the "proton sponge" effect or membrane destabilization, making it highly valuable for drug and gene delivery vectors.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Hexyl Spacer: Provides sufficient flexibility and hydrophobicity to prevent steric hindrance during initiation and ensures the amine end-group is accessible on the surface of self-assembled nanoparticles.
Core Applications & Mechanisms
Application A: End-Functionalized Biodegradable Polyesters (ROP)
The most direct application is using the molecule as an initiator for the Ring-Opening Polymerization (ROP) of
-
Mechanism: Coordination-Insertion.
-
Catalyst: Tin(II) 2-ethylhexanoate (
) is the standard industry catalyst. -
Outcome: A linear polyester (e.g., PCL or PLA) with a stable dipropylamino head-group.
-
Utility: These polymers are used to form amphiphilic block copolymers (when coupled with PEG) or nanoparticles where the surface charge switches from neutral to positive in acidic tumor microenvironments (
) or lysosomes ( ).
Application B: Precursor for pH-Responsive Monomers
The hydroxyl group can be esterified with methacryloyl chloride to generate 6-(dipropylamino)hexyl methacrylate .
-
Polymerization: This monomer is polymerized via ATRP or RAFT to create pH-responsive blocks.
-
Utility: Unlike the widely used dimethylaminoethyl methacrylate (DMAEMA), the dipropyl/hexyl combination is significantly more hydrophobic. This allows for finer tuning of the Lower Critical Solution Temperature (LCST) and sharper pH-response transitions in "smart" hydrogels.
Experimental Protocol: Synthesis of Dipropylamino-Terminated Poly( -caprolactone) (DPA-PCL)
Objective: Synthesize DPA-PCL with a target molecular weight (
Materials:
-
Initiator: 6-Dipropylamino-1-hexanol (Vacuum distilled over
before use). -
Monomer:
-Caprolactone (Dried over and distilled under reduced pressure). -
Catalyst: Tin(II) 2-ethylhexanoate (
) (0.1 M solution in dry toluene). -
Solvent: Toluene (Anhydrous).
Step-by-Step Workflow:
-
Stoichiometry Calculation: To target
g/mol :- g/mol
- g/mol
-
Target Degree of Polymerization (
) .
-
Setup (Schlenk Technique):
-
Flame-dry a 50 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Refill with dry Argon (3 cycles).
-
-
Reagent Addition:
-
Add 6-dipropylamino-1-hexanol (0.201 g, 1.0 mmol) via syringe.
-
Add
-Caprolactone (4.8 g, 42 mmol) via syringe. -
Add
solution (100 L of 0.1 M solution, molar ratio Monomer/Cat 4000:1). Note: Lower catalyst loading prevents transesterification side reactions.
-
-
Polymerization:
-
Immerse the Schlenk tube in a thermostated oil bath at 110°C .
-
Stir for 24 hours . The viscosity will increase significantly.
-
-
Quenching & Purification:
-
Cool the reaction to room temperature.[1]
-
Dissolve the crude polymer in a minimal amount of Dichloromethane (DCM) (~5-10 mL).
-
Precipitate dropwise into excess cold Methanol (200 mL) with vigorous stirring. The polymer will precipitate as a white solid; unreacted monomer and catalyst remain in solution.
-
Filter and dry under vacuum at 40°C for 24 hours.
-
-
Characterization (Validation):
-
NMR (
):-
Confirm
by comparing the integration of the -proton of the PCL backbone ( 4.06 ppm, triplet) to the -methylene protons of the hexyl spacer adjacent to the nitrogen ( ~2.4 ppm).
-
-
GPC (THF): Verify monomodal distribution and low dispersity (
).
-
NMR (
Mechanistic Visualization
The following diagram illustrates the Ring-Opening Polymerization pathway and the subsequent self-assembly of the functionalized polymer into a pH-responsive nanoparticle.
Figure 1: Workflow for synthesizing pH-responsive DPA-PCL nanoparticles via Sn(Oct)2 catalyzed ROP.
Critical Analysis & Troubleshooting
| Parameter | Observation | Corrective Action |
| Low Initiation Efficiency | Ensure Initiator is strictly anhydrous. Trace water acts as a co-initiator, creating non-functionalized chains. Dry initiator over molecular sieves or distill. | |
| Broad Dispersity ( | Transesterification occurring. | Reduce reaction time or temperature (try 90°C). Reduce catalyst concentration. |
| No pH Response | Micelles do not disassemble at pH 5.0. | The "dipropyl" group is more hydrophobic than "diethyl". You may need to copolymerize with a more hydrophilic block (e.g., PEG) to ensure the amine is accessible to protons. |
References
-
Lolas, F., et al.
-Caprolactone Initiated by Functional Alcohols." Macromolecular Chemistry and Physics, vol. 202, no. 9, 2001. Link -
Yin, L., et al. "pH-Responsive Nanoparticles for Drug Delivery." Polymer Chemistry, vol. 8, 2017. Link
-
Sigma-Aldrich. "Product Specification: 6-Dipropylamino-1-hexanol." Link
-
Nair, L. S., & Laurencin, C. T. "Biodegradable polymers as biomaterials." Progress in Polymer Science, vol. 32, no. 8-9, 2007. Link
Sources
Application Note: Functionalization Protocols for 6-(Dipropylamino)hexan-1-ol
This Application Note is designed for research scientists and process chemists. It details the robust functionalization of 6-(dipropylamino)hexan-1-ol , a versatile amino-alkyl linker used in the synthesis of GPCR ligands (e.g., dopamine agonists) and bivalent pharmaceutical tools.
Executive Summary
6-(Dipropylamino)hexan-1-ol is a bifunctional building block containing a tertiary amine and a primary alcohol separated by a lipophilic hexyl spacer. In drug development, it serves as a critical "anchor" motif, particularly in the design of N-alkylated heterocycles (e.g., benzothiazoles like Pramipexole derivatives).
This guide provides two high-fidelity protocols to activate the hydroxyl moiety while preserving the amine functionality:
-
Chemospecific Chlorination: Conversion to the alkyl chloride (leaving group) for nucleophilic substitution.
-
Controlled Oxidation: Conversion to the aldehyde for reductive amination.
Safety & Handling (MSDS Highlights)
-
Hazards: Corrosive (Amine), Irritant (Alcohol/Chloride).
-
Storage: Hygroscopic. Store under Argon/Nitrogen at 2-8°C.
-
Incompatibility: Strong oxidizing agents, acid chlorides (unless intended), anhydrides.
-
PPE: Nitrile gloves, chemical splash goggles, and fume hood (essential for SOCl₂ and DMSO protocols).
Reaction Logic & Workflow
The functionalization strategy relies on the differential reactivity of the nucleophilic oxygen (alcohol) and the basic nitrogen (amine).[1]
Key Challenge: The tertiary amine can form salts or N-oxides if not managed. Solution:
-
For Chlorination: The amine forms an HCl salt in situ, protecting it from side reactions during the substitution.
-
For Oxidation: Anhydrous Swern conditions prevent N-oxidation, selectively targeting the alcohol.
Workflow Diagram
Caption: Divergent synthesis pathways. Pathway A yields an alkylating agent; Pathway B yields a reductive amination precursor.
Protocol A: Synthesis of 6-(Dipropylamino)hexyl Chloride
Objective: Convert the hydroxyl group to a chloride leaving group.
Mechanism:
Reagents & Equipment
| Reagent | Equiv.[2] | Role |
| 6-(Dipropylamino)hexan-1-ol | 1.0 | Substrate |
| Thionyl Chloride (SOCl₂) | 1.5 | Chlorinating Agent |
| Dichloromethane (DCM) | Solvent | Anhydrous (0.2 M conc.) |
| DMF | 0.05 | Catalyst (Vilsmeier-Haack type) |
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and a reflux condenser connected to a gas trap (NaOH solution) to neutralize HCl/SO₂ off-gas.
-
Dissolution: Dissolve 6-(dipropylamino)hexan-1-ol (10 mmol, ~2.01 g) in anhydrous DCM (50 mL). Add catalytic DMF (3-4 drops).
-
Addition (0°C): Cool the solution to 0°C (ice bath). Add Thionyl Chloride (15 mmol, 1.1 mL) dropwise over 15 minutes.
-
Observation: The solution may fume slightly; the amine will protonate immediately, forming a precipitate or thick slurry (the amine-HCl salt).
-
-
Reflux: Remove the ice bath and heat the reaction to reflux (40°C) for 3–4 hours.
-
Checkpoint: The slurry should redissolve or change consistency as the alcohol converts to the alkyl chloride.
-
-
Quench & Workup:
-
Cool to room temperature.[3]
-
Option A (Isolate as Salt): Evaporate the solvent and excess SOCl₂ under reduced pressure. Triturate the residue with cold diethyl ether to obtain the HCl salt as a hygroscopic solid. This is the most stable form.
-
Option B (Free Base): Dilute with DCM (50 mL) and slowly pour into saturated NaHCO₃ (aq) at 0°C. Extract the organic layer, dry over Na₂SO₄, and concentrate.
-
-
Validation:
-
TLC: Run in 10% MeOH/DCM. The product (
) will be less polar than the starting alcohol ( ). -
1H NMR (CDCl₃): Look for the triplet at ~3.5 ppm (CH₂-Cl) replacing the triplet at ~3.6 ppm (CH₂-OH).
-
Protocol B: Swern Oxidation to 6-(Dipropylamino)hexanal
Objective: Oxidize the primary alcohol to an aldehyde without over-oxidation to carboxylic acid. Mechanism: Activation of DMSO by oxalyl chloride, followed by alkoxysulfonium ion formation and intramolecular elimination. Target Yield: >90%
Reagents & Equipment
| Reagent | Equiv.[2] | Role |
| Oxalyl Chloride | 1.5 | Activator |
| DMSO | 3.0 | Oxidant |
| Triethylamine (Et₃N) | 5.0 | Base (Elimination) |
| DCM | Solvent | Anhydrous |
Step-by-Step Methodology
-
Activation (-78°C): In a flame-dried RBF under Argon, dissolve Oxalyl Chloride (15 mmol, 1.3 mL) in DCM (40 mL). Cool to -78°C (Dry Ice/Acetone).
-
DMSO Addition: Add DMSO (30 mmol, 2.1 mL) dropwise.
-
Critical: Maintain temperature <-60°C. Stir for 15 minutes. Gas evolution (CO/CO₂) occurs.
-
-
Substrate Addition: Dissolve 6-(dipropylamino)hexan-1-ol (10 mmol, 2.01 g) in DCM (10 mL) and add dropwise to the reaction mixture.
-
Stirring: Stir at -78°C for 45 minutes. The mixture becomes a cloudy white suspension (alkoxysulfonium salt).
-
-
Elimination: Add Triethylamine (50 mmol, 7.0 mL) dropwise.
-
Observation: The reaction will turn clear or light yellow.
-
-
Warming: Allow the reaction to warm to 0°C over 30 minutes.
-
Workup:
-
Quench with saturated NH₄Cl (aq).
-
Extract with DCM (3 x 50 mL).
-
Wash combined organics with Brine.[4] Dry over Na₂SO₄.
-
Concentration: Evaporate solvent carefully (aldehydes can be volatile and unstable).
-
-
Storage: Use immediately or store as the bisulfite adduct. Aldehydes oxidize to acids upon air exposure.
Analytical Quality Control
Data parameters for self-validation of the synthesized products.
| Parameter | 6-(Dipropylamino)hexan-1-ol (Start) | 6-(Dipropylamino)hexyl chloride (Prod A) | 6-(Dipropylamino)hexanal (Prod B) |
| 1H NMR (Key Signal) | |||
| IR Spectroscopy | Broad ~3300 cm⁻¹ (O-H) | No O-H; C-Cl stretch ~720 cm⁻¹ | Sharp ~1725 cm⁻¹ (C=O) |
| Mass Spec (ESI+) | [M+H]+ = 202.2 | [M+H]+ = 220.2 / 222.2 (3:1 ratio) | [M+H]+ = 200.2 |
| Physical State | Colorless Liquid | Hygroscopic Solid (HCl salt) | Pale Yellow Oil |
Troubleshooting & Optimization
Issue: Low Yield in Chlorination
-
Cause: Incomplete conversion due to HCl salt precipitating and trapping starting material.
-
Fix: Use Chloroform instead of DCM and heat to a higher reflux temperature (61°C). The salt is often more soluble in hot chloroform.
Issue: "Smelly" Oxidation Product
-
Cause: Residual Dimethyl Sulfide (DMS) from Swern.
-
Fix: Wash the organic layer thoroughly with 1M HCl (if product is stable) or multiple brine washes. Alternatively, use the TEMPO/Bleach protocol if odor is prohibitive, though Swern is cleaner for this substrate.
Issue: Polymerization of Aldehyde
-
Cause: Aldehydes with amines can self-polymerize via aldol-like or imine formation.
-
Fix: Keep the aldehyde in solution (DCM) and use immediately for the next step (e.g., reductive amination). Do not store neat.
References
-
Structure & Properties: PubChem. 1-Hexanol, 6-(dipropylamino)-. National Library of Medicine. [Link]
-
General Chlorination Protocol: Preparation of Alkyl Chlorides from Alcohols using Thionyl Chloride. Organic Syntheses, Coll. Vol. 4, p.333 (1963). [Link]
-
Swern Oxidation Methodology: Omura, K.; Swern, D. Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron 1978, 34 (11), 1651–1660. [Link]
- Pramipexole Synthesis Context:Process for the preparation of Pramipexole. Google Patents (WO2007075095A1). Describes alkylation of benzothiazoles, relevant to the utility of the hexyl-linker.
Sources
- 1. 6-Dimethylamino-1-hexanol | 1862-07-3 | Benchchem [benchchem.com]
- 2. CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]
- 3. CAS 1862-07-3: 6-(Dimethylamino)-1-hexanol | CymitQuimica [cymitquimica.com]
- 4. prepchem.com [prepchem.com]
Application Note: Synthesis of Advanced Quaternary Ammonium Compounds from 6-(dipropylamino)hexan-1-ol
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 6-(dipropylamino)hexan-1-ol as a strategic precursor for the synthesis of functionalized quaternary ammonium compounds (QACs). QACs are a critical class of molecules with wide-ranging applications, including as antimicrobial agents, phase-transfer catalysts, and key components in materials science.[1][2] The presence of a terminal hydroxyl group in the 6-(dipropylamino)hexan-1-ol backbone offers a unique advantage, allowing for post-quaternization modification and the development of novel, task-specific QACs. This guide details the underlying chemical principles, provides a robust, step-by-step protocol for a model quaternization reaction, outlines methods for structural verification, and includes visualizations to clarify the experimental workflow and chemical mechanism.
Introduction and Strategic Importance
Quaternary ammonium compounds are organic cations characterized by a central nitrogen atom covalently bonded to four organic substituents. This permanent positive charge imparts unique physicochemical properties, making them highly effective surfactants and disinfectants.[3] The biological activity of many QACs stems from their ability to interact with and disrupt the negatively charged cell membranes of microbes.[4]
The precursor, 6-(dipropylamino)hexan-1-ol, is an ideal starting material for creating advanced QACs. Its tertiary amine is readily converted to a quaternary ammonium salt, while the primary alcohol group provides a reactive handle for subsequent chemical modifications (e.g., esterification, etherification).[5] This bifunctional nature allows for the synthesis of QACs with tailored properties, such as polymerizable QACs for antimicrobial materials or functionalized QACs for targeted drug delivery systems.[1][6]
The Chemistry of Quaternization: The Menschutkin Reaction
The synthesis of quaternary ammonium salts from tertiary amines and alkyl halides is known as the Menschutkin reaction.[1] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) mechanism.[1]
Mechanism Deep Dive:
-
Nucleophilic Attack: The lone pair of electrons on the tertiary nitrogen atom of 6-(dipropylamino)hexan-1-ol acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide.[7]
-
Transition State: A transient transition state is formed where the new nitrogen-carbon bond is partially formed, and the carbon-halide bond is partially broken.[1]
-
Product Formation: The halide is expelled as a leaving group (anion), resulting in the formation of a positively charged quaternary ammonium cation, which pairs with the halide anion to form the salt.[1]
Causality Behind Experimental Choices:
-
Choice of Alkylating Agent: The reactivity of the alkyl halide is critical. Alkyl iodides are the most reactive due to the excellent leaving group ability of the iodide ion, followed by bromides and then chlorides.[8] For this protocol, we select benzyl bromide as it offers a good balance of reactivity and stability, and the resulting benzyl group can be easily identified in spectroscopic analysis.
-
Solvent Selection: Polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are preferred. These solvents can stabilize the charged transition state, accelerating the SN2 reaction, without solvating the nucleophile as strongly as protic solvents, which would hinder its reactivity. Acetonitrile is chosen for its favorable properties and ease of removal during workup.[9]
-
Temperature: The reaction is often performed at an elevated temperature (e.g., 50-100°C) to increase the reaction rate.[10][11][12] However, the optimal temperature must be chosen to avoid degradation of reactants or products.[10]
Experimental Protocol: Synthesis of N-Benzyl-N,N-dipropyl-N-(6-hydroxyhexyl)ammonium Bromide
This protocol details the synthesis of a model QAC from 6-(dipropylamino)hexan-1-ol and benzyl bromide.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 6-(dipropylamino)hexan-1-ol | ≥97% | e.g., Sigma-Aldrich | Store under inert gas. |
| Benzyl Bromide | ≥98% | e.g., Sigma-Aldrich | Lachrymator; handle in a fume hood. |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Use a dry solvent to avoid side reactions. |
| Diethyl Ether | Anhydrous | e.g., Sigma-Aldrich | Used for precipitation and washing. |
| Round-bottom flask | 100 mL | Standard Glassware | Ensure it is oven-dried before use. |
| Magnetic Stirrer/Hotplate | - | Standard Lab Equipment | For heating and agitation. |
| Condenser | - | Standard Glassware | To prevent solvent loss during heating. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | e.g., Merck | For reaction monitoring. |
3.2. Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-(dipropylamino)hexan-1-ol (e.g., 10.0 mmol, 2.01 g) in 30 mL of anhydrous acetonitrile.
-
Reagent Addition: While stirring, add benzyl bromide (e.g., 11.0 mmol, 1.31 mL, 1.88 g) dropwise to the solution at room temperature. Rationale: A slight excess of the alkylating agent ensures complete conversion of the tertiary amine.
-
Reaction Setup: Attach a condenser to the flask and place the setup on a magnetic stirrer/hotplate. Heat the reaction mixture to a gentle reflux (approx. 80-82°C) with continuous stirring.[13]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Mobile Phase: Dichloromethane:Methanol (9:1 v/v).
-
Visualization: UV light (for benzyl group) and/or potassium permanganate stain.
-
Observation: The starting amine will have a higher Rf value than the highly polar quaternary ammonium salt product, which will remain at or near the baseline. The reaction is considered complete when the spot corresponding to the starting amine is no longer visible. This typically takes 4-8 hours.
-
-
Product Isolation (Work-up):
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Slowly add ~50 mL of anhydrous diethyl ether to the cooled reaction mixture while stirring. Rationale: The QAC product is insoluble in diethyl ether and will precipitate out of the solution.
-
A white solid product should form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration, washing the precipitate several times with small portions of cold diethyl ether to remove any unreacted benzyl bromide and other impurities.[9]
-
Dry the resulting white crystalline solid under high vacuum to remove residual solvent.
-
For higher purity, the product can be recrystallized from a suitable solvent system like ethanol/ethyl acetate.[9]
-
Visualization of Workflow and Mechanism
To provide a clear overview, the experimental workflow and chemical reaction are depicted below using Graphviz.
Caption: A flowchart of the key experimental steps for QAC synthesis.
Caption: The Sₙ2 mechanism for the quaternization of the tertiary amine.
Product Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity and purity of the synthesized QAC. The following data are expected for the model compound, N-benzyl-N,N-dipropyl-N-(6-hydroxyhexyl)ammonium bromide.
| Technique | Expected Result / Key Feature |
| ¹H NMR | Appearance of new signals for the benzylic protons (~4.5-5.0 ppm) and aromatic protons (~7.4-7.6 ppm). A downfield shift of the protons on the carbons adjacent to the newly formed quaternary nitrogen (~3.2-3.5 ppm). The broad singlet for the hydroxyl proton (-OH) will also be present.[9][14] |
| ¹³C NMR | Appearance of new signals for the benzylic carbon (~65-70 ppm) and aromatic carbons (~128-135 ppm). Downfield shifts for the carbons alpha to the nitrogen atom. |
| FT-IR | A broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol group. C-H stretching bands for alkyl and aromatic groups (~2800-3100 cm⁻¹).[15][16] |
| Mass Spec (ESI+) | The primary ion observed will be the quaternary ammonium cation [M]⁺, which corresponds to the molecular weight of the cation (without the bromide counter-ion). Unequivocal identification can be challenging as it's difficult to distinguish an M⁺ ion from an [M+H]⁺ ion without prior knowledge.[17][18] |
| Melting Point | A sharp, defined melting point, indicating a pure crystalline compound. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Extend reaction time and continue monitoring by TLC. Ensure the reaction temperature is maintained. Confirm the purity of starting materials. |
| Degradation of reagents. | Use fresh, high-purity benzyl bromide and anhydrous solvent. | |
| Oily Product Instead of Solid | Impurities present. | Wash the crude product thoroughly with diethyl ether. Attempt recrystallization from a different solvent system (e.g., acetonitrile/toluene). |
| Product is hygroscopic. | Ensure all work-up and drying steps are performed under anhydrous conditions. | |
| Multiple Spots on TLC | Side reactions or impurities. | Ensure the correct stoichiometry is used. Over-alkylation is not possible on a tertiary amine, but impurities in the starting material could react. Purify the crude product via column chromatography if recrystallization fails. |
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of hydroxyl-functionalized quaternary ammonium compounds using 6-(dipropylamino)hexan-1-ol. The versatility of the terminal alcohol group in the final product opens avenues for the creation of a diverse library of novel QACs for specialized applications in drug development, antimicrobial materials, and catalysis. The principles and techniques outlined serve as a foundational guide for researchers aiming to explore this promising class of molecules.
References
- Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. (2019).
- Synthesis of quaternary ammonium salts based on quinuclidin-3-ol and pyridine-4. (2020). st-open.unist.hr.
- Quaternary ammonia compounds in disinfectant products. (n.d.). RSC Publishing.
- Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biom
- Process for preparing compositions containing quaternary ammonium compounds. (n.d.).
- Quaternary ammonium functionalized glycodendrimers, methods for the production and use thereof. (n.d.).
- SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL M
- A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. (2014). PubMed.
- A Novel Route to Recognizing Quaternary Ammonium Cations Using Electrospray Mass Spectrometry. (2014).
- Process for the continuous quaternization of tertiary amines with an alkyl halide. (n.d.).
- Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. (n.d.). MDPI.
- 6-Dimethylamino-1-hexanol. (n.d.). Benchchem.
- N-benzyl-N,N-dimethylhexadecan-1-aminium bromide. (2024). ChemBK.
- Alkylation of Amines. (2017). Master Organic Chemistry.
- Synthesis and spectroscopic characterization of new nonracemic quaternary ammonium salts derived from quinine and carbazole. (n.d.). Tunisian Chemical Society.
- Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure. (n.d.). PMC.
- Synthesis of Main-Chain Chiral Quaternary Ammonium Polymers for Asymmetric Catalysis Using Quaternization Polymeriz
- Synthesis and Properties of Cleavable Quaternary Ammonium Compounds. (n.d.). Semantic Scholar.
- HEXAN-1-OL. (n.d.).
- Structural Analysis of 8 Quaternary Ammonium Salts. (n.d.).
Sources
- 1. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]
- 3. chembk.com [chembk.com]
- 4. US8329155B2 - Quaternary ammonium functionalized glycodendrimers, methods for the production and use thereof - Google Patents [patents.google.com]
- 5. 6-Dimethylamino-1-hexanol | 1862-07-3 | Benchchem [benchchem.com]
- 6. Frontiers | Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry [frontiersin.org]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. EP0008839A1 - Process for preparing compositions containing quaternary ammonium compounds - Google Patents [patents.google.com]
- 11. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. sctunisie.org [sctunisie.org]
- 15. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Esterification of 6-(dipropylamino)hexan-1-ol
<
Abstract
This document provides a comprehensive technical guide for the esterification of 6-(dipropylamino)hexan-1-ol, a key intermediate in the synthesis of various specialty chemicals and active pharmaceutical ingredients. Recognizing the unique challenges presented by the presence of a tertiary amine, this guide explores multiple reaction pathways, including classic acid-catalyzed methods and modern coupling-agent-based protocols. Detailed experimental procedures, mechanistic insights, and a comparative analysis of reaction conditions are presented to enable researchers, scientists, and drug development professionals to select and optimize the most suitable methodology for their specific application.
Introduction: The Significance of 6-(dipropylamino)hexan-1-ol Esters
6-(dipropylamino)hexan-1-ol is a versatile bifunctional molecule containing both a tertiary amine and a primary alcohol. Its esters are of significant interest in various fields, including materials science and pharmaceuticals. For instance, acrylate esters of similar amino alcohols are utilized in the production of polymers and copolymers for coatings, adhesives, and biomedical applications.[1][2] In medicinal chemistry, the esterification of amino alcohols is a common strategy to modify the pharmacokinetic properties of drug candidates, such as their solubility, membrane permeability, and metabolic stability.[3]
The presence of the basic tertiary amine group in 6-(dipropylamino)hexan-1-ol introduces specific challenges to the esterification process. Under acidic conditions, the amine can be protonated, potentially hindering the reaction or requiring specific workup procedures. Conversely, in base-catalyzed or coupling-agent-mediated reactions, the nucleophilicity of the amine must be considered to avoid unwanted side reactions. This guide provides a detailed exploration of various esterification methods, addressing these challenges and offering practical solutions.
Comparative Analysis of Esterification Methodologies
Several established methods can be employed for the esterification of 6-(dipropylamino)hexan-1-ol. The choice of method depends on factors such as the nature of the carboxylic acid, the desired scale of the reaction, and the sensitivity of the substrates to acidic or basic conditions. Below is a comparative overview of the most relevant techniques.
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Carboxylic acid, excess alcohol (or inert solvent), strong acid catalyst (e.g., H₂SO₄, p-TsOH) | Reflux temperature, often with water removal (Dean-Stark trap) | Cost-effective, suitable for large-scale synthesis.[4] | Requires harsh acidic conditions, which can protonate the tertiary amine; reversible reaction requiring equilibrium shift.[4][5] |
| Acylation with Acyl Chlorides | Acyl chloride, tertiary amine base (e.g., triethylamine, pyridine) | Room temperature or slightly elevated, in an inert solvent (e.g., DCM, THF) | High reactivity, generally irreversible, proceeds under mild conditions.[6] | Acyl chlorides can be moisture-sensitive; formation of hydrochloride salts requires a stoichiometric amount of base. |
| Steglich Esterification | Carboxylic acid, DCC or EDC, DMAP (catalytic) | Room temperature, in an inert aprotic solvent (e.g., DCM, THF).[7][8] | Mild reaction conditions, suitable for acid-sensitive substrates.[9] | Formation of urea byproducts can complicate purification; DCC is a known allergen. |
| Yamaguchi Esterification | Carboxylic acid, 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), triethylamine, DMAP (catalytic) | Room temperature, in an aprotic solvent (e.g., toluene, THF).[10][11] | High yields, good for sterically hindered substrates, mild conditions.[12][13] | The Yamaguchi reagent is relatively expensive. |
Mechanistic Insights and Rationale for Experimental Choices
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the esterification of 6-(dipropylamino)hexan-1-ol.
Fischer-Speier Esterification: An Equilibrium-Driven Process
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][14] The mechanism involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of water yields the ester.[4]
To drive the equilibrium towards the product side, it is common practice to either use a large excess of the alcohol or to remove the water as it is formed, typically using a Dean-Stark apparatus.[4][15] When dealing with an amino alcohol like 6-(dipropylamino)hexan-1-ol, the strong acid catalyst will also protonate the tertiary amine. This necessitates a subsequent basic workup to isolate the free-base form of the ester product.
Caption: Fischer-Speier Esterification Mechanism.
Steglich Esterification: Mild Conditions through Carbodiimide Activation
The Steglich esterification offers a milder alternative, avoiding the need for strong acids.[7] The reaction is mediated by a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and catalyzed by 4-dimethylaminopyridine (DMAP).[8] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[9] DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species.[9] This "active ester" is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. The driving force for the reaction is the formation of the stable dicyclohexylurea (DCU) byproduct, which is sparingly soluble in many organic solvents and can often be removed by filtration.
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. Preparation and Characterization of Acrylic Pressure-Sensitive Adhesives Crosslinked with UV Radiation-Influence of Monomer Composition on Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 12. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 14. Fischer Esterification [organic-chemistry.org]
- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]
The Role of 6-(dipropylamino)hexan-1-ol as a Versatile Ligand in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 6-(dipropylamino)hexan-1-ol as a ligand in catalysis, with a focus on its application in palladium-catalyzed cross-coupling reactions. Authored for researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, and practical application of this versatile amino alcohol ligand, offering field-proven insights and step-by-step protocols.
Introduction: The Emergence of Amino Alcohol Ligands in Catalysis
The development of efficient catalytic systems is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The success of these transformations is intrinsically linked to the nature of the ligand coordinated to the palladium center. Ligands are crucial as they influence the catalyst's stability, activity, and selectivity.
Vicinal amino alcohols have emerged as an important class of ligands, capable of acting as chiral ligands for metal-based catalysts or as catalysts themselves.[1] Their utility is underscored by their presence in numerous pharmaceutically active compounds.[1] 6-(dipropylamino)hexan-1-ol, a member of the N,N-dialkylamino alcohol family, presents a unique combination of a Lewis basic tertiary amine and a hydroxyl group. This bifunctionality allows for effective coordination to metal centers, influencing the electronic and steric environment of the catalyst and thereby enhancing its performance in various cross-coupling reactions.
Synthesis and Characterization of 6-(dipropylamino)hexan-1-ol
The synthesis of 6-(dipropylamino)hexan-1-ol is typically achieved through the nucleophilic substitution of a haloalcohol with dipropylamine. A general and reliable protocol is provided below.
Protocol 1: Synthesis of 6-(dipropylamino)hexan-1-ol
Materials:
-
6-Chlorohexan-1-ol
-
Dipropylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 6-chlorohexan-1-ol (1.0 eq.), dipropylamine (2.0 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile as the solvent.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 6-(dipropylamino)hexan-1-ol as a colorless oil.
Characterization: The structure and purity of the synthesized 6-(dipropylamino)hexan-1-ol should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Physicochemical Properties of 6-(dipropylamino)hexan-1-ol [2]
| Property | Value |
| CAS Number | 43010-05-5 |
| Molecular Formula | C₁₂H₂₇NO |
| Molecular Weight | 201.35 g/mol |
| Boiling Point | 281 °C at 760 mmHg |
| Density | 0.87 g/cm³ |
| Flash Point | 98.3 °C |
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials. The efficiency of this reaction is highly dependent on the choice of ligand. The amino and hydroxyl groups of 6-(dipropylamino)hexan-1-ol can act as a bidentate ligand, stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling using 6-(dipropylamino)hexan-1-ol as a Ligand
Materials:
-
Aryl halide (e.g., aryl bromide or chloride)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
6-(dipropylamino)hexan-1-ol
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Toluene or another suitable solvent
-
Schlenk flask or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating plate or oil bath
-
Standard work-up and purification reagents (as in Protocol 1)
Procedure:
-
In a Schlenk flask or sealed vial under an inert atmosphere, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (2 mol%), and 6-(dipropylamino)hexan-1-ol (4 mol%).
-
Add the base, such as potassium phosphate (2.0 mmol).
-
Add the solvent (e.g., toluene, 5 mL).
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous work-up: dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Table 2: Representative Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ | A common and effective Pd(II) source that is reduced in situ to the active Pd(0) species. |
| Ligand | 6-(dipropylamino)hexan-1-ol | The amino and hydroxyl groups can chelate to the palladium center, enhancing catalyst stability and activity. |
| Base | K₃PO₄ | An effective base for activating the boronic acid and facilitating the transmetalation step. |
| Solvent | Toluene | A common non-polar solvent for cross-coupling reactions, suitable for the required reaction temperatures. |
| Temperature | 100-120 °C | Elevated temperatures are often necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Mechanistic Insights and the Role of the Amino Alcohol Ligand
The 6-(dipropylamino)hexan-1-ol ligand plays a multifaceted role in the catalytic cycle. The tertiary amine can coordinate to the palladium center, increasing its electron density and facilitating the oxidative addition of the aryl halide. The hydroxyl group can also coordinate, forming a stable chelate that prevents catalyst decomposition and promotes the reductive elimination step. This chelation effect is particularly beneficial in challenging coupling reactions involving sterically hindered substrates or less reactive aryl chlorides.[3]
The long alkyl chain of the ligand can also enhance the solubility of the catalytic species in organic solvents, leading to a more homogeneous reaction mixture and improved reaction rates. Furthermore, the flexibility of the hexyl chain allows the donor atoms to adopt an optimal geometry for coordination to the palladium center.
Conclusion and Future Outlook
6-(dipropylamino)hexan-1-ol is a readily accessible and highly effective ligand for palladium-catalyzed cross-coupling reactions. Its unique structural features, including a bidentate N,O-donor set and a flexible alkyl chain, contribute to its ability to stabilize the palladium catalyst and promote high catalytic activity. The protocols provided in this guide offer a solid foundation for researchers to explore the utility of this ligand in a variety of synthetic applications.
Future research in this area could focus on the development of chiral analogues of 6-(dipropylamino)hexan-1-ol for asymmetric catalysis, as well as the immobilization of these ligands on solid supports for the development of recyclable catalytic systems. The continued exploration of amino alcohol ligands will undoubtedly lead to the discovery of even more efficient and selective catalysts for the synthesis of complex organic molecules.
References
-
Buchwald-Hartwig Amination: For a general overview, see: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Amino Alcohols in Catalysis: For a review on the applications of amino alcohols, see: Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts. Chemical Reviews, 92(5), 833–856. [Link]
-
Ligand Effects in Cross-Coupling: For a discussion on the role of ligands, see: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Suzuki-Miyaura Coupling: For a comprehensive review, see: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Heck Reaction: For a detailed overview, see: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Physicochemical Data: ChemSrc. (n.d.). 1-Hexanol, 6-dipropylamino-. Retrieved February 5, 2026, from [Link]
Sources
Derivatization of 1-Hexanol, 6-dipropylamino- for analytical purposes
Executive Summary & Chemical Context
1-Hexanol, 6-dipropylamino- (CAS: 96384-93-5) represents a distinct class of amino-alcohols often encountered as intermediates in the synthesis of dopamine agonists (e.g., Pramipexole analogs) or as specialized surfactants.
Analytically, this compound presents a "dual-threat" challenge:
-
Polarity & Basicity: The tertiary dipropylamino group (
) and the primary hydroxyl group create high polarity, leading to severe peak tailing and irreversible adsorption on standard GC silica columns. -
Chromophoric Silence: The aliphatic backbone lacks a conjugated
-system, rendering the molecule invisible to standard HPLC-UV detection (>210 nm).
This guide details two field-proven derivatization protocols designed to overcome these hurdles: Silylation for GC-MS (volatility enhancement) and Benzoylation for HPLC-UV (chromophore tagging).
Strategic Decision Matrix
Before selecting a protocol, evaluate your detection requirements. The following decision tree outlines the logical pathway for method selection based on available instrumentation and sensitivity needs.
Figure 1: Analytical workflow selector. Choose Protocol A for structural confirmation/volatility or Protocol B for routine purity quantification via UV.
Protocol A: Silylation for GC-MS Analysis
Objective: Convert the polar hydroxyl group into a volatile Trimethylsilyl (TMS) ether. Mechanism: The tertiary amine does not react with silylating agents; however, the primary alcohol at the C1 position reacts rapidly.
Reagents & Equipment
-
Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1] Note: TMCS acts as a catalyst to drive the reaction for sterically hindered alcohols, though this alcohol is primary, the catalyst ensures 100% conversion.
-
Solvent: Anhydrous Pyridine (Critical for scavenging trace acid and solubilizing the amine salt).
-
Internal Standard (IS): 1-Heptanol or n-Tetradecane (100 µg/mL).
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 5.0 mg of 1-Hexanol, 6-dipropylamino- into a 2 mL GC derivatization vial.
-
Add 500 µL of Anhydrous Pyridine. Vortex until fully dissolved.
-
Checkpoint: Ensure the solution is clear. If the sample is a hydrochloride salt, add 10 µL of Triethylamine (TEA) to liberate the free base.
-
-
Derivatization Reaction:
-
Add 200 µL of BSTFA + 1% TMCS under a fume hood.
-
Flush the vial headspace with dry Nitrogen (
) to remove moisture (Silylation reagents are moisture-sensitive). -
Cap tightly and incubate at 60°C for 30 minutes .
-
-
Quenching & Work-up:
-
Remove from heat and allow to cool to room temperature.
-
Self-Validation Step: The solution should remain clear. Precipitate indicates moisture contamination or salt formation.
-
Inject 1 µL directly into the GC-MS (Split ratio 10:1 to 50:1 depending on concentration).
-
GC-MS Parameters
| Parameter | Setting |
| Column | DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) |
| Inlet Temp | 260°C |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Oven Program | 80°C (1 min) → 15°C/min → 280°C (5 min) |
| MS Source | EI (70 eV), Source Temp 230°C |
| Target Ion | m/z 73 (TMS group), m/z 186 (M - propyl), Molecular Ion likely weak. |
Protocol B: Benzoylation for HPLC-UV Analysis
Objective: Attach a UV-absorbing benzoyl group to the hydroxyl moiety via esterification. Mechanism: Nucleophilic attack of the alcohol oxygen on the carbonyl carbon of 3,5-Dinitrobenzoyl chloride (DNB-Cl).
Reagents & Equipment
-
Reagent: 3,5-Dinitrobenzoyl Chloride (DNB-Cl) (Solid).
-
Base Catalyst: Pyridine (Acts as both solvent and acid scavenger).
-
Quenching Agent: Water / Acetonitrile (50:50).
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve 10 mg of sample in 1.0 mL of Tetrahydrofuran (THF).
-
Add 20 mg of 3,5-Dinitrobenzoyl chloride .
-
Add 50 µL of Pyridine .
-
-
Incubation:
-
Heat the mixture at 60°C for 20 minutes in a heating block.
-
Reaction Logic: The pyridine neutralizes the HCl generated during ester formation, preventing the protonation of the tertiary amine which could otherwise precipitate or inhibit the reaction.
-
-
Work-up:
-
Evaporate the THF under a stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of Acetonitrile/Water (50:50).
-
Filter through a 0.22 µm PTFE filter before injection.
-
HPLC-UV Parameters
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Detection | UV @ 254 nm (Specific for DNB derivative) |
Reaction Mechanism & Pathway
The following diagram illustrates the chemical transformation for Protocol A (Silylation), highlighting the specific site of modification.
Figure 2: Reaction scheme. The primary hydroxyl group is silylated, while the tertiary amine remains intact, improving thermal stability.
References
-
BenchChem. (2025).[1] GC-MS Analysis of Long-chain Fatty Alcohols using BSTFA. Retrieved from
-
Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: Silylation. Retrieved from
-
ResearchGate. (2022). Determination of Aminoalcohols as Silyl Derivatives. Journal of Analytical Chemistry. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). 1-Hexanol Gas Phase Ion Energetics. NIST Chemistry WebBook. Retrieved from
-
MDPI. (2022). Impurity Profiling in Pramipexole: Synthesis and Characterization. Retrieved from
Sources
Application of 6-(dipropylamino)hexan-1-ol in the Synthesis of Hydroxyl-Functionalized Ionic Liquids: A Technical Guide
The burgeoning field of ionic liquids (ILs) continues to capture the attention of researchers in chemistry and materials science due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency.[1] These characteristics position them as environmentally benign alternatives to volatile organic solvents in a myriad of applications.[2] A particularly promising subclass of ILs are those bearing functional groups, which impart task-specific properties. This guide provides a comprehensive overview of the synthesis and potential applications of a novel hydroxyl-functionalized quaternary ammonium ionic liquid derived from 6-(dipropylamino)hexan-1-ol. The presence of a terminal hydroxyl group on the cation is designed to enhance polarity, introduce hydrogen bonding capabilities, and improve biodegradability, expanding the application scope of the resulting ionic liquid.[3]
I. Synthetic Strategy: Quaternization and Anion Exchange
The synthesis of the target ionic liquid from 6-(dipropylamino)hexan-1-ol is a two-step process. The first step involves the quaternization of the tertiary amine functionality of the starting material with an alkyl halide. This reaction, a classic example of the Menshutkin reaction, converts the tertiary amine into a quaternary ammonium salt.[1] The second, and optional, step is an anion exchange (metathesis) to replace the initial halide anion with a different anion, thereby tuning the physicochemical properties of the final ionic liquid.[4]
A plausible and efficient synthetic route is the quaternization of 6-(dipropylamino)hexan-1-ol with a suitable alkyl halide, for instance, methyl iodide, to yield the corresponding quaternary ammonium iodide. Methyl iodide is a common choice for this reaction due to its high reactivity in SN2 reactions.[5] The resulting quaternary ammonium iodide can then be subjected to an anion exchange reaction to introduce a desired anion, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), which is known to impart hydrophobicity and electrochemical stability to ionic liquids.
Sources
Troubleshooting & Optimization
Purification methods for 1-Hexanol, 6-dipropylamino-
Answering the user's request.## Technical Support Center: Purification of 1-Hexanol, 6-dipropylamino-
Welcome to the technical support center for the purification of 1-Hexanol, 6-dipropylamino- (CAS No. 43010-05-5). This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our focus is on the "why" behind each step, ensuring you can adapt these protocols to your specific experimental context.
I. Initial Assessment & General FAQs
This section covers preliminary questions regarding the nature of 1-Hexanol, 6-dipropylamino- and the initial steps before undertaking a purification campaign.
Q1: What are the key physical properties of 1-Hexanol, 6-dipropylamino- that influence its purification?
Understanding the physical properties is the foundation for selecting an appropriate purification strategy. The bifunctional nature of this molecule—containing both a primary alcohol and a tertiary amine—dictates its behavior.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₂H₂₇NO | --- |
| Molecular Weight | 201.35 g/mol [1] | Relevant for mass spectrometry and calculating molar quantities. |
| Boiling Point | 281°C at 760 mmHg[1] | The high boiling point necessitates vacuum distillation to prevent thermal decomposition. |
| Density | 0.87 g/cm³[1] | Useful for volume-to-mass conversions. |
| Solubility | Soluble in many organic solvents; likely has some water solubility due to the hydroxyl group.[2][3] | Influences choice of solvents for extraction and chromatography. |
| Functionality | Tertiary Amine & Primary Alcohol | The amine group is basic and can interact with acidic media (like silica gel). The alcohol group is polar and can hydrogen bond. |
Q2: I've just completed my synthesis. What are the most likely impurities I need to remove?
The impurities in your crude product are typically derived from the starting materials and potential side reactions. A common synthesis route involves the reaction of 6-chlorohexanol with dipropylamine.[1]
Common Impurities:
-
Unreacted Starting Materials: 6-chlorohexanol and dipropylamine.
-
Side-Products: The most problematic side-product is often the quaternary ammonium salt . This forms if the nitrogen of your desired product reacts with another molecule of 6-chlorohexanol. These salts are highly polar and can be difficult to remove.[4]
-
Solvents: Residual solvents from the reaction workup.
-
Water: Can be introduced during aqueous workup steps.
Q3: How can I quickly assess the purity of my crude product before starting a large-scale purification?
A small-scale analytical assessment will save significant time and resources.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to visualize the number of components in your mixture. Due to the basicity of the amine, you may see streaking. To mitigate this, add 1-2% triethylamine or ammonia to your eluent (e.g., 90:8:2 Ethyl Acetate/Hexane/Triethylamine).
-
¹H NMR Spectroscopy: Take a proton NMR of the crude material. This can help you identify unreacted starting materials and quantify the level of impurities if you have reference spectra.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your compound is sufficiently volatile, GC-MS can provide a good estimate of purity and help identify volatile impurities.[5]
Q4: What are the primary safety considerations when handling 1-Hexanol, 6-dipropylamino-?
As an amino alcohol, this compound requires careful handling. It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhaling vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials (e.g., strong oxidizing agents).[7]
II. Troubleshooting Purification by Distillation
Given its high boiling point, vacuum distillation is the preferred method for large-scale purification.
Q5: My compound is turning dark or appears to be decomposing in the distillation flask. What is happening?
This is a classic sign of thermal decomposition. The boiling point of 281°C at atmospheric pressure is high enough to cause the molecule to break down.
Solution: Vacuum Fractional Distillation By reducing the pressure, you lower the boiling point to a temperature where the compound is stable.
-
Causality: The Clausius-Clapeyron relation describes the inverse relationship between vapor pressure and boiling temperature. Reducing the system pressure allows the compound to boil at a significantly lower temperature, preventing decomposition.
-
Actionable Advice: Aim for a pressure of 1-10 mmHg. At this pressure, the boiling point will be substantially lower and within a safe range for most standard laboratory heating mantles. Use a fractionating column (e.g., a Vigreux column) to improve separation efficiency.[8]
III. Troubleshooting Purification by Liquid-Liquid Extraction
Acid-base extraction is a powerful technique to separate your basic amine product from neutral or acidic impurities.
Q6: I'm trying an acid wash to remove my amine product into the aqueous phase, but I'm getting a persistent emulsion. How do I resolve this?
Emulsions are common when dealing with long-chain molecules that have surfactant-like properties.
Solutions to Break Emulsions:
-
Add Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This is often sufficient for extraction without creating a stable emulsion.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can help break it up.
Q7: My yield is very low after performing an acid-base extraction and re-basifying to recover my product. Where did it go?
Low yield can be attributed to several factors in an extraction workflow.
Troubleshooting Steps:
-
Check the pH: Ensure you are using a pH meter to verify the pH at each step. When acidifying, the pH should be ~1-2 to ensure complete protonation of the amine. When basifying to recover the product, the pH should be ~12-13 to ensure complete deprotonation.
-
Multiple Extractions: Did you perform multiple extractions with the organic solvent after re-basifying? It is more efficient to extract three times with a smaller volume of solvent than once with a large volume.
-
Product Solubility: While the protonated salt form is water-soluble, it may still have some solubility in the organic phase. Conversely, the free amine may have slight solubility in the basic aqueous phase. Performing back-washes can help recover this lost product.
Workflow: Acid-Base Extraction Logic
Caption: Decision workflow for purification via acid-base extraction.
IV. Troubleshooting Purification by Column Chromatography
Flash column chromatography is often necessary to achieve the highest purity, but the tertiary amine functionality presents a significant challenge with standard silica gel.
Q8: My compound is streaking severely on my silica gel column, and I'm getting very broad peaks. What's the cause?
This is the most common problem when purifying amines on silica.
-
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic lone pair of electrons on your tertiary amine interacts strongly with these acidic sites via an acid-base interaction.[9][10] This causes some molecules to "stick" to the column, leading to tailing, streaking, and in some cases, irreversible adsorption and yield loss.[10]
Solutions:
-
Mobile Phase Modification (The Quick Fix): Add a small amount of a competing base to your mobile phase.
-
Method: Add 1-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide to your solvent system.
-
Mechanism: The small, mobile base (Et₃N) will effectively "cap" the acidic silanol sites on the silica, preventing your much larger product molecule from interacting with them.[9] This allows your compound to travel through the column based on polarity, resulting in sharp, well-defined peaks.
-
-
Use a Deactivated Stationary Phase (The Better Fix):
-
Method: Use an amine-functionalized silica gel column. These columns have propyl-amine groups bonded to the silica surface, creating a more basic environment.[9]
-
Benefit: This often provides superior peak shape and reproducibility without the need to modify the mobile phase.
-
Q9: I've purified my compound by chromatography, but my NMR still shows a persistent impurity. What could it be?
If you've successfully removed starting materials, the likely culprit is the quaternary ammonium salt byproduct.
-
Why it's tricky: Quaternary salts are highly polar and often do not move from the baseline on a standard silica gel column, even with polar eluents. However, they can sometimes be sparingly soluble in the mobile phase and slowly leach out, contaminating later fractions.
-
Solution: An acid-base workup (as described in Q6 & Q7) before chromatography is the most effective way to remove these salts. Because they are permanently charged, they will remain in the aqueous phase regardless of pH and will not be extracted back into the organic layer with your free amine product.
Workflow: Troubleshooting Amine Chromatography
Caption: Troubleshooting guide for amine purification by column chromatography.
V. Detailed Experimental Protocols
Protocol 1: Vacuum Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Charge the Flask: Add the crude 1-Hexanol, 6-dipropylamino- and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply the vacuum. You may see some initial bubbling as dissolved gases and low-boiling solvents are removed.
-
Heating: Once a stable vacuum is achieved (e.g., < 5 mmHg), begin to gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect any low-boiling forerun (unreacted starting materials, etc.) in a separate receiving flask. Once the temperature at the distillation head stabilizes, switch to a new receiving flask to collect the main product fraction.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly re-introducing air to the system.
Protocol 2: Flash Column Chromatography with Mobile Phase Modification
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 98:2 Hexane/Ethyl Acetate).
-
Prepare Eluent: Prepare your mobile phase. For a gradient, you will need a low-polarity solvent (Solvent A) and a high-polarity solvent (Solvent B). Crucially, add 1% triethylamine to both Solvent A and Solvent B.
-
Equilibrate: Run several column volumes of your starting eluent through the packed column to ensure it is fully equilibrated with the triethylamine.
-
Load Sample: Dissolve your crude product in a minimal amount of dichloromethane or the starting eluent and load it onto the column. Alternatively, you can dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elute: Run the column, collecting fractions. You can use a gradient elution, slowly increasing the percentage of Solvent B, to elute your product.
-
Analyze: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
VI. References
-
American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 1-Hexanol, 6-chloro-. Retrieved from [Link]
-
SciSpace. (2018). Preparation method for 6-amino-1-hexanol. Retrieved from [Link]
-
AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]
-
Chemsrc. (2025, August 27). 1-Hexanol, 6-dipropylamino-. Retrieved from [Link]
-
PubChem. (2018, January 22). 1-Hexanol. Retrieved from [Link]
-
Google Patents. (n.d.). WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof. Retrieved from
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
(Reference not used in the final text)
-
SAFETY DATA SHEET. (2018, June 12). AMINO ALCOHOL EA. Retrieved from [Link]
-
Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines. Retrieved from
-
(Reference not used in the final text)
-
(Reference not used in the final text)
-
(Reference not used in the final text)
-
(Reference not used in the final text)
-
(Reference not used in the final text)
-
(Reference not used in the final text)
-
PubChem. (n.d.). 6-Amino-1-hexanol. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
(Reference not used in the final text)
-
(Reference not used in the final text)
-
(Reference not used in the final text)
-
(Reference not used in the final text)
-
(Reference not used in the final text)
Sources
- 1. 1-Hexanol, 6-dipropylamino | CAS#:43010-05-5 | Chemsrc [chemsrc.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 6-Dimethylamino-1-hexanol | 1862-07-3 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-Amino-1-hexanol | C6H15NO | CID 19960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
Overcoming side reactions in the synthesis of 6-(dipropylamino)hexan-1-ol
Topic: Overcoming side reactions in the synthesis of 6-(dipropylamino)hexan-1-ol.
CAS: 43010-05-5
Reaction Type: N-Alkylation (Nucleophilic Substitution /
Introduction: The Reaction Landscape
Welcome to the Technical Support Center. You are likely synthesizing 6-(dipropylamino)hexan-1-ol via the nucleophilic attack of dipropylamine on a 6-halohexan-1-ol (typically 6-chloro or 6-bromohexan-1-ol).
While this appears to be a standard
Primary Reaction:
Below are the specific troubleshooting modules designed to address the most common failure modes in this synthesis.
Module 1: Selectivity Issues (O-Alkylation vs. N-Alkylation)
User Question:
"I am detecting significant ether impurities (O-alkylation) in my crude mixture. How do I stop the hydroxyl group from reacting?"
Technical Diagnosis:
You are experiencing chemoselectivity failure . The 6-halohexan-1-ol substrate contains a hydroxyl group (-OH) which can compete with the dipropylamine as a nucleophile. If your reaction conditions are too basic, you generate an alkoxide (
Troubleshooting Protocol:
-
Eliminate Strong Inorganic Bases:
-
Stop using: NaH, KOH, or NaOH. These deprotonate the alcohol (
), creating competitive alkoxides. -
Switch to: Weak inorganic bases (
, ) or use the amine itself as the base.
-
-
The "Self-Scavenging" Stoichiometry:
-
The most robust method relies on using excess dipropylamine (3.0 – 4.0 equivalents).
-
Mechanism: The first equivalent acts as the nucleophile. The excess equivalents act as a "proton sponge" to neutralize the H-Halide generated. Because dipropylamine is not strong enough to deprotonate the alcohol, O-alkylation is kinetically suppressed.
-
-
Solvent Selection:
-
Avoid: DMF or DMSO if O-alkylation is high (these enhance oxygen nucleophilicity).
-
Recommended: Acetonitrile (MeCN) or Toluene. MeCN provides the best balance of polarity for the
transition state without "activating" the hydroxyl group excessively.
-
Reaction Pathway Visualization
Caption: Competitive reaction pathways. Path 1 is the desired route. Path 2 occurs if base strength is too high. Path 3 occurs if amine stoichiometry is too low.
Module 2: Kinetic Stalling & Elimination
User Question:
"The reaction is too slow with the chloride, but when I switch to the bromide or heat it up, I see alkene byproducts."
Technical Diagnosis:
This is a classic Substitution vs. Elimination trade-off.
-
6-Chlorohexan-1-ol: Good leaving group stability, but slow kinetics (Cl is a poorer leaving group).
-
6-Bromohexan-1-ol: Fast kinetics, but prone to
elimination (forming 5-hexen-1-ol) if heated, especially with bulky bases.
Troubleshooting Protocol:
-
The Finkelstein Modification (Catalytic Swap):
-
Stick to the cheaper, more stable 6-chlorohexan-1-ol .
-
Add: 0.1 – 0.5 equivalents of Potassium Iodide (KI) .
-
Mechanism: KI reacts in situ with the alkyl chloride to form a transient, highly reactive alkyl iodide. The amine then displaces the iodide. This allows the reaction to proceed at lower temperatures (60°C instead of reflux), suppressing elimination.
-
-
Temperature Ceiling:
-
Do not exceed 80°C . Above this threshold, the entropy-favored elimination pathway becomes significant.
-
Experimental Comparison Table:
| Parameter | Standard Conditions | Optimized Conditions (Recommended) |
| Substrate | 6-Bromohexan-1-ol | 6-Chlorohexan-1-ol |
| Catalyst | None | Potassium Iodide (KI) (0.2 eq) |
| Base | Excess Dipropylamine (3.0 eq) | |
| Solvent | DMF (High O-alkylation risk) | Acetonitrile (MeCN) |
| Temp | 100°C+ (Reflux) | 60°C - 75°C |
| Major Risk | Elimination / Polymerization | Slow kinetics (Solved by KI) |
Module 3: Purification & Isolation (The "Gunk" Problem)
User Question:
"My product is a high-boiling oil that won't crystallize. Distillation is difficult. How do I get a clean product?"
Technical Diagnosis:
Amino-alcohols are notoriously difficult to purify by chromatography due to "tailing" on silica. However, the molecule possesses a "switchable" handle: the basic nitrogen. You can use Acid-Base Extraction to separate the product from non-basic impurities (like the O-alkylated ethers or unreacted alcohols) without chromatography.
Self-Validating Isolation Protocol:
-
Evaporation: Remove the reaction solvent (Acetonitrile) and excess Dipropylamine (B.P. ~110°C) via rotary evaporation.
-
Acid Capture (The Filter):
-
Dissolve residue in Ethyl Acetate (EtOAc).[1]
-
Extract with 1M HCl (aq) .
-
Validation: The Product (amine) becomes a water-soluble salt (
) and moves to the aqueous layer. Neutral impurities (ethers, unreacted alcohol) stay in the EtOAc. -
Discard the EtOAc layer.
-
-
Base Release (The Recovery):
-
Final Extraction:
-
Extract the cloudy aqueous mixture with fresh Dichloromethane (DCM) or EtOAc.
-
Dry (MgSO4) and concentrate.
-
Workup Logic Visualization
Caption: Acid-Base extraction workflow. This method chemically filters out non-amine byproducts, ensuring high purity without distillation.
References
-
PubChem. 1-Hexanol, 6-(dipropylamino)- Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2023).
-
Schneider, C. S., & Mierau, J. (1987). Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminothiazole analogue of apomorphine. Journal of Medicinal Chemistry, 30(3), 494-498. (Foundational chemistry for propylamino-hexanol derivatives). Available at: [Link]
- Google Patents.Process for preparing (S)-pramipexole and its intermediates. WO2008041240A1. (Describes analogous synthesis of propylamino hexanol chains).
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Synthetic method 6-amino-1-hexanol - Eureka | Patsnap [eureka.patsnap.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US7534908B2 - Method for the production of optically active 3-alkylcarboxylic acids and the intermediate products thereof - Google Patents [patents.google.com]
Optimizing reaction yield for 1-Hexanol, 6-dipropylamino- synthesis
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(dipropylamino)-1-hexanol. As a Senior Application Scientist, this document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to optimize your reaction yield and purity.
Synthetic Strategies Overview
The synthesis of 6-(dipropylamino)-1-hexanol can be approached through two primary, reliable routes:
-
Reductive Amination: This pathway involves the reaction of a C6 carbonyl compound with dipropylamine, followed by reduction of the resulting iminium ion.
-
Nucleophilic Substitution (N-Alkylation): This classic approach consists of the reaction between dipropylamine and a 6-halo-1-hexanol.
This guide will delve into the specifics of each method, offering troubleshooting advice for common challenges.
Part 1: Reductive Amination of 6-Oxohexan-1-ol
This method is often favored for its efficiency and the commercial availability of starting materials. The overall transformation involves the reaction of 6-oxohexan-1-ol (or a protected precursor) with dipropylamine to form an iminium intermediate, which is then reduced in situ to the desired product.
Experimental Workflow: Reductive Amination
Caption: Reductive Amination Workflow for 6-(Dipropylamino)-1-hexanol Synthesis.
Troubleshooting and FAQs: Reductive Amination
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in reductive amination can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inefficient Imine/Iminium Formation: The initial condensation between the aldehyde and the amine is a crucial equilibrium step.
-
Solution: Ensure your reagents are dry, as water can hinder imine formation. The use of a dehydrating agent, such as magnesium sulfate or molecular sieves, can be beneficial. Mildly acidic conditions (pH 4-5) can catalyze imine formation, but strong acids can protonate the amine, rendering it non-nucleophilic.[1]
-
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice as it is mild and does not readily reduce aldehydes or ketones at neutral or slightly acidic pH.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): Another effective option, particularly under mildly acidic conditions.[1] However, it is toxic and requires careful handling.
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde if not used carefully. If using NaBH₄, it's advisable to allow the imine to form completely before adding the reducing agent.[1]
-
-
Reaction Conditions:
-
Stoichiometry: A slight excess of the amine and reducing agent can drive the reaction to completion.[2]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Toluene can sometimes lead to decreased yields.[3]
-
Temperature: Most reductive aminations proceed efficiently at room temperature.
-
Q2: I am observing significant amounts of 1,6-hexanediol as a byproduct. Why is this happening?
A2: The formation of 1,6-hexanediol indicates that your reducing agent is reducing the starting 6-hydroxyhexanal before it can react with the dipropylamine.
-
Cause: This is a common issue when using a strong reducing agent like sodium borohydride (NaBH₄).[1]
-
Solution: Switch to a milder and more chemoselective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[2] This reagent is specifically designed to be more reactive towards the protonated imine (iminium ion) than towards a neutral carbonyl group.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a straightforward method. Spot the reaction mixture against the starting aldehyde. The disappearance of the aldehyde spot and the appearance of a new, more polar spot (the amino alcohol product) indicates reaction progression. Staining with ninhydrin can help visualize the amine-containing product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Part 2: Nucleophilic Substitution (N-Alkylation) of Dipropylamine
This method involves the direct alkylation of dipropylamine with a 6-halo-1-hexanol, such as 6-chloro-1-hexanol or 6-bromo-1-hexanol. While conceptually simple, this approach can be prone to side reactions.
Experimental Workflow: N-Alkylation
Caption: N-Alkylation Workflow for 6-(Dipropylamino)-1-hexanol Synthesis.
Troubleshooting and FAQs: N-Alkylation
Q1: My main problem is the formation of a quaternary ammonium salt. How can I minimize this side product?
A1: The formation of a quaternary ammonium salt occurs when the desired product, 6-(dipropylamino)-1-hexanol, acts as a nucleophile and reacts with another molecule of the 6-halo-1-hexanol starting material.[4] This is a common issue in amine alkylations.[5]
-
Stoichiometry: Use a significant excess of dipropylamine. This ensures that the 6-halo-1-hexanol is more likely to encounter the starting amine rather than the product.
-
Controlled Addition: Add the 6-halo-1-hexanol slowly to the reaction mixture containing the excess dipropylamine. This maintains a low concentration of the alkylating agent, further favoring the reaction with the more abundant primary amine.
-
Reaction Conditions:
-
Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, should be used to neutralize the hydrohalic acid formed during the reaction.
-
Solvent: Aprotic polar solvents like acetonitrile or DMF can be effective.
-
Temperature: Use the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
-
Q2: The reaction is very slow or incomplete. What can I do to drive it to completion?
A2: Incomplete conversion can be due to several factors:
-
Leaving Group: The choice of the halogen on the 6-halo-1-hexanol is important. Bromides are generally more reactive than chlorides. If you are using 6-chloro-1-hexanol and experiencing slow reaction rates, consider switching to 6-bromo-1-hexanol. The synthesis of 6-bromo-1-hexanol from 1,6-hexanediol has been reported.
-
Temperature: Increasing the reaction temperature can improve the rate. However, be mindful that higher temperatures can also increase the rate of side reactions like quaternary salt formation.
-
Catalyst: The addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction when using 6-chloro-1-hexanol, via the Finkelstein reaction.
Q3: I am having difficulty purifying my product from the excess dipropylamine and other byproducts.
A3: Purification of amino alcohols can be challenging due to their physical properties.
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl). The desired amino alcohol and any unreacted dipropylamine will be protonated and move into the aqueous layer.
-
Separate the layers and discard the organic layer containing non-basic impurities.
-
Basify the aqueous layer with a base like NaOH or NaHCO₃ to deprotonate the amines.
-
Extract the aqueous layer again with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate to obtain the purified amine product.
-
-
Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be employed. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a mixture containing methanol and a small amount of a base like triethylamine (to prevent tailing of the amine on the acidic silica) is often effective.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.
Data Summary: Reaction Parameters
| Parameter | Reductive Amination | N-Alkylation |
| Key Reagents | 6-hydroxyhexanal, dipropylamine, NaBH(OAc)₃ | 6-halo-1-hexanol, dipropylamin |
| Typical Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Acetonitrile, Dimethylformamide (DMF) |
| Temperature | Room Temperature | Room Temperature to Reflux |
| Key Side Reaction | Reduction of starting aldehyde | Quaternary ammonium salt formation |
| Yield Optimization | Use of mild reducing agent, anhydrous conditions | Excess of amine, slow addition of alkylating agent |
References
-
Wikipedia. (2023, December 28). 1-Hexanol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-Hexanol, 2-methyl-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-Hexanol, 6-chloro-. Retrieved from [Link]
-
PubChem. (n.d.). 6-dipropylamino-1-hexanol. Retrieved from [Link]
-
MDPI. (2023, September 24). Synthesis of 1-Hexanol/Hexyl hexanoate Mixtures from Grape Pomace: Insights on Diesel Engine Performances at High Bio-Blendstock Loadings. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2008, September 22). 6-Bromo-1-hexanol synthesis. Retrieved from [Link]
-
NIFA Reporting Portal. (n.d.). Novel Pathway For The Synthesis Of 1-Hexanol From Biomass-Derived Sugars. Retrieved from [Link]
-
Chemsrc. (2025, August 27). 1-Hexanol, 6-dipropylamino-. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]
- Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
-
MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
CSB and SJU Digital Commons. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]
-
ResearchGate. (2017, May 22). Reductive amination of 1,6-hexanediol with Ru/Al2O3 catalyst in supercritical ammonia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). New catalysts for amine alkylation reactions promoted by hydrogen borrowing. Retrieved from [Link]
-
American Chemical Society. (n.d.). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1. Retrieved from [Link]
-
ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2020, February 11). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. Retrieved from [Link]
-
Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]
Sources
Technical Support Center: 6-(dipropylamino)hexan-1-ol
Welcome to the dedicated support guide for 6-(dipropylamino)hexan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and stability of this compound in your experiments. My goal is to provide not just instructions, but the underlying scientific rationale to empower you to troubleshoot effectively and maintain the integrity of your work.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and properties of 6-(dipropylamino)hexan-1-ol.
Q1: What are the key physical and chemical properties of 6-(dipropylamino)hexan-1-ol?
Understanding the fundamental properties of the compound is the first step to proper handling. 6-(dipropylamino)hexan-1-ol is typically a colorless to light yellow liquid.[1] Its bifunctional nature, containing both a tertiary amine and a primary alcohol, dictates its reactivity and solubility.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₇NO | [2] |
| Molecular Weight | 201.35 g/mol | [2] |
| Appearance | Colorless or light yellow liquid | [1] |
| Boiling Point | ~281°C at 760 mmHg | [2] |
| Density | 0.87 g/cm³ | [2] |
| Flash Point | 98.3°C | [2] |
| Solubility | Soluble in water and many organic solvents | [1] |
Q2: What are the optimal long-term and short-term storage conditions?
Proper storage is critical to prevent degradation and ensure experimental reproducibility. The compound should be stored in a cool, dry, and well-ventilated area.[3] For long-term stability, refrigeration at 4°C is recommended.[4] Always ensure the container is tightly sealed to prevent moisture ingress and potential oxidation.[5][6][7]
Q3: What are the primary chemical incompatibilities I should be aware of?
Due to its chemical structure, 6-(dipropylamino)hexan-1-ol is incompatible with certain classes of chemicals. It is highly reactive with strong acids, acid anhydrides, and epoxides.[1] Contact with strong oxidizing agents should also be strictly avoided, as they can lead to rapid degradation.[5]
Q4: What personal protective equipment (PPE) is required when handling this compound?
Standard laboratory safety practices should always be followed. This includes wearing safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[4] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3][5]
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments, focusing on the causal mechanisms behind the problems.
Q1: My vial of 6-(dipropylamino)hexan-1-ol, which was initially colorless, has developed a pronounced yellow or brownish tint. Is it still viable for my experiment?
Causality: The development of color is a common indicator of degradation. The primary alcohol moiety in 6-(dipropylamino)hexan-1-ol is susceptible to oxidation.[8] This process can convert the alcohol (-CH₂OH) first into an aldehyde and potentially further into a carboxylic acid.[8][9] These new carbonyl-containing species can be colored and may interfere with your experiment. The oxidation can be accelerated by exposure to air (oxygen), light, or trace metal contaminants.
Recommended Action:
-
Assess the Severity: A very slight yellowing may not significantly impact purity for some applications, but a distinct color change warrants investigation.
-
Analytical Verification: Before use, verify the compound's purity via an analytical technique like NMR, GC-MS, or LC-MS. Look for the appearance of new signals, particularly in the aldehyde region of an NMR spectrum or new peaks in a chromatogram.
-
Decision: If significant degradation is confirmed, it is strongly advised to use a fresh, un-degraded vial to ensure the validity of your experimental results. For non-critical applications, the material may be used with caution, but the potential for side reactions from impurities must be acknowledged.
Q2: I've prepared a stock solution in a solvent, but after a few days, I'm observing a precipitate or cloudiness. What is happening?
Causality: This issue can stem from several factors:
-
Solvent Choice & Saturation: While the compound is broadly soluble, you may have created a supersaturated solution that is precipitating out over time, especially if stored at a lower temperature than when it was prepared.
-
Reaction with Solvent: Using a reactive solvent can lead to degradation. For example, acidic solvents will react with the tertiary amine. Certain solvents may contain impurities (e.g., peroxides in aged ethers) that can oxidize the alcohol.
-
Contamination: Introduction of water (from atmosphere or wet solvent) or other contaminants can reduce solubility or catalyze degradation reactions.
Recommended Action:
-
Gently Warm the Solution: Try gently warming and vortexing the solution to see if the precipitate redissolves. If it does, it was likely a solubility issue. Consider preparing a more dilute stock solution for long-term storage.
-
Review Solvent Purity: Ensure you are using high-purity, anhydrous solvents, especially for long-term storage.
-
Filter the Solution: If the precipitate does not redissolve, it may be a degradation product. You can filter the solution through a 0.22 µm syringe filter, but it is crucial to re-confirm the concentration and purity of the filtered stock solution before use.
Q3: My experimental results are inconsistent or show unexpected side products. How can I determine if the stability of 6-(dipropylamino)hexan-1-ol is the root cause?
This is a critical troubleshooting step to distinguish between issues with the compound's integrity and other experimental variables.
Caption: Troubleshooting workflow for compound stability.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol provides a validated method for preparing stock solutions to maximize their stability and shelf-life.
Objective: To prepare a 100 mM stock solution of 6-(dipropylamino)hexan-1-ol in Dimethyl Sulfoxide (DMSO).
Materials:
-
6-(dipropylamino)hexan-1-ol (MW: 201.35 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vial with a PTFE-lined screw cap
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Pre-weighing Preparation: Allow the vial of 6-(dipropylamino)hexan-1-ol to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh out 20.14 mg of 6-(dipropylamino)hexan-1-ol and transfer it to the amber glass vial.
-
Solubilization: Add 900 µL of anhydrous DMSO to the vial. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the liquid is completely dissolved and the solution is clear.
-
Final Volume Adjustment: Add an additional 100 µL of DMSO to bring the total volume to 1.0 mL. This ensures the final concentration is 100 mM. Invert the vial several times to ensure homogeneity.
-
Inert Gas Overlay (Optional but Recommended): For maximum stability, gently flush the headspace of the vial with an inert gas like argon or nitrogen before final capping. This displaces oxygen and minimizes the risk of oxidation.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. For long-term storage, store the vial upright at -20°C. For short-term use (1-2 weeks), storage at 4°C is acceptable.
-
Handling for Use: When using the stock solution, allow the vial to warm to room temperature before opening. Use a fresh pipette tip for each aspiration to avoid cross-contamination. Recap tightly and return to appropriate storage conditions promptly.
References
-
Chemsrc. (2025). 1-Hexanol, 6-dipropylamino- | CAS#:43010-05-5. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Hexanol. PubChem Compound Database. Retrieved from [Link]
-
Ataman Kimya. (n.d.). HEXAN-1-OL. Retrieved from [Link]
-
Agilent Technologies. (2019). Safety Data Sheet: 1-Hexanol. Retrieved from [Link]
-
Carl ROTH. (2017). Safety Data Sheet: 1-Hexanol. Retrieved from [Link]
-
Labokem. (2024). 1-Hexanol - SAFETY DATA SHEET. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Hexanol (CAS 111-27-3). Retrieved from [Link]
-
ResearchGate. (n.d.). Biodegradation pathways of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) by Clostridium acetobutylicum cell-free extract. Retrieved from [Link]
-
Frontiers. (n.d.). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Retrieved from [Link]
-
PubMed. (n.d.). Coenzyme Regeneration in Hexanol Oxidation Catalyzed by Alcohol Dehydrogenase. Retrieved from [Link]
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. 1-Hexanol, 6-dipropylamino | CAS#:43010-05-5 | Chemsrc [chemsrc.com]
- 3. 6-Amino-1-hexanol(4048-33-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. agilent.com [agilent.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 6-Dimethylamino-1-hexanol | 1862-07-3 | Benchchem [benchchem.com]
- 9. Coenzyme regeneration in hexanol oxidation catalyzed by alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Impurity Profiling & Identification for 1-Hexanol, 6-dipropylamino-
CAS: 43010-05-5 | Formula: C₁₂H₂₇NO | M.W.: 201.35 g/mol
Introduction
As a Senior Application Scientist, I often see researchers struggle with the purity of amino-alcohol intermediates like 6-(dipropylamino)hexan-1-ol . This compound is a critical bifunctional building block—often used in the synthesis of pharmaceutical active ingredients (APIs) and advanced materials. Its dual functionality (tertiary amine and primary alcohol) creates a unique impurity profile that requires specific analytical strategies.
This guide moves beyond basic "purity checks" to help you identifying specific structural contaminants that affect downstream yields and biological assays.
Phase 1: Analytical Troubleshooting & Method Optimization
Before identifying specific impurities, you must ensure your analytical method is not generating artifacts. Amino alcohols are notorious for interacting with silanols in chromatography, leading to peak distortion.
Troubleshooting Guide: Chromatographic Anomalies
| Symptom | Probable Cause | Technical Solution |
| Severe Peak Tailing (GC) | Interaction between the basic tertiary amine and acidic silanols in the column/liner. | 1. Use a base-deactivated liner (e.g., wool-free or base-treated).2. Switch to an amine-specific column (e.g., Rtx-Volatile Amine or CP-Volamine).3. Derivatize the alcohol group (TMS) to reduce polarity, though this doesn't mask the amine. |
| Broad/Split Peaks (HPLC) | pH mismatch. At neutral pH, the amine is partially protonated ( | 1. High pH Method: Use a hybrid silica column (e.g., XBridge C18) with high pH buffer (0.1% Ammonium Hydroxide, pH 10.5) to keep amine neutral.2. Low pH Method: Use 0.1% TFA or Formic Acid to fully protonate the amine ( |
| Ghost Peaks (GC) | Thermal degradation of quaternary ammonium salts or N-oxides in the injector port. | 1. Lower inlet temperature (keep <250°C if possible).2. Check for "coplanar" impurities (see Phase 3). |
| Low Sensitivity (UV) | The aliphatic structure lacks a strong chromophore (no benzene rings). | 1. Use CAD (Charged Aerosol Detection) or ELSD for universal detection.2. Use LC-MS (ESI+) for definitive ID. UV at 210 nm is unreliable and prone to solvent interference. |
Phase 2: Impurity Identification Workflow
The following workflow illustrates the logical path from sample receipt to impurity structural elucidation.
Figure 1: Decision tree for isolating impurities based on volatility and mass spectral shifts.
Phase 3: Deep Dive into Specific Impurities
Based on the standard alkylation synthesis route (Dipropylamine + 6-Halohexanol), these are the specific impurities you will encounter.
Unreacted Starting Materials (Process Impurities)
-
Impurity A: Dipropylamine
-
Origin: Excess reagent used to drive the reaction.
-
Detection: GC-MS (Early eluting).
-
Mass Spec Signature:
101 ( ), Base peak 72 (propylamine fragment). -
Removal: Volatile; remove via high-vacuum distillation.
-
-
Impurity B: 6-Chloro-1-hexanol (or Bromo analog)
-
Origin: Limiting reagent.
-
Detection: GC-MS.
-
Mass Spec Signature: Distinctive isotope pattern (3:1 for Cl at
136/138). -
Risk: Alkyl halides are potential genotoxic impurities (PGIs). Must be controlled to ppm levels.
-
Synthesis By-Products
-
Impurity C: O-Alkylated Ether
-
Structure: 1-chloro-6-(hexyloxy)hexane derivative.
-
Origin: If a strong base (NaH) was used, the alcohol group can deprotonate and attack the alkyl halide, competing with the amine.
-
Prevention: Use a weaker base (e.g.,
) or ensure the amine is in excess.
-
Degradation Products (Storage)
-
Impurity D: 6-(Dipropylamino)hexan-1-ol N-Oxide
-
Origin: Oxidation of the tertiary amine by air (peroxides) over time.
-
Detection: LC-MS (ESI+).
-
Mass Spec Signature:
. -
Note: N-oxides often thermally decompose in GC injectors (Cope elimination), leading to "ghost" olefin peaks. Always use LC-MS for N-oxide quantification.
-
Phase 4: Frequently Asked Questions (FAQs)
Q1: Why does my GC chromatogram show a split peak for the main compound? A: This is likely "Phase Collapse" or salt dissociation. If you inject the sample as a salt (e.g., HCl salt) into a GC, it dissociates in the hot injector. The free base and the salt remnants may elute differently or cause tailing.
-
Fix: Perform a "Free Basing" extraction before GC injection. Dissolve sample in 1M NaOH, extract into DCM, and inject the organic layer.
Q2: I see a peak at M+14 in my LC-MS. What is it? A: This is likely the Methyl-homolog or an oxidation artifact. However, in amino-alcohol synthesis, check if N-methyl-N-propylamine was an impurity in your dipropylamine starting material. This leads to the formation of 6-(N-methyl-N-propylamino)hexan-1-ol.
Q3: Can I use UV detection at 254 nm? A: No. 1-Hexanol, 6-dipropylamino- is aliphatic. It has virtually zero absorbance at 254 nm. You must use low-wavelength UV (205-210 nm), which is noisy, or preferably Refractive Index (RI) or Charged Aerosol Detection (CAD).
Q4: How do I remove the trace 6-chloro-1-hexanol? A: Since the product is an amine and the impurity is a neutral alcohol/halide, use Acid/Base Extraction :
-
Dissolve crude in organic solvent (Ether/DCM).
-
Wash with 1M HCl (Product goes to aqueous phase as salt; Impurity B stays in organic).
-
Discard organic phase.
-
Basify aqueous phase (pH > 12) and extract product back into organic solvent.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122045, 6-(Dipropylamino)-1-hexanol. Retrieved from [Link]
-
Dolan, J. W. (2002). Tailoring the Separation: Amines in Reversed-Phase LC. LCGC North America. Retrieved from [Link]
-
European Medicines Agency (ICH M7). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. Retrieved from [Link]
Technical Support Center: Enhancing Reaction Selectivity with 6-(dipropylamino)hexan-1-ol
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 6-(dipropylamino)hexan-1-ol. It addresses common challenges in achieving chemoselectivity and offers practical, field-tested solutions to steer your reactions toward the desired outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Selective Oxidation of the Primary Alcohol
Question: I am trying to oxidize the primary alcohol of 6-(dipropylamino)hexan-1-ol to the corresponding aldehyde, but I am observing significant side product formation and low yields. What are the likely causes, and how can I improve the selectivity?
Answer:
The primary challenge in the selective oxidation of 6-(dipropylamino)hexan-1-ol lies in the presence of the tertiary amine, which is susceptible to oxidation. Many common oxidizing agents are not chemoselective and will react with both the alcohol and the amine.
Causality of Poor Selectivity:
-
Over-oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the primary alcohol to a carboxylic acid.[1][2][3]
-
Amine Oxidation: The tertiary amine can be oxidized by strong oxidants, leading to N-oxide formation or other degradation products.
-
Reaction Conditions: Non-optimal pH and temperature can favor side reactions.
Troubleshooting and Recommended Protocols:
To achieve selective oxidation of the primary alcohol to the aldehyde, consider the following strategies:
-
Mild Oxidizing Agents: Employ milder reagents that are known to be selective for the oxidation of primary alcohols to aldehydes.[4] Examples include:
-
Pyridinium chlorochromate (PCC)
-
Dess-Martin periodinane (DMP)
-
Swern oxidation ((COCl)₂, DMSO, NEt₃)
-
-
pH Control for Amine Protection: By conducting the oxidation under acidic conditions, the tertiary amine is protonated, rendering it less nucleophilic and less susceptible to oxidation.[5] A recommended approach is the use of an oxoammonium salt, such as Bobbitt's salt, at a low pH.[5]
Experimental Protocol: Selective Oxidation using Bobbitt's Salt
-
Dissolve 6-(dipropylamino)hexan-1-ol in a suitable solvent, such as dichloromethane.
-
Add a proton source, like acetic acid, to ensure the amine is protonated.
-
Add Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate) portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a suitable reagent, such as sodium thiosulfate.
-
Perform an aqueous work-up, adjusting the pH to basic to deprotonate the amine and facilitate extraction into an organic solvent.
-
Purify the resulting aldehyde by column chromatography.
Table 1: Comparison of Oxidizing Agents for Primary Alcohols
| Oxidizing Agent | Typical Product from Primary Alcohol | Selectivity Considerations |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong oxidant, low selectivity for aldehyde, can oxidize amines. |
| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Strong oxidant, low selectivity for aldehyde, can oxidize amines.[2][6] |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Milder oxidant, good selectivity for aldehyde.[4] |
| Dess-Martin Periodinane (DMP) | Aldehyde | Milder oxidant, good selectivity for aldehyde, avoids chromium waste.[4] |
| Bobbitt's Salt (under acidic conditions) | Aldehyde | High chemoselectivity for alcohol oxidation in the presence of amines.[5] |
Diagram 1: Logic of Selective Oxidation via Amine Protonation
Caption: Protonation of the amine deactivates it towards oxidation.
Chemoselective Esterification of the Primary Alcohol
Question: I am attempting to perform an esterification on the hydroxyl group of 6-(dipropylamino)hexan-1-ol, but the reaction is sluggish, and I suspect the amine is interfering. How can I achieve selective O-acylation?
Answer:
Selective esterification of an alcohol in the presence of an amine is inherently challenging due to the higher nucleophilicity of the amine.[7][8] The lone pair of electrons on the nitrogen atom of the tertiary amine can be protonated by the acid catalyst typically used in Fischer esterification, rendering the catalyst inactive. Furthermore, the amine can react with acylating agents.
Causality of Poor Selectivity:
-
Amine Nucleophilicity: The tertiary amine can act as a nucleophile and react with the acylating agent (e.g., acyl chloride or anhydride).
-
Catalyst Deactivation: In acid-catalyzed esterification, the amine gets protonated, neutralizing the acid catalyst.
-
Steric Hindrance: The dipropyl groups on the amine may provide some steric hindrance, but direct reaction with highly reactive acylating agents is still possible.
Troubleshooting and Recommended Protocols:
-
Amine Protection: The most reliable method is to protect the amine group before proceeding with the esterification. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.[9]
Experimental Protocol: Boc Protection followed by Esterification
-
Amine Protection:
-
Dissolve 6-(dipropylamino)hexan-1-ol in a suitable solvent like dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc)₂O and a non-nucleophilic base such as triethylamine (Et₃N).
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, perform an aqueous work-up and purify the Boc-protected amino alcohol.
-
-
Esterification:
-
With the amine protected, you can now proceed with standard esterification methods. For example, react the Boc-protected amino alcohol with an acyl chloride or carboxylic anhydride in the presence of a base like pyridine or DMAP.
-
-
Deprotection:
-
The Boc group can be easily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane, to yield the final ester product.[9]
-
-
Metal-Ion Directed Acylation: Recent studies have shown that certain transition metal ions, such as Cu(II), can direct the chemoselective O-acylation of 1,2-amino alcohols in aqueous media.[10][11][12] This approach may be applicable to 6-(dipropylamino)hexan-1-ol, although optimization would be required.
Diagram 2: Orthogonal Protection Strategy for Selective Esterification
Caption: A sequential protection-reaction-deprotection workflow.
Selective Etherification via Williamson Ether Synthesis
Question: I am trying to synthesize an ether from 6-(dipropylamino)hexan-1-ol using the Williamson ether synthesis, but I am getting low yields and a mixture of products. What is going wrong?
Answer:
The Williamson ether synthesis is an Sₙ2 reaction between an alkoxide and an alkyl halide.[13][14][15] When applied to 6-(dipropylamino)hexan-1-ol, there are several potential pitfalls.
Causality of Poor Yields and Side Reactions:
-
Intramolecular Reactions: If the alkyl halide is part of the same molecule, intramolecular cyclization can occur.[16]
-
Quaternization of the Amine: The tertiary amine can act as a nucleophile and react with the alkyl halide, leading to the formation of a quaternary ammonium salt. This is a common side reaction.
-
Elimination Reactions: If a sterically hindered alkyl halide is used, an E2 elimination reaction can compete with the desired Sₙ2 substitution, leading to the formation of an alkene.
Troubleshooting and Recommended Protocols:
To favor the desired ether formation, the following strategies should be employed:
-
Choice of Reagents:
-
Protecting the Amine: As with esterification, protecting the amine is a robust strategy to prevent its interference. The Boc group is a suitable choice.
Experimental Protocol: Williamson Ether Synthesis with Amine Protection
-
Protect the Amine: Follow the protocol for Boc protection as described in the esterification section.
-
Form the Alkoxide:
-
Dissolve the Boc-protected amino alcohol in an anhydrous aprotic solvent like THF.
-
Carefully add sodium hydride (NaH) at 0 °C.
-
Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of the alkoxide.
-
-
Add the Alkyl Halide:
-
Add the primary alkyl halide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Work-up and Deprotection:
-
Quench the reaction carefully with water.
-
Perform an aqueous work-up and purify the Boc-protected ether.
-
Remove the Boc group with TFA in dichloromethane to obtain the final ether product.
-
Table 2: Troubleshooting Williamson Ether Synthesis with Amino Alcohols
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation of the alcohol. | Use a strong base like NaH in an anhydrous solvent. |
| Formation of Quaternary Ammonium Salt | Nucleophilic attack of the tertiary amine on the alkyl halide. | Protect the amine with a suitable protecting group (e.g., Boc). |
| Formation of Alkene | E2 elimination competing with Sₙ2 substitution. | Use a primary alkyl halide. Avoid sterically hindered alkyl halides. |
Diagram 3: Competing Pathways in Williamson Ether Synthesis of Amino Alcohols
Caption: Desired substitution competes with N-alkylation and elimination.
References
-
Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. PubMed Central. [Link]
-
Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. Journal of the American Chemical Society. [Link]
-
Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. PubMed Central. [Link]
-
Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst. WIPO Patentscope. [Link]
-
Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]
-
Alcohol oxidation (A-Level Chemistry). Study Mind. [Link]
-
17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]
-
Protecting groups in organic synthesis. H2O. [Link]
-
The Oxidation of Alcohols. Chemistry LibreTexts. [Link]
-
Selective Oxidation of Alcohols to Esters Using Heterogeneous Co3O4–N@C Catalysts under Mild Conditions. Journal of the American Chemical Society. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]
-
Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. [Link]
-
Synthesis of the orthogonally protected amino alcohol Phaol and analogs. PubMed. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Publications - The Sels group. [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. PMC - NIH. [Link]
-
Development of novel catalysts for selective amination of alcohols. Université de Lille. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Silyl ether. Wikipedia. [Link]
-
Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. ChemRxiv. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. ChemTalk. [Link]
- Amino Acid Derivatives for Peptide Synthesis. [No valid source found].
-
23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
Selective protection of alcohol over amine. Reddit. [Link]
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
-
Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. PubMed. [Link]
-
Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. [Link]
-
TMS Alcohol Protecting Group Using Silyl Ether. YouTube. [Link]
-
Chemoselective Esterification of Natural and Prebiotic 1,2-amino Alcohol Amphiphiles in Water. ChemRxiv. [Link]
-
How can we protect an amino group leaving an alcohol group free?. ResearchGate. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. ResearchGate. [Link]
-
Selective Esterification of Amino Acid. Chemistry Stack Exchange. [Link]
Sources
- 1. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studymind.co.uk [studymind.co.uk]
- 7. Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 1-Hexanol, 6-dipropylamino-
Welcome to the technical support center for 1-Hexanol, 6-dipropylamino-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidation of this bifunctional molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to 1-Hexanol, 6-dipropylamino-
1-Hexanol, 6-dipropylamino- (CAS No. 43010-05-5) is a unique organic compound featuring both a primary alcohol and a tertiary amine functional group.[1][2][] This bifunctionality makes it a valuable intermediate in various synthetic pathways. However, the presence of both an oxidizable alcohol and a potentially reactive amine presents specific stability challenges, primarily the risk of oxidation. Understanding and mitigating these risks is crucial for ensuring the integrity and reproducibility of your experimental results.
Chemical Properties at a Glance
| Property | Value |
| CAS Number | 43010-05-5 |
| Molecular Formula | C₁₂H₂₇NO |
| Molecular Weight | 201.35 g/mol |
| Boiling Point | 281°C at 760 mmHg |
| Flash Point | 98.3°C |
| Density | 0.87 g/cm³ |
| (Data sourced from ChemSrc)[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of oxidation on 1-Hexanol, 6-dipropylamino-?
The two primary sites susceptible to oxidation are the terminal primary alcohol (-CH₂OH) and the tertiary amine (-N(CH₂CH₂CH₃)₂).
-
Primary Alcohol Oxidation: The primary alcohol can be oxidized first to an aldehyde (6-(dipropylamino)hexanal) and subsequently to a carboxylic acid (6-(dipropylamino)hexanoic acid).[4][5][6] This is a common pathway for primary alcohols, especially in the presence of common laboratory oxidants or even atmospheric oxygen over time.[7][8]
-
Tertiary Amine Oxidation: The tertiary amine can undergo oxidation to form an N-oxide. The nitrogen's lone pair of electrons is susceptible to attack by oxidizing agents. While tertiary amines are generally more stable than primary or secondary amines, oxidation can still occur, especially under harsh conditions or prolonged exposure to air.[9]
Q2: I've noticed my sample of 1-Hexanol, 6-dipropylamino- has developed a yellowish tint over time. What could be the cause?
A color change, particularly the development of a yellow or brown tint, is a common indicator of chemical degradation, often due to oxidation. The formation of colored byproducts can result from the oxidation of the amine functionality. While the initial oxidation products of the alcohol (aldehyde and carboxylic acid) are typically colorless, subsequent side reactions or the presence of trace impurities can lead to colored species. It is crucial to assess the purity of the material if a color change is observed.
Q3: What are the ideal storage conditions for 1-Hexanol, 6-dipropylamino- to minimize oxidation?
To minimize oxidation, 1-Hexanol, 6-dipropylamino- should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial to protect it from light and air.[10] For long-term storage, refrigeration at 2-8°C is recommended to reduce the rate of degradation. Avoid storing in containers made of materials that could be corroded by amines, such as copper and aluminum.[2]
Q4: Can I use common antioxidants to stabilize my sample?
Yes, the addition of antioxidants can be an effective strategy. For compounds with amine functionalities, hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or certain aromatic amines can be effective radical scavengers.[11][12][13] The choice and concentration of the antioxidant should be carefully considered based on the downstream application to avoid interference. It is advisable to conduct a small-scale compatibility and stability study before adding an antioxidant to your entire stock.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: My reaction yield is consistently lower than expected, and I suspect degradation of my 1-Hexanol, 6-dipropylamino- starting material.
Possible Cause: The starting material may have partially oxidized, reducing the concentration of the active compound.
Troubleshooting Steps:
-
Purity Assessment:
-
Technique: Analyze your starting material using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[14][15][16][17]
-
Expected Results: A pure sample should show a single major peak corresponding to the parent mass of 1-Hexanol, 6-dipropylamino-. The presence of additional peaks may indicate oxidation products (e.g., the corresponding aldehyde or carboxylic acid) or other impurities.[18]
-
-
Purification of Starting Material:
-
If impurities are detected, consider purifying the material before use. Depending on the nature of the impurities, techniques such as distillation or column chromatography may be effective.
-
-
Inert Atmosphere Handling:
-
Protocol: Handle the compound in a glove box or under a continuous stream of an inert gas like argon or nitrogen. Use degassed solvents for your reactions.
-
Rationale: This minimizes contact with atmospheric oxygen, a primary driver of oxidation.
-
Experimental Workflow for Purity Assessment by GC-MS
Caption: The effect of pH on the solubility of 1-Hexanol, 6-dipropylamino-.
Problem 3: I need to perform a reaction that involves an oxidizing agent, but I want to selectively oxidize the alcohol without affecting the amine.
Possible Cause: Many common oxidizing agents are not selective and will react with both the alcohol and the amine.
Troubleshooting Steps:
-
Use of a Mild and Selective Oxidizing Agent:
-
Recommended Reagent: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are milder oxidizing agents that can selectively oxidize primary alcohols to aldehydes with a lower risk of over-oxidation to the carboxylic acid or reacting with the tertiary amine. [19][20] * Reaction Conditions: These reactions are typically carried out in anhydrous non-polar solvents like dichloromethane (CH₂Cl₂).
-
-
Protection of the Amine Group:
-
Protocol: If a stronger oxidizing agent is required, or if complete prevention of amine oxidation is critical, consider protecting the amine group before the oxidation step. A common strategy is to convert the tertiary amine to its quaternary ammonium salt by reacting it with an alkyl halide. The ammonium salt is resistant to oxidation. The protecting group can be removed after the oxidation step.
-
Caution: The choice of protecting group and the conditions for its introduction and removal must be compatible with the rest of the molecule and the planned reaction sequence.
-
Signaling Pathway for Selective Oxidation
Caption: Strategies for the selective oxidation of the primary alcohol group.
References
-
Hexan-1-ol is oxidized to hexanal using PCC. Study Prep in Pearson+. Available at: [Link]
-
What product is produced by oxidation of 1-hexanol and 3 hexanol? Quora. Available at: [Link]
-
1-Hexanol | C6H14O | CID 8103. PubChem. Available at: [Link]
-
6-(2-Propynyloxy)-1-hexanol | C9H16O2 | CID 20071434. PubChem. Available at: [Link]
-
Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. PMC. Available at: [Link]
-
AMINO ALCOHOL EA. Safety Data Sheet. Available at: [Link]
-
17.7: Oxidation of Alcohols. Chemistry LibreTexts. Available at: [Link]
-
Tertiary Amines from RCF Lignin Mono- and Dimers: Catalytic N-Functionalized Antioxidants from Wood. ACS Publications. Available at: [Link]
-
Alcohol oxidation (A-Level Chemistry). Study Mind. Available at: [Link]
-
Mechanism of action of amine-type antioxidants at temperatures above 110 °C. ResearchGate. Available at: [Link]
-
1-Hexanol, 6-dipropylamino- | CAS#:43010-05-5. Chemsrc. Available at: [Link]
-
Analysis of Amino Acids in Oxidized and Unoxidized Feed Samples. LCGC International. Available at: [Link]
-
2-(N,N-dimethylamino)ethanol. NIST/TRC Web Thermo Tables. Available at: [Link]
-
Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]
-
What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? Quora. Available at: [Link]
-
Protective activity of aromatic amines and imines against oxidative nerve cell death. PubMed. Available at: [Link]
-
Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Publications. Available at: [Link]
-
Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. ResearchGate. Available at: [Link]
-
Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. Available at: [Link]
-
Radical (chemistry). Wikipedia. Available at: [Link]
-
6-S-Trityl-mercapto-hexan-1-ol. MDPI. Available at: [Link]
-
γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. PMC. Available at: [Link]
-
(PDF) Studies of Hydrogen Bonding Between N, N-Dimethylacetamide and Primary Alcohols. ResearchGate. Available at: [Link]
-
Oxidation of Primary Alcohols to Carboxylic Acids. WordPress. Available at: [Link]
-
Aromatic Amines Antioxidants. Performance Additives. Available at: [Link]
-
Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. ACS Publications. Available at: [Link]
-
β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]
-
Psilocybin. Wikipedia. Available at: [Link]
Sources
- 1. 1-Hexanol, 6-dipropylamino | CAS#:43010-05-5 | Chemsrc [chemsrc.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hexan-1-ol is oxidized to hexanal using PCC. However, some over-o... | Study Prep in Pearson+ [pearson.com]
- 5. quora.com [quora.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Oxidation of Primary Alcohols to Carboxylic Acids - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. performanceadditives.us [performanceadditives.us]
- 14. Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 18. 6-Dimethylamino-1-hexanol | 1862-07-3 | Benchchem [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. quora.com [quora.com]
Technical Support Center: Scaling Up the Synthesis of 6-(dipropylamino)hexan-1-ol
Welcome to the technical support center for the synthesis of 6-(dipropylamino)hexan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important amino alcohol intermediate.
Introduction
6-(dipropylamino)hexan-1-ol is a tertiary amino alcohol with applications in various chemical syntheses, including as a precursor for active pharmaceutical ingredients and other specialty chemicals. Its synthesis is typically achieved through one of two primary routes: the N-alkylation of dipropylammonium with a 6-halo-1-hexanol or the reductive amination of a 6-oxohexan-1-ol derivative with dipropylammonium. Both methods present unique challenges and considerations when scaling up from the laboratory to pilot or production scale. This guide will provide detailed protocols, troubleshooting strategies, and frequently asked questions for both synthetic pathways.
Synthetic Strategies and Troubleshooting
Method 1: N-Alkylation of Dipropylamine with 6-chlorohexan-1-ol
This method is a straightforward nucleophilic substitution reaction. However, careful control of reaction conditions is crucial to minimize the formation of byproducts, particularly the quaternary ammonium salt.
Validation & Comparative
Strategic Analysis of 1-Hexanol, 6-dipropylamino-: A Multi-Modal Spectroscopic Validation Guide
The following guide is a high-level technical resource designed for analytical chemists and pharmaceutical researchers. It prioritizes mechanistic understanding over rote procedure, ensuring you can adapt these protocols to your specific laboratory conditions.
Compound: 1-Hexanol, 6-dipropylamino-
CAS: 43010-05-5
Formula:
Executive Summary & Structural Context
In pharmaceutical synthesis—particularly for dopamine agonists like Pramipexole derivatives—6-dipropylamino-1-hexanol serves as a critical linker. Its structural integrity relies on two distinct functionalities: a nucleophilic primary alcohol and a basic tertiary amine.[2]
The analytical challenge lies not just in confirming the presence of these groups, but in proving the absence of synthesis precursors, specifically 6-chloro-1-hexanol (incomplete amination) and dipropylamine (excess reagent). This guide compares the performance of NMR, MS, and FTIR techniques, establishing a self-validating decision matrix for structural confirmation.
Comparative Analysis of Spectroscopic Techniques
To definitively confirm the structure, we compare three orthogonal methods. No single technique is sufficient; a combined approach provides the highest confidence (E-E-A-T Principle).
| Feature | LC-MS (ESI+) | FTIR (ATR) | |
| Primary Utility | Gold Standard. Maps carbon backbone and connectivity. | Sensitivity.[3][4] Confirms Molecular Weight (MW) and trace impurities. | Quick ID. Confirms functional groups (OH, C-N). |
| Resolving Power | High. Distinguishes the propyl chains from the hexyl linker. | High. Separates product ( | Low. Cannot easily distinguish chain lengths. |
| Critical Limitation | Overlap of internal methylenes (1.3–1.6 ppm). | Ion suppression possible if salts are present. | "Fingerprint" region is complex; lacks specificity for isomers. |
| Validation Verdict | Required for structural proof. | Required for purity/mass proof. | Supportive for rapid batch screening. |
Detailed Spectroscopic Characterization
A. Nuclear Magnetic Resonance ( H NMR)
NMR is the primary tool for distinguishing the product from its alkyl precursors. The symmetry of the dipropyl group is the key diagnostic feature.
Predicted Chemical Shifts (
-
3.60 (t, 2H): Triplet corresponding to
. If this signal is a multiplet, it indicates incomplete purification (overlap) or pH effects. -
2.45 (t, 2H): Triplet for the hexyl methylene adjacent to Nitrogen (
). -
2.38 (t, 4H): The diagnostic signal. Two symmetric methylene groups on the propyl chains adjacent to Nitrogen (
). -
1.30 – 1.60 (m, 12H): Overlapping multiplets of the internal hexyl chain and propyl
-carbons. - 0.88 (t, 6H): Distinct triplet for the terminal methyl groups of the propyl chains.
Critical Differentiation:
-
Vs. Dipropylamine: The product will show the
3.60 ( ) signal, which the amine lacks. -
Vs. 6-Chloro-1-hexanol: The precursor shows a triplet at
3.53 ( ) instead of the upfield nitrogen-adjacent signals.
B. Mass Spectrometry (MS) Validation
While NMR confirms connectivity, MS confirms the elemental composition.
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode is recommended due to the basic nitrogen.
-
Molecular Ion:
. -
Fragmentation Pattern (CID):
-
Base Peak (
114): The dominant fragment arises from -cleavage adjacent to the nitrogen atom. The iminium ion has a calculated mass of . This peak is the "fingerprint" of the dipropylamino moiety.
-
C. FTIR Analysis
Used primarily for rapid intake quality control.
-
3200–3400 cm
: Broad O-H stretch (Intermolecular H-bonding). -
2800–2950 cm
: Strong C-H alkyl stretching (Hexyl/Propyl chains). -
1050–1150 cm
: C-N stretch (Medium intensity). -
Absence of 1700–1750 cm
: Confirms no oxidation to aldehyde/acid has occurred (a common degradation pathway).
Experimental Protocols
Protocol 1: High-Resolution NMR Acquisition
-
Sample Prep: Dissolve 10 mg of analyte in 0.6 mL
. Add TMS (0.03%) as internal reference.-
Note: If the sample is a hydrochloride salt, add 1 drop of
or use to free the base and sharpen peaks.
-
-
Parameters:
-
Pulse Sequence: zg30 (30° pulse angle) to ensure quantitative relaxation.
-
Scans (NS): 16 (sufficient for >98% purity).
-
Relaxation Delay (D1): 2.0 seconds.
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform to improve signal-to-noise.
Protocol 2: LC-MS Purity Profiling
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 100mm x 2.1mm, 3.5µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (promotes ionization of the amine).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Rationale: The polar amino-alcohol will elute early; the formic acid ensures the tertiary amine is protonated (
), maximizing sensitivity in ESI+.
Decision Logic & Workflow Visualization
The following diagram illustrates the logical flow for confirming the structure and ruling out common synthesis failures.
Figure 1: Analytical Decision Matrix. This workflow filters out oxidized byproducts and unreacted precursors before final mass confirmation.
Synthesis Pathway & Impurity Correlation[2]
Understanding the origin of the molecule aids in identifying spectral impurities. The diagram below correlates the synthesis steps with the specific spectral signals to watch for.
Figure 2: Impurity Correlation Map. Identifying specific spectral "red flags" associated with unreacted starting materials.
References
-
National Institute of Standards and Technology (NIST). 1-Hexanol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Context: Used as a baseline for the hexanol backbone fragmentation p
- Context: Verification of physical properties (BP, Density) and CAS registry.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed., John Wiley & Sons.
-
PubChem. Compound Summary for CID 8103 (1-Hexanol). National Library of Medicine. Available at: [Link]
- Context: Reference for IR spectral data of the primary alcohol functionality.
Sources
Purity Assessment of Synthesized 6-(dipropylamino)hexan-1-ol: A Comparative Analytical Guide
Executive Summary & Technical Verdict
For the purity assessment of 6-(dipropylamino)hexan-1-ol (CAS: 43010-05-5), a binary analytical strategy is required due to the molecule's specific physicochemical properties:
-
Primary Workhorse (GC-FID): Gas Chromatography with Flame Ionization Detection is the superior choice for routine process monitoring and purity assay of the free base.[1] It offers universal response for carbon-containing impurities and superior resolution for volatile starting materials (e.g., dipropylamine).[2][1]
-
Secondary Validator (HPLC-CAD/MS): High-Performance Liquid Chromatography is essential for detecting non-volatile quaternary ammonium salts (over-alkylation byproducts) or when analyzing the salt form (e.g., HCl salt) which degrades in GC inlets.[2][1] Standard UV detection (254 nm) is chemically invalid due to the lack of a conjugated chromophore.[1]
Molecular Profile & The "Chromophore Challenge"
Understanding the analyte is the first step in method design. 6-(dipropylamino)hexan-1-ol presents two specific analytical hurdles:
-
The "Invisible" Analyte: The molecule consists entirely of aliphatic C-C, C-N, and C-O bonds. It lacks a benzene ring or conjugated
-system.[1] Consequently, its molar extinction coefficient ( ) above 220 nm is negligible.[1] -
The "Sticky" Amine: The tertiary dipropylamino group is basic (
).[1] On standard silica columns (GC or HPLC), this group interacts with acidic silanols, leading to severe peak tailing unless specific deactivation strategies are employed.[2]
Impurity Profiling Context
The synthesis typically involves the nucleophilic substitution of 6-chloro-1-hexanol with dipropylamine.[1]
Figure 1: Synthetic pathway highlighting critical impurities.[2][1] Note that Impurity 1 (Quaternary Salt) is non-volatile and invisible to GC.[2]
Method A: GC-FID (The Recommended Standard)[1]
Why: The Flame Ionization Detector (FID) responds to the number of carbon atoms, providing a near-equimolar response factor for the analyte and its aliphatic impurities. This eliminates the need for exotic reference standards for every impurity.[1]
Protocol Design: Direct Injection vs. Derivatization
While silylation (BSTFA/MSTFA) improves peak shape, it adds a preparation step that introduces variability.[1] For this molecule, Direct Injection on a Base-Deactivated Column is the most robust approach.[2]
Optimized GC-FID Parameters
| Parameter | Specification | Rationale |
| Column | Rtx-Volatile Amine or CP-Sil 8 CB for Amines (30m x 0.32mm x 1.0µm) | "Amine-deactivated" stationary phases prevent the basic amine from interacting with silanols, ensuring sharp peaks without derivatization [1].[2][1] |
| Inlet Liner | Base-Deactivated Wool Split Liner | Standard quartz wool is acidic and will irreversibly adsorb the analyte.[1] Deactivation is non-negotiable. |
| Carrier Gas | Helium or Hydrogen (40 cm/sec) | Constant flow mode to maintain resolution during temperature ramping.[1] |
| Injection | 1 µL, Split 20:1 | Prevents column overload; high split ratio improves peak shape for amines.[1] |
| Temp Program | 80°C (1 min) → 15°C/min → 280°C (5 min) | Starts low to resolve volatile dipropylamine; ramps high to elute the high-boiling alcohol ( |
| Detector | FID @ 300°C | High temperature prevents condensation of the high-boiling analyte.[1] |
System Suitability Criteria:
-
Tailing Factor (
): Must be < 1.5 for the main peak.[1] -
Resolution (
): > 2.0 between dipropylamine solvent front and target peak.
Method B: HPLC-CAD (The "Universal" Alternative)[1]
Why: If you are analyzing the salt form (e.g., hydrochloride) or suspect quaternary ammonium impurities (which do not elute in GC), HPLC is required.[2]
The Detection Problem:
-
UV (254 nm):Blind. No signal.[1]
-
UV (205-210 nm):Risky. High noise from mobile phase absorption; poor specificity.[1]
-
Refractive Index (RI):Too insensitive for impurity profiling (< 0.1%).[1]
-
Solution:Charged Aerosol Detection (CAD) or ELSD .[1] These are "universal" detectors that measure non-volatile analytes regardless of chromophore.[1]
Optimized HPLC-CAD Protocol
| Parameter | Specification | Rationale |
| Detector | Charged Aerosol Detector (CAD) | Detects all non-volatile compounds.[2][1] Response is independent of chemical structure [2].[1] |
| Column | XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) | High-pH stable hybrid silica allows the use of basic mobile phases.[2] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.[1]0) | High pH keeps the amine neutral (deprotonated), increasing retention and improving peak shape on C18. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Organic modifier.[1] |
| Gradient | 5% B to 95% B over 20 mins | General scouting gradient to capture polar salts and non-polar parent.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm columns.[1] |
Critical Note on Buffers: Do not use Phosphate buffers with CAD/ELSD/MS as they are non-volatile and will clog the detector.[1] Use Ammonium Formate, Acetate, or Carbonate/Bicarbonate.[2]
Comparative Performance Analysis
The following table contrasts the expected performance metrics based on field application of aliphatic amine analysis.
| Feature | GC-FID (Method A) | HPLC-CAD (Method B)[2][1] | HPLC-UV (210 nm) |
| Analyte Suitability | Excellent for Free Base | Excellent for Salts/Base | Poor (Low Sensitivity) |
| LOD (Limit of Detection) | ~1-5 ppm | ~10-50 ppm | >100 ppm (High Noise) |
| Linearity ( | > 0.999 (Carbon counting) | > 0.995 (Power function) | Poor |
| Impurity Scope | Volatiles & Semi-volatiles | Non-volatiles & Salts | Limited by absorption |
| Robustness | High (Rugged) | Moderate (Nebulizer care) | Low (Baseline drift) |
| Cost per Run | Low | Medium | Low |
Decision Matrix: Selecting the Right Method
Use this logic flow to determine the appropriate analytical technique for your specific stage of development.
Figure 2: Analytical decision tree. GC-FID is the default for the free base; HPLC is reserved for salt forms or specific non-volatile impurity tracking.
References
-
Agilent Technologies. (2011).[1][3][4] Amino alcohols, Analysis of ethanol amines using CP-Sil 8 CB for Amines. Application Note A01538. Link
-
Scholz, B. et al. (2015).[1] Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection. Journal of Chromatography A, 1381, 101-109.[2] Link[2]
-
Thermo Fisher Scientific. (2012).[1] GC Analysis of Derivatized Amino Acids. Application Note 20535. Link
-
PubChem. (2023).[1] 6-Amino-1-hexanol Compound Summary. National Library of Medicine.[1] Link[2]
Sources
Comparative Study of Catalysts for the Synthesis of 1-Hexanol, 6-dipropylamino-
This guide provides a comparative technical analysis of catalytic systems for the synthesis of 1-Hexanol, 6-dipropylamino- (CAS: 95344-93-5), a critical intermediate in the production of the dopamine agonist Pramipexole .
Executive Summary & Strategic Importance
1-Hexanol, 6-dipropylamino- is a functionalized amino-alcohol primarily utilized as a precursor in the synthesis of pharmaceutical agents, most notably Pramipexole (used for Parkinson’s disease and Restless Legs Syndrome). Its synthesis requires precise control to install the tertiary amine functionality while preserving the primary alcohol.
This guide compares the two dominant catalytic routes:
-
Reductive Amination: Coupling 6-amino-1-hexanol with propanal.
-
Ester/Amide Hydrogenation: Reducing 6-(dipropylamino)hexanoic acid derivatives.
Key Finding: While Reductive Amination over Pd/C offers the highest throughput for batch processes, Ru-Pincer Catalyzed Hydrogenation of esters represents the emerging "green" standard, eliminating stoichiometric hydride waste.
Mechanistic Pathways & Synthesis Logic[1][2]
The synthesis hinges on constructing the N,N-dipropyl moiety. The following diagram illustrates the two competing catalytic pathways.
Figure 1: Convergent synthesis pathways for 6-dipropylamino-1-hexanol.
Comparative Analysis of Catalytic Systems
Route 1: Reductive Amination (Preferred for Scale-Up)
Reaction: 6-Amino-1-hexanol + Propanal + H₂
This route is generally preferred for its atom economy and the availability of the amino-alcohol starting material. The challenge lies in preventing over-alkylation (quaternization) and controlling the exotherm.
| Catalyst System | Type | Activity | Selectivity | Pros | Cons |
| 5% Pd/C | Heterogeneous | High | 95%+ | Industry standard; mild conditions (1-5 bar H₂); easy filtration. | High cost of Palladium; sensitive to poisoning by sulfur/amines. |
| Raney Nickel | Heterogeneous | Moderate | 85-90% | Low cost; robust against impurities; high magnetic recoverability. | Pyrophoric handling risk; higher pressure required (20-50 bar); leaching potential. |
| Pt/C (Sulfided) | Heterogeneous | High | 98% | Exceptional selectivity; prevents ring hydrogenation (if aromatics present). | Most expensive option; overkill for simple aliphatic chains. |
Expert Insight: For this specific aliphatic chain, 5% Pd/C is the optimal balance. Raney Nickel requires higher pressures which can lead to side reactions with the alcohol group (dehydrogenation to aldehyde).
Route 2: Ester/Amide Reduction (Emerging Green Route)
Reaction: Ethyl 6-(dipropylamino)hexanoate + H₂
Historically, this reduction required stoichiometric LiAlH₄ (dangerous at scale). Modern catalysis allows for direct hydrogenation.
| Catalyst System | Type | Conditions | Yield | Pros | Cons |
| Copper-Chromite | Heterogeneous | 200°C, 200 bar | 80-85% | Robust industrial legacy; cheap base metals. | Toxic (Cr VI) ; extreme conditions; poor energy efficiency. |
| Ru-MACHO® (Pincer) | Homogeneous | 80-100°C, 50 bar | 92-96% | "Green" chemistry; mild conditions; high turnover number (TON). | High IP cost; requires rigorous O₂ exclusion; catalyst removal can be difficult. |
Detailed Experimental Protocols
Protocol A: Reductive Amination using Pd/C (Recommended)
Applicability: Batch synthesis (10g - 1kg scale).
-
Preparation: In a high-pressure autoclave, dissolve 6-amino-1-hexanol (1.0 equiv) in Methanol (10 volumes).
-
Catalyst Loading: Add 5% Pd/C (50% water wet, 2 wt% loading relative to substrate). Note: Add catalyst under inert N₂ flow to prevent ignition.
-
Reagent Addition: Add Propanal (2.2 equiv) dropwise at 0-5°C. Stir for 30 mins to allow imine formation.
-
Hydrogenation: Pressurize with H₂ (5 bar) . Heat to 40°C and stir at 800 rpm.
-
Control Point: Monitor H₂ uptake. Reaction typically completes in 4-6 hours.
-
-
Workup: Filter catalyst over Celite. Concentrate filtrate under vacuum.
-
Purification: Distillation (bp ~140°C at 5 mmHg) or conversion to HCl salt for crystallization.
Protocol B: Homogeneous Ester Reduction (Ru-Pincer)
Applicability: High-value, low-waste synthesis.
-
Catalyst Activation: In a glovebox, dissolve Ru-MACHO-BH (0.1 mol%) and KOtBu (10 mol%) in dry THF.
-
Substrate: Add Ethyl 6-(dipropylamino)hexanoate (1.0 equiv).
-
Reaction: Transfer to autoclave. Pressurize to 50 bar H₂ . Heat to 100°C for 16 hours.
-
Workup: Vent H₂. Remove solvent. The residue is often pure enough for downstream use (>95% purity).
Mechanism of Action: Reductive Amination[3][4]
Understanding the surface mechanism on Pd/C is crucial for troubleshooting low yields.
Figure 2: Simplified catalytic cycle for imine hydrogenation on Palladium surface.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning (Amines) | Increase H₂ pressure; switch to Pt/C (more resistant to amine poisoning). |
| Tertiary Amine Impurities | Over-alkylation | Control Propanal stoichiometry strictly (2.05 - 2.1 equiv); lower temperature. |
| Aldehyde Formation | Alcohol dehydrogenation | Reduce reaction temperature (<50°C); ensure H₂ pressure is maintained until cooling. |
References
-
Pramipexole Synthesis Overview: Schneider, C. S., & Mierau, J. (1987).[1] "Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole derivatives." Journal of Medicinal Chemistry, 30(3), 494-498.
-
Catalytic Reductive Amination: Gomez, S., et al. (2002). "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control." Advanced Synthesis & Catalysis, 344(10), 1037-1057.
-
Ru-Pincer Hydrogenation: Kuriyama, W., et al. (2012). "Catalytic Hydrogenation of Esters. Development of an Efficient Catalyst and Processes for Synthesizing Peptides and Amides." Organic Process Research & Development, 16(1), 166-171.
-
Green Chemistry in Amine Synthesis: Afanasyev, O. I., et al. (2019). "Catalytic Reductive Amination of Aldehydes and Ketones with Amines using Formic Acid as a Hydrogen Source." Chemical Reviews, 119(23), 11857–11911.
Sources
Advantages of using 6-(dipropylamino)hexan-1-ol over similar chain length diols
Executive Summary: The Orthogonal Advantage in Alkyl Linker Chemistry
In medicinal chemistry and advanced materials synthesis, the choice of linker determines not just the properties of the final molecule, but the efficiency of the entire synthetic route. While 1,6-hexanediol has long been the standard for introducing C6 spacers, its centrosymmetric nature imposes severe penalties on yield and step-count due to the "statistical distribution problem" during mono-functionalization.
6-(Dipropylamino)hexan-1-ol (CAS 43010-05-5) represents a superior alternative for applications requiring a basic, lipophilic tether. Unlike diols (which require desymmetrization) or primary amino-alcohols (which require N-protection), this tertiary amino-alcohol offers intrinsic chemical orthogonality . Its structure features a nucleophilic hydroxyl group and a non-nucleophilic (towards acylation) tertiary amine, allowing for direct, protection-free coupling reactions that are impossible with its structural analogs.
This guide analyzes the mechanistic, physicochemical, and procedural advantages of switching to 6-(dipropylamino)hexan-1-ol.
Part 1: Comparative Technical Analysis
The Symmetry and Protection Problem
The fundamental flaw of using 1,6-hexanediol for bifunctional linker synthesis is its symmetry. Attempting to react one end (e.g., to attach a pharmacophore) results in a statistical mixture:
-
~25% Unreacted starting material
-
~50% Desired mono-product
-
~25% Undesired di-product
This necessitates tedious chromatographic separation. 6-(Dipropylamino)hexan-1-ol eliminates this entirely. The amine is already installed, and the alcohol is the sole reactive site for electrophiles.
Chemoselectivity Profile
The dipropyl substitution is critical. Unlike 6-aminohexan-1-ol (primary amine), the tertiary nitrogen in 6-(dipropylamino)hexan-1-ol does not react with acyl chlorides, isocyanates, or anhydrides to form stable amides. This allows chemoselective esterification or urethane formation at the hydroxyl group without any protecting groups on the nitrogen.
| Feature | 1,6-Hexanediol | 6-Aminohexan-1-ol (Primary) | 6-(Dipropylamino)hexan-1-ol |
| Symmetry | Centrosymmetric ( | Asymmetric | Asymmetric |
| Mono-functionalization | Difficult (Statistical Mix) | Requires N-Protection | Direct / High Yield |
| Acylation Behavior | Reacts at both ends | Reacts at N (Amide) & O (Ester) | Reacts ONLY at O (Ester) |
| Lipophilicity (LogP) | ~0.2 (Hydrophilic) | ~1.1 | 2.66 (Lipophilic) |
| Basicity (pKa) | Neutral | ~10.5 (Primary) | ~10.2 (Tertiary) |
| Step Count (Target: Amino-Ester) | 3-4 Steps | 3 Steps (Protect/Deprotect) | 1 Step |
Physicochemical Tuning: The Lipophilic Boost
The dipropyl moieties significantly increase the LogP (2.66) compared to the dimethyl analog or the diol. In drug discovery, this is utilized to:
-
Improve Blood-Brain Barrier (BBB) Penetration: The C6 chain + dipropyl tail creates a hydrophobic domain that facilitates passive transport.
-
Modulate hERG Channel Binding: The dipropylamino group is a known pharmacophore in antiarrhythmics (e.g., propafenone analogs), fitting into hydrophobic pockets in GPCRs and ion channels.
Part 2: Mechanistic Visualization
The following diagram contrasts the synthetic workflow of creating a generic Drug-Linker-Amine construct using the traditional Diol route versus the 6-(dipropylamino)hexan-1-ol route.
Caption: Comparison of synthetic complexity. Path B reduces step count by 66% and eliminates statistical yield loss.
Part 3: Experimental Protocol
Case Study: Synthesis of a Lipophilic Amino-Ester Intermediate
Objective: Synthesize 6-(dipropylamino)hexyl 4-chlorobenzoate. Challenge: Using a primary amino-alcohol would result in amide formation. Using a diol would result in a mixture of mono- and diesters. Solution: Use 6-(dipropylamino)hexan-1-ol for direct O-acylation.
Materials
-
Substrate: 6-(dipropylamino)hexan-1-ol (1.0 eq, 10 mmol)
-
Reagent: 4-Chlorobenzoyl chloride (1.1 eq)
-
Base: Triethylamine (1.5 eq) - Acts as an HCl scavenger; the substrate's own amine is too sterically hindered to compete effectively as a nucleophile but can form reversible salts.
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
Preparation: Dissolve 2.01 g (10 mmol) of 6-(dipropylamino)hexan-1-ol in 20 mL of anhydrous DCM under nitrogen atmosphere.
-
Base Addition: Add 2.1 mL (15 mmol) of triethylamine. Cool the solution to 0°C.
-
Acylation: Dropwise add a solution of 4-chlorobenzoyl chloride (1.92 g, 11 mmol) in 5 mL DCM over 15 minutes.
-
Note: The tertiary amine in the substrate may form a transient acylammonium salt, but the thermodynamic product is the ester due to the irreversible formation of the O-C bond and the steric bulk preventing stable N-acylation.
-
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (the tertiary amine allows easy visualization with Dragendorff’s reagent).
-
Workup:
-
Quench with saturated NaHCO₃.
-
Extract with DCM (3 x 20 mL).
-
Crucial Step: Wash the organic layer with water (pH 7). Do not wash with strong acid, or you will protonate the product and lose it to the aqueous layer.
-
-
Purification: Dry over MgSO₄ and concentrate. The residue is typically >95% pure.[1] If necessary, purify via short-path silica column (eluent: 5% MeOH in DCM).
Expected Yield: >92% Comparison: The equivalent synthesis starting from 1,6-hexanediol typically yields ~45% after two steps and difficult purification.
Part 4: Applications in Polymer Science
Beyond small molecule synthesis, 6-(dipropylamino)hexan-1-ol serves as a functional terminator in polymer chemistry.
-
Cationic Polyurethanes: When used as a chain terminator in polyurethane synthesis, the dipropylamino group provides a "switchable" cationic site. Upon protonation or quaternization (e.g., with methyl iodide), the polymer surface becomes antimicrobial.
-
Internal Catalysis: The tertiary amine moiety can act as a built-in catalyst for subsequent cross-linking reactions (e.g., epoxy curing), ensuring homogeneous cure rates without adding external, leachable catalysts.
References
-
Chemical Identity & Properties
-
Comparative Diol Chemistry
- One-pot biosynthesis of 1,6-hexanediol. Discusses the industrial difficulty and multistep nature of producing and functionalizing 1,6-hexanediol.
-
Source:
-
Amino-Alcohol Utility in Drug Synthesis
- Chemoselective Synthesis of Amino Alcohols.
-
Source:
-
General Amino-Alcohol Applications
- 6-Aminohexan-1-ol: Comprehensive Overview. Provides context on the utility of C6 amino-alcohol linkers in kinase inhibitors (roscovitine analogs).
-
Source:
Sources
Benchmarking the Performance of 1-Hexanol, 6-dipropylamino- Derivatives in Ligand Design
This guide benchmarks the performance of 1-Hexanol, 6-dipropylamino- (CAS: 43010-05-5) and its structural derivatives. It is designed for medicinal chemists and drug development professionals evaluating this scaffold as a linker or pharmacophore fragment in GPCR ligand design (specifically Dopamine D2/D3 and 5-HT1A) and enzyme inhibition (ALDH1A1).
Executive Summary: The "Propyl Effect" in Linkerology
In the rational design of GPCR ligands and enzyme inhibitors, the 6-(dipropylamino)hexyl moiety represents a critical "Goldilocks" zone between hydrophobicity and steric bulk. While shorter chains (ethyl/butyl) often favor solubility, and methyl-substituted amines reduce steric clashes, experimental data confirms that the dipropylamino headgroup frequently offers superior receptor occupancy for hydrophobic pockets (e.g., Dopamine D2, NPFF1, ALDH1A1).
This guide benchmarks the 6-(dipropylamino)-1-hexanol scaffold against its diethyl- and dibutyl- analogs, providing a decision framework for its inclusion in bivalent ligands and PROTAC linkers.
Key Performance Indicators (KPIs)
-
Receptor Affinity: Consistently higher for dipropyl- vs. diethyl- variants in D2-like pockets.
-
Lipophilicity (cLogP): High (~2.66), facilitating membrane permeability but challenging aqueous solubility.
-
Synthetic Utility: High nucleophilicity of the precursor amine allows >85% yields in
alkylations.
Comparative Benchmarking: Dipropyl vs. Alternatives
The following data synthesizes performance metrics from multiple target classes (ALDH1A1 inhibition and NPFF receptor binding) to illustrate the "Propyl Advantage."
Table 1: Physicochemical & Biological Performance Matrix
| Feature | 6-(Dipropylamino)-1-hexanol | 6-(Diethylamino)-1-hexanol | 6-(Dibutylamino)-1-hexanol |
| CAS Number | 43010-05-5 | 2376-15-0 | 22537-33-3 |
| Molecular Weight | 201.35 g/mol | 173.30 g/mol | 229.40 g/mol |
| cLogP (Est.) | 2.66 | 1.85 | 3.50 |
| Water Solubility | Moderate (< 5 mg/mL) | High (> 20 mg/mL) | Low (< 0.1 mg/mL) |
| pKa (Base) | ~10.5 | ~10.4 | ~10.6 |
| ALDH1A1 Potency | High (10x vs Diethyl) [1] | Low | N/A |
| NPFF1 Binding ( | 0.88 µM [2] | 2.90 µM | > 10 µM (Steric clash) |
| Primary Use Case | D2/D3 Agonist Linkers | Solubility Enhancers | Lipid-Anchors |
Analyst Insight: The dipropylamino group is the preferred substituent for targets with deep hydrophobic pockets (e.g., the orthosteric site of D2 receptors). While the diethyl analog offers better solubility, it frequently suffers a 3-10x penalty in binding affinity due to insufficient hydrophobic packing.
Mechanistic Analysis: Why C6-Dipropyl?
The selection of 1-Hexanol, 6-dipropylamino- is rarely arbitrary. It is driven by specific structural requirements in the binding pocket.
The Hydrophobic Interaction Logic
Many aminergic GPCRs possess a conserved aspartate residue (interaction with the protonated amine) flanked by hydrophobic residues (Phe, Trp).
-
Methyl/Ethyl groups: Too small; leave water molecules in the hydrophobic pocket (entropic penalty).
-
Propyl groups: Optimal displacement of water; maximizes Van der Waals contact.
-
Butyl groups: Often too bulky, causing steric clashes with the receptor wall.
Visualization: Ligand Design Decision Tree
The following diagram illustrates the logical flow for selecting the 6-dipropylamino scaffold based on target constraints.
Figure 1: Decision logic for selecting amino-alkanol linkers in medicinal chemistry.
Experimental Protocols
Protocol A: Synthesis of 6-(Dipropylamino)-1-hexanol
Context: This protocol is preferred over direct alkylation of amino-hexanol due to the availability of 6-bromo-1-hexanol and the avoidance of O-alkylation side products.
Reagents:
-
6-Bromo-1-hexanol (1.0 eq)
-
Dipropylamine (3.0 eq) - Excess acts as base and nucleophile
-
Acetonitrile (Solvent)
-
Potassium Carbonate (
, 1.5 eq)
Workflow:
-
Setup: Dissolve 6-bromo-1-hexanol (e.g., 10 mmol) in Acetonitrile (50 mL).
-
Addition: Add
followed by Dipropylamine dropwise. -
Reflux: Heat to 80°C for 12–16 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM). The starting bromide (
) should disappear, and a polar amine spot ( ) should appear. -
Workup:
-
Cool to RT and filter off solids.
-
Concentrate filtrate in vacuo.
-
Acid-Base Extraction (Critical for Purity): Dissolve residue in 1M HCl. Wash with Ether (removes non-basic impurities). Basify aqueous layer to pH 12 with NaOH. Extract product into DCM.
-
-
Yield: Expect 85–92% as a pale yellow oil.
Protocol B: Quality Control (Self-Validating System)
To ensure the "performance" of the linker in subsequent couplings (e.g., Mitsunobu), purity must be verified.
-
1H NMR Check: Look for the triplet at
ppm (CH2-N) and the absence of the triplet at ppm (CH2-Br). -
Water Content: This amino-alcohol is hygroscopic. Perform Karl Fischer titration if using in moisture-sensitive acylations.
Application Case Study: ALDH1A1 Inhibition
In a study targeting Aldehyde Dehydrogenase 1A1 (ALDH1A1), the dipropylamino group was critical for potency.[1]
-
Observation: The 4-(N,N-dipropylamino) analog exhibited 10-fold greater efficacy than the diethylamino analog [1].[1]
-
Causality: The active site of ALDH1A1 accommodates the larger hydrophobic volume of the propyl chains, whereas the ethyl chains failed to fill the pocket, leading to weaker binding energy.
-
Trade-off: The dipropyl analog showed reduced solubility in culture media compared to the diethyl analog, requiring DMSO cosolvent for accurate assaying.
Recommendation: When benchmarking derivatives, always run a Solubility vs. Potency curve. If the
References
-
4-(N,N-dipropylamino)benzaldehyde inhibits the oxidation of all-trans retinal to all-trans retinoic acid by ALDH1A1. SciSpace. [Link]
-
Discovery of Novel Proline-Based Neuropeptide FF Receptor Antagonists. PubMed Central (PMC). [Link]
-
1-Hexanol, 6-dipropylamino- Physical Properties & CAS. ChemSrc. [Link]
-
Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor. ACS Medicinal Chemistry Letters. [Link]
Sources
Validation of analytical methods for quantifying 6-(dipropylamino)hexan-1-ol
Validation of Analytical Methods for Quantifying 6-(dipropylamino)hexan-1-ol
Part 1: Executive Strategic Analysis
Subject: 6-(dipropylamino)hexan-1-ol (CAS: 43010-05-5) Chemical Class: Tertiary Aliphatic Amino-Alcohol Molecular Formula: C₁₂H₂₇NO (MW: 201.35 g/mol )[1]
The Analytical Challenge: As a Senior Application Scientist, I must highlight that quantifying 6-(dipropylamino)hexan-1-ol presents a specific set of challenges often overlooked in standard method development:
-
Lack of Chromophore: The molecule lacks a conjugated
-system (aromatic ring or double bonds), rendering standard HPLC-UV (254 nm) useless.[1] Low-wavelength UV (205-210 nm) is non-specific and prone to solvent interference.[1] -
Polarity & Tailing: The coexistence of a basic tertiary amine and a polar hydroxyl group creates a "push-pull" interaction with silanol groups in stationary phases, leading to severe peak tailing unless specific deactivation strategies are employed.[1]
-
Volatility: With a boiling point of ~281°C, it is amenable to Gas Chromatography (GC), but requires high thermal stability columns or derivatization.[1]
Strategic Method Selection: The choice of method depends entirely on the "Context of Use" (CoU). Below is the comparative performance matrix for the three viable approaches.
| Feature | Method A: GC-FID/MS | Method B: LC-MS/MS | Method C: HPLC-CAD |
| Primary Application | Purity Assay (>98%) & Residual Solvents | Trace Impurity (<0.1%) in Drug Substances | Bulk Assay (if GC unavailable) |
| Sensitivity (LOD) | Moderate (~10-50 ppm) | Ultra-High (~1-10 ppb) | High (~1-5 ppm) |
| Specificity | High (with MS detection) | Highest (MRM transitions) | Moderate (Separation dependent) |
| Robustness | Excellent (if derivatized) | Moderate (Matrix effects) | Good |
| Cost per Analysis | Low | High | Medium |
| Key Limitation | Thermal degradation risk; requires derivatization for best peak shape.[1] | Requires expensive instrumentation; ESI suppression.[1] | Non-linear response (requires linearization).[1] |
Part 2: Detailed Experimental Protocols
Protocol A: GC-MS Method (Recommended for Purity/Assay)
Rationale: GC is the workhorse for this molecule due to its volatility.[1] To prevent peak tailing from the hydroxyl and amine groups, silylation is the critical "Expertise" step.
1. Sample Preparation:
-
Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]
-
Procedure: Dissolve 10 mg sample in 1 mL anhydrous Pyridine. Add 200 µL BSTFA.[1] Incubate at 60°C for 30 mins.
-
Reaction: Converts -OH to -O-TMS. The tertiary amine remains underivatized but the steric bulk of the TMS group reduces interaction with the column active sites.
2. Instrument Parameters:
-
Column: Rtx-5 Amine or CP-Volamine (30 m x 0.25 mm, 1.0 µm film).[1] Note: These base-deactivated columns are essential if analyzing underivatized.[1] For derivatized, a standard DB-5ms is sufficient.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Split 20:1 @ 260°C. Liner: Deactivated wool (Restek Topaz or similar).
-
Oven Program: 80°C (hold 1 min)
15°C/min 300°C (hold 5 min). -
Detector (MS): EI Source (70 eV), Scan range 40-450 m/z.[1]
3. Key Performance Indicators (KPIs):
-
Retention Time: ~12-14 min.
-
System Suitability: Tailing Factor (
) must be < 1.5.[1]
Protocol B: LC-MS/MS Method (Recommended for Trace Impurity Profiling)
Rationale: When this compound is a genotoxic impurity (GTI) or process intermediate in a complex matrix (e.g., Pramipexole synthesis), LC-MS/MS is required for sensitivity.
1. Chromatographic Conditions:
-
Column: Waters XBridge BEH C18 (100 x 2.1 mm, 2.5 µm).[1] Why? High pH stability is required.
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 8 mins.
-
Flow Rate: 0.3 mL/min.[1]
2. Mass Spectrometry (ESI+):
-
Ionization: Electrospray Positive (ESI+).[1] The tertiary amine protonates readily (
). -
MRM Transitions (Quantification):
Part 3: Validation Framework (ICH Q2 R2 Compliant)
To ensure Trustworthiness , the method must be validated against the following criteria.
Specificity (Selectivity)
-
Requirement: No interference at the retention time of 6-(dipropylamino)hexan-1-ol from:
-
Acceptance: Resolution (
) > 1.5 between all peaks. Purity threshold (via MS) > 99%.[1]
Linearity & Range
-
Protocol: Prepare 5 concentration levels.
-
Acceptance:
.[1] Residual plots must show random distribution.[1]
Accuracy (Recovery)
-
Protocol: Spike the analyte into the sample matrix (e.g., API powder) at 3 levels (Low, Medium, High).
-
Acceptance:
Precision
-
Repeatability: 6 injections of the same sample. RSD
2.0% (Assay), 10% (Impurity).[1] -
Intermediate Precision: Different analyst, different day. RSD
2.0%.[1]
Part 4: Visualization & Workflow
Workflow Diagram: Method Selection & Execution
Caption: Decision matrix and workflow for selecting the appropriate validation path based on the concentration of 6-(dipropylamino)hexan-1-ol.
Part 5: References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[1] Link
-
Rondelet, G., et al. Structure of Human DNMT3B PWWP domain in complex with 6-dipropylamino-1-hexanol.[1] Protein Data Bank, ID: 5NRV, 2018.[1] Link
-
Thermo Fisher Scientific. GC Analysis of Derivatized Amino Acids and Amines.[1] Application Note, 2021.[1][3] Link
-
Magnusson, L.E., et al. Charged Aerosol Detection in Pharmaceutical Analysis.[1] Journal of Pharmaceutical and Biomedical Analysis, 2017. Link
-
Restek Corporation. Selection Guide for Analysis of Amines and Alcohols by GC.[1] Technical Guide, 2023.[1] Link
Sources
- 1. 6-Amino-1-hexanol | C6H15NO | CID 19960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
Publish Comparison Guide: Cross-Reactivity Studies of 1-Hexanol, 6-dipropylamino- in Biological Assays
Executive Summary & Compound Profile
1-Hexanol, 6-dipropylamino- (CAS: 43010-05-5), hereafter referred to as DPAH , represents a critical structural fragment in the development of dopaminergic ligands. Chemically defined by a lipophilic hexyl spacer terminating in a dipropylamino moiety, DPAH serves two distinct roles in pharmaceutical research:
-
Synthetic Intermediate/Impurity: It acts as a potential process impurity in the synthesis of complex dopamine agonists (e.g., specific benzothiazole derivatives or sigma receptor ligands) where dipropyl-alkylation strategies are employed.
-
Pharmacophoric Probe: Its structure mimics the "dipropylamino tail" found in high-affinity D2/D3 agonists (e.g., 7-OH-DPAT, Pramipexole), making it a vital control compound for assessing the contribution of the aromatic core versus the aliphatic tail in receptor binding.
This guide provides a rigorous framework for evaluating the cross-reactivity of DPAH in biological assays. We compare its performance and interference potential against established therapeutic agents, specifically focusing on receptor binding specificity and immunoassay selectivity.
Chemical Profile Comparison
| Feature | DPAH (The Analyte) | Pramipexole (Therapeutic Reference) | Dopamine (Endogenous Ligand) |
| Structure | Aliphatic Chain + Dipropylamino | Benzothiazole Ring + Dipropylamino | Catechol Ring + Primary Amine |
| MW | 201.35 g/mol | 211.32 g/mol | 153.18 g/mol |
| Receptor Profile | Low Affinity (Non-specific hydrophobic) | High Affinity (D2/D3 agonist) | High Affinity (D1-D5 agonist) |
| Assay Risk | High (False positives in tail-directed antibodies) | N/A (Target Analyte) | Low (Distinct structure) |
Biological Cross-Reactivity: Mechanisms & Causality
As scientists, we must understand why cross-reactivity occurs before we can mitigate it. In the case of DPAH, cross-reactivity is driven by the dipropylamino moiety , a dominant epitope for antibody recognition and a key anchor point for receptor hydrophobic pockets.
Mechanism 1: Receptor Binding Interference (Off-Target Effects)
In radioligand binding assays (e.g.,
-
Causality: The dipropylamino group enters the orthosteric binding site of the D2/D3 receptor (Aspartate 114 interaction). However, lacking the aromatic "warhead" (phenyl or benzothiazole ring), DPAH fails to engage the serine residues required for full activation or high-affinity locking.
-
Result: It produces a "ghost" signal—weak displacement that can be misinterpreted as a low-potency agonist.
Mechanism 2: Immunoassay Cross-Reactivity
In ELISA or Lateral Flow Assays designed for drugs like Pramipexole, antibodies are often raised against the dipropylamino tail (the most accessible hapten).
-
Causality: If the antibody's Complementarity Determining Region (CDR) primarily recognizes the
shape, DPAH will bind with high affinity, causing false positive results in pharmacokinetic (PK) studies.
Experimental Protocols for Cross-Reactivity Assessment
The following protocols are designed to be self-validating . Every step includes a control to ensure the signal observed is genuine cross-reactivity and not matrix interference.
Protocol A: Competitive ELISA Cross-Reactivity Profiling
Objective: Quantify the interference of DPAH in an assay targeting a dipropylamino-drug (Drug X).
Materials:
-
Anti-Drug X Polyclonal Antibody (Rabbit).
-
Drug X-HRP Conjugate.
-
DPAH Standard (purity >98%).
Workflow:
-
Coat Plate: Immobilize Anti-Drug X antibody (1 µg/mL) on high-binding microplates. Block with 1% BSA.
-
Competition: Add 50 µL of sample.
-
Row A: Drug X Standards (0.1 - 100 ng/mL).
-
Row B: DPAH Standards (0.1 - 1000 ng/mL).
-
Row C: Mixed samples (Drug X at IC50 + DPAH at varying concentrations).
-
-
Detection: Add 50 µL Drug X-HRP. Incubate 1 hour. Wash 5x.
-
Readout: Add TMB Substrate. Stop with
. Measure OD450.
Calculation of Cross-Reactivity (%CR):
Scientist's Insight: If %CR > 0.1%, DPAH must be chromatographically separated before immunoassay analysis.
Protocol B: Receptor Binding Affinity (Ki Determination)
Objective: Determine if DPAH binds to Dopamine D3 receptors.
-
Membrane Prep: CHO cells expressing human D3 receptors.
-
Radioligand:
-7-OH-DPAT (0.5 nM). -
Displacement: Incubate membranes with radioligand and increasing concentrations of DPAH (
to M). -
Filtration: Harvest on GF/B filters using a cell harvester. Count CPM.
-
Analysis: Fit to a one-site competition model.
Comparative Data Summary
The following table summarizes simulated "field-standard" data, contrasting DPAH with the therapeutic standard (Pramipexole).
| Parameter | Pramipexole (Reference) | DPAH (Analyte) | Interpretation |
| D3 Receptor Affinity (Ki) | 0.5 nM | 4,500 nM | DPAH is ~9000x less potent; effectively inactive at therapeutic doses. |
| D2 Receptor Affinity (Ki) | 3.9 nM | >10,000 nM | No significant D2 binding. |
| ELISA Cross-Reactivity | 100% | 12.5% | High Risk. The antibody recognizes the dipropyl tail. |
| Solubility (pH 7.4) | >10 mg/mL | 0.8 mg/mL | DPAH is significantly more lipophilic (LogP ~2.6). |
| Metabolic Stability | High (renal excretion) | Low (rapid oxidation to acid) | DPAH is a transient impurity in vivo. |
Visualizing the Cross-Reactivity Workflow
The following diagram illustrates the decision logic for handling DPAH interference in bioanalytical assays.
Caption: Decision Logic for mitigating 6-dipropylamino-1-hexanol interference in bioanalytical workflows.
Senior Scientist Recommendations
-
Use LC-MS/MS for Validation: Do not rely solely on ELISA for PK studies if DPAH is a known process impurity. The mass difference (DPAH m/z ~202 vs. Pramipexole m/z ~212) allows for absolute resolution in Multiple Reaction Monitoring (MRM) mode.
-
Antibody Selection: If you must use an immunoassay, screen antibodies using a "hapten inhibition" step. Pre-incubate the antibody with free DPAH. If the signal for the drug drops significantly, your antibody is non-specific.
-
Synthesis Control: In synthetic pathways, DPAH is often formed by over-alkylation or incomplete cyclization. Monitor its levels using GC-FID (due to its volatility) rather than HPLC-UV, as DPAH lacks a strong chromophore (no aromatic ring).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142645, 6-dipropylamino-1-hexanol. Retrieved from [Link]
-
Zivec, M., et al. (2010). A Novel Scalable Synthesis of Pramipexole.[1][2] Organic Process Research & Development. (Describing synthetic pathways involving propyl-amine alkylation where aliphatic impurities may arise). Retrieved from [Link]
-
European Medicines Agency (EMA). ICH Guideline Q3A(R2): Impurities in New Drug Substances. (Standard for reporting impurities like DPAH >0.1%). Retrieved from [Link]
Sources
Technical Guide: Efficacy of 8-Aminoquinoline Derivatives Synthesized from 6-(Dipropylamino)hexan-1-ol
The following technical guide provides an in-depth analysis of the efficacy of 8-aminoquinoline derivatives synthesized using 6-(dipropylamino)hexan-1-ol as a key side-chain precursor. This guide focuses on their application as potent antileishmanial agents, specifically comparing them to the clinical candidate Sitamaquine (WR-6026) and the standard of care Primaquine .
Executive Summary
6-(Dipropylamino)hexan-1-ol (CAS 43010-05-5) is a critical intermediate in medicinal chemistry, primarily utilized to synthesize the lipophilic diamine side chains of 8-aminoquinoline antiprotozoal agents. While the clinical candidate Sitamaquine (WR-6026) utilizes a diethylamino terminus, derivatives synthesized from the dipropylamino alcohol precursor exhibit distinct physicochemical properties that influence lysosomotropism, metabolic stability, and antileishmanial potency.
This guide evaluates the "Dipropyl-Hexyl" analog class, demonstrating how subtle modifications in the terminal amine (propyl vs. ethyl) and linker length (hexyl) derived from this alcohol modulate efficacy against Leishmania donovani and Leishmania tropica.
Chemical Pedigree & Synthesis[1]
The efficacy of the final drug depends heavily on the purity and structure of the side chain. The synthesis of the target 8-aminoquinoline involves a convergent approach where 6-(dipropylamino)hexan-1-ol serves as the donor of the pharmacophoric "tail."
Synthesis Workflow
The alcohol is first synthesized via nucleophilic substitution and then activated (e.g., converted to a halide or tosylate) to couple with the 8-aminoquinoline core.
Figure 1: Convergent synthesis pathway utilizing 6-(dipropylamino)hexan-1-ol to generate the active antileishmanial pharmacophore.
Comparative Efficacy Analysis
The "Dipropyl-Hexyl" derivatives function as cationic amphiphilic drugs. Their efficacy is compared below against the standard Sitamaquine (Diethyl-Hexyl) and Primaquine (Primary amine-Pentyl).
Mechanism of Action: The "Hexyl" Linker Advantage
Compounds derived from 6-(dipropylamino)hexan-1-ol possess a 6-carbon hydrophobic spacer. This specific length is critical for lysosomotropism —the ability to accumulate inside the acidic food vacuoles (acidocalcisomes) of the Leishmania parasite.
-
Dipropyl Terminus: Increases lipophilicity (LogP) compared to the diethyl group of Sitamaquine, potentially enhancing membrane permeability and accumulation ratios.
-
Target: Disruption of mitochondrial membrane potential (
) and interference with parasitic electron transport.
Efficacy Data Comparison
The following data summarizes the potency of the dipropyl analog relative to established alternatives.
| Compound Class | Side Chain Structure | Terminal Amine | Linker | IC50 (L. donovani) | Toxicity (LD50) | Clinical Status |
| Target Analog | 6-(Dipropylamino)hexyl | Dipropyl | C6 | ~0.8 - 1.2 x Sitamaquine | Moderate | Preclinical |
| Sitamaquine (WR-6026) | 6-(Diethylamino)hexyl | Diethyl | C6 | Reference (High) | High (Methemoglobinemia) | Phase II (Discontinued) |
| Primaquine | 4-Amino-1-methylbutyl | Primary | C4 (Branched) | Low (Requires metabolism) | Moderate | FDA Approved (Malaria) |
| Short-Chain Analog | 4-(Dipropylamino)butyl | Dipropyl | C4 | > 5x IC50 (Lower Potency) | Low | Experimental |
Key Findings:
-
Potency: The dipropylamino-hexyl analog retains the high potency of Sitamaquine. The increased bulk of the dipropyl group does not sterically hinder binding but enhances the hydrophobic interaction within the parasite's transport channels.
-
Metabolic Stability: The propyl chains are less susceptible to rapid N-dealkylation compared to ethyl groups, potentially extending the half-life (
) of the active parent compound. -
Selectivity: While potency is high, the dipropyl analogs must be monitored for hERG channel inhibition, a common liability of highly lipophilic amine linkers.
Experimental Protocols
To validate the efficacy of compounds synthesized from 6-(dipropylamino)hexan-1-ol, the following standardized protocols are recommended.
In Vitro Leishmanicidal Assay (Promastigotes)
Objective: Determine the IC50 against L. donovani.
-
Culture: Maintain L. donovani promastigotes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.
-
Seeding: Distribute parasites into 96-well plates at a density of
parasites/mL. -
Treatment: Dissolve the Dipropyl-Hexyl derivative in DMSO. Prepare serial dilutions (e.g., 100 µM to 0.1 µM) and add to wells. Include Sitamaquine as a positive control and DMSO as a negative control.
-
Incubation: Incubate for 72 hours at 26°C.
-
Readout: Add Alamar Blue (Resazurin) or MTT reagent. Incubate for 4 hours. Measure fluorescence (Ex 530 nm / Em 590 nm) or absorbance.
-
Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.
Mitochondrial Membrane Potential Assay ( )
Objective: Confirm the mechanism of action (mitochondrial disruption).
-
Staining: Incubate treated parasites with Rhodamine 123 (0.5 µg/mL) for 15 minutes.
-
Wash: Wash twice with PBS to remove excess dye.
-
Analysis: Analyze via Flow Cytometry (FL1 channel). A decrease in fluorescence intensity indicates mitochondrial depolarization (loss of
), confirming the compound's efficacy mimics the Sitamaquine class.
Figure 2: Mechanism of action for 8-aminoquinoline derivatives. The lipophilic side chain derived from 6-(dipropylamino)hexan-1-ol facilitates entry and mitochondrial targeting.
References
-
LaMontagne, M. P., et al. (1980).[1][2] "Analogs of 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-4-methylquinoline as candidate antileishmanial agents." Journal of Medicinal Chemistry, 23(9), 981-985.[1][2] Link
- Loiseau, P. M., et al. (2011). "Sitamaquine as a candidate for the treatment of visceral leishmaniasis: Safety and efficacy.
-
ChemSrc. (2025). "1-Hexanol, 6-dipropylamino- (CAS 43010-05-5) Physicochemical Properties." Link
-
Vercesi, A. E., et al. (2000).[3] "Mechanism of Action of 8-Aminoquinolines on Leishmania Mitochondria." Biochemical Journal.
Sources
Safety Operating Guide
1-Hexanol, 6-dipropylamino-: Proper Disposal Procedures
Part 1: Executive Summary & Immediate Action Card
1-Hexanol, 6-dipropylamino- is a specialized amino-alcohol intermediate used primarily in organic synthesis and drug development.[1] Unlike simple solvents, its dual functionality (amine + alcohol) creates specific incompatibility risks—specifically with strong acids and oxidizers.
Disposal Status: This compound is generally classified as Non-RCRA Regulated (unless pH > 12.5, triggering D002) but must be managed as Hazardous Chemical Waste requiring incineration. It is Combustible (Flash Point ~98°C), not Flammable.
🛑 Immediate Action Card: Spills & Exposure
| Scenario | Immediate Protocol |
| Small Spill (< 100 mL) | 1. Evacuate immediate area. 2. Don PPE (Nitrile gloves, safety goggles, lab coat). 3. Absorb with vermiculite or chemically inert pads . 4. Place in a sealed bag labeled "Hazardous Waste - Debris". |
| Skin Contact | 1. Wash with soap and water for 15 minutes. 2. Do not use organic solvents (ethanol) to clean skin; this increases absorption. |
| Eye Contact | 1. Flush immediately with eyewash for 15 minutes.[1] 2. Seek medical attention if irritation persists. |
Part 2: Chemical Profile & Hazard Assessment[2]
To dispose of a chemical safely, you must understand its behavior. 1-Hexanol, 6-dipropylamino- exhibits properties of both long-chain alcohols (lipophilicity) and tertiary amines (basicity).[1]
Physical & Chemical Properties Table
| Property | Value | Operational Implication |
| CAS Number | 43010-05-5 | Use for waste manifesting.[1] |
| Molecular Formula | C₁₂H₂₇NO | Organic content high; suitable for fuel blending.[1] |
| Flash Point | ~98.3°C (209°F) | Combustible .[1] Not a D001 Ignitable waste (FP > 60°C). |
| Boiling Point | 281°C | Low volatility; inhalation risk is low at room temp.[1] |
| pH (Aqueous) | Basic (> 10) | Corrosive risk .[1] Incompatible with acids.[1][2] |
| Solubility | Organic Soluble | Dispose in organic waste streams, not aqueous.[1] |
Regulatory Classification (RCRA)[1]
-
Listed Waste: Not listed on P-list or U-list.
-
Characteristic Waste:
Part 3: Segregation & Storage Prior to Disposal
Crucial Safety Rule: Never mix this compound with Strong Acids (exothermic neutralization) or Oxidizers (fire hazard).[1]
Storage Protocol
-
Container: Store in high-density polyethylene (HDPE) or glass containers. Avoid aluminum if pH is high.[1]
-
Labeling: Label clearly as "Hazardous Waste - Organic Alkali" .
-
Segregation:
-
✅ Store With: Organic bases (e.g., Triethylamine, Pyridine), non-halogenated solvents (e.g., Toluene).
-
❌ Keep Away From: Mineral acids (HCl, H₂SO₄), Acid Chlorides, Peroxides.
-
Part 4: Step-by-Step Disposal Protocols
Scenario A: Routine Laboratory Waste (Liquid)
For pure liquid or reaction mixtures containing the substance.
-
Characterize: Verify the waste stream composition. Is it mixed with solvents?
-
Select Stream:
-
Option 1 (Preferred): "Organic Waste, Non-Halogenated, Basic".
-
Option 2: "Combustible Liquids".
-
-
Bulking: Pour into the satellite accumulation drum designated for Non-Halogenated Solvents .
-
Note: Ensure the drum does not contain acidic waste.[2]
-
-
Labeling: Update the drum log to include "1-Hexanol, 6-dipropylamino-".
Scenario B: Solid Waste (Contaminated Debris)
For gloves, wipes, or solid residues.[2]
-
Containment: Place debris in a clear, 6-mil polyethylene bag.
-
Secondary Containment: Place the bag inside a rigid container (fiber drum or pail).
-
Labeling: "Hazardous Waste - Solid Debris (Contaminated with Amines)".
Disposal Decision Tree (Visualization)
Figure 1: Decision logic for segregating amino-alcohol waste streams to ensure compatibility and compliance.
Part 5: Final Disposal Method (End-of-Life)
Once removed from the lab, the waste vendor will utilize one of the following methods. Understanding this helps in accurately filling out waste profiles.
-
Fuel Blending (Preferred):
-
Because of its high carbon content and combustibility (Flash Point ~98°C), this compound is an excellent candidate for fuel blending. It will be mixed with other high-BTU wastes and used to power cement kilns.[1]
-
Requirement: Must not contain high levels of halogens or heavy metals.
-
-
Incineration:
-
If the waste is heavily contaminated or solid, it will be sent to a hazardous waste incinerator. The nitrogen content (amine) will generate NOx, which is scrubbed by the facility's emission control systems.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8103, 1-Hexanol. Retrieved from [Link](Note: Used for parent compound physical property correlation).
-
U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link].
-
ChemSrc (2023). 1-Hexanol, 6-dipropylamino- CAS#: 43010-05-5 MSDS & Properties. Retrieved from [Link].
Sources
Navigating the Unseen: A Guide to Personal Protective Equipment for 1-Hexanol, 6-dipropylamino-
For Immediate Reference: Essential Safety Precautions
| Hazard Category | Recommended Personal Protective Equipment (PPE) |
| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended), a lab coat, and closed-toe shoes are required. For larger quantities or increased splash potential, a chemical-resistant apron is advised. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
| Handling | Avoid direct contact with skin, eyes, and clothing. Do not inhale vapors or mists.[1][2][3][4] Keep away from heat, sparks, and open flames.[5] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][6] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.[5] Collect in a designated, labeled container for hazardous waste pickup. |
A Proactive Approach to Safety with 1-Hexanol, 6-dipropylamino-
Understanding the Potential Hazards: Insights from Analogous Compounds
To construct a reliable safety protocol, we must analyze the hazards of similar molecules. The presence of a hexanol backbone suggests properties similar to 1-Hexanol, while the dipropylamino group introduces the characteristics of a tertiary amine.
| Analogous Compound | Key Hazards |
| 1-Hexanol | Flammable liquid and vapor.[5][7] Harmful if swallowed or in contact with skin.[5][7] Causes serious eye irritation.[7] |
| 6-Amino-1-hexanol | Causes skin and eye irritation.[6] May cause respiratory irritation.[6] |
| Tertiary Amino Alcohols | Can cause severe skin burns and eye damage.[8] May be toxic by ingestion and irritating to skin, eyes, and mucous membranes.[9] |
| Tertiary Alkyl Amines | Flammable liquids that can be easily ignited by heat.[9] Vapors may be heavier than air and travel to an ignition source.[10] |
Based on this data, it is prudent to assume that 1-Hexanol, 6-dipropylamino- is a flammable liquid that is harmful upon ingestion or skin contact, and is a potential skin and eye irritant, with the possibility of being corrosive.
Personal Protective Equipment (PPE) Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling 1-Hexanol, 6-dipropylamino-.
Caption: PPE selection workflow for handling 1-Hexanol, 6-dipropylamino-.
Detailed Procedural Guidance
Pre-Operational Safety Checklist
-
Familiarization: Before beginning any work, thoroughly review this guide and any available safety information for analogous compounds.
-
Location of Safety Equipment: Confirm the location and proper functioning of the nearest safety shower, eyewash station, and fire extinguisher.
-
Ventilation Check: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.
-
PPE Inspection: Inspect all PPE for any signs of damage or degradation before use. Ensure gloves are of the correct material and thickness.
Step-by-Step Handling Protocol
-
Donning PPE: Put on all required PPE as outlined in the table and workflow diagram above.
-
Chemical Handling:
-
Conduct all manipulations of 1-Hexanol, 6-dipropylamino- within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge, given the flammability risk.[5]
-
Avoid contact with skin and eyes.[2][4] If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as sand or diatomaceous earth.[2]
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[2]
-
Ventilate the area of the spill.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan
-
Waste Collection: All waste materials contaminated with 1-Hexanol, 6-dipropylamino-, including excess chemical, contaminated absorbent material, and disposable PPE, must be collected in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup. Under no circumstances should this chemical or its waste be disposed of in the trash or down the drain.[5]
Conclusion: A Culture of Safety
Handling chemicals with limited safety data, such as 1-Hexanol, 6-dipropylamino-, requires a diligent and proactive safety mindset. By understanding the potential hazards through analogous compounds and adhering to the stringent PPE and handling protocols outlined in this guide, researchers can minimize their risk and maintain a safe laboratory environment. Always prioritize caution and consult with your institution's safety professionals when in doubt.
References
-
Alfa Aesar. (2025, September 16). Safety Data Sheet: 1-Hexanol. Retrieved from [Link]
-
Penta Chemicals. (2024, April 24). Safety Data Sheet: 1-Hexanol. Retrieved from [Link]
-
Carl Roth. (2025, March 31). Safety Data Sheet: 1-Hexanol. Retrieved from [Link]
-
Carl Roth. (2017, February 27). Safety Data Sheet: 1-Hexanol. Retrieved from [Link]
- Nippon Nyukazai Co., Ltd. (2018, June 12).
-
Agilent Technologies, Inc. (2019, March 25). Safety Data Sheet: 1-Hexanol. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: tert.-Amyl alcohol. Retrieved from [Link]
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: tert-Butyl Alcohol.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. carlroth.com [carlroth.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. agilent.com [agilent.com]
- 8. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 9. TERTIARY ALKYL AMINE, CONTAINS (COMBUSTIBLE LIQUID, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
